molecular formula C8H7BrFNO2 B1321023 methyl N-(4-bromo-3-fluorophenyl)carbamate CAS No. 396076-65-6

methyl N-(4-bromo-3-fluorophenyl)carbamate

Cat. No.: B1321023
CAS No.: 396076-65-6
M. Wt: 248.05 g/mol
InChI Key: DKQFMIYZLHXFOX-UHFFFAOYSA-N
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Description

Methyl N-(4-bromo-3-fluorophenyl)carbamate ( 396076-65-6) is a solid synthetic carbamate derivative with molecular formula C 8 H 7 BrFNO 2 and molecular weight 248.05 g/mol . This compound belongs to the N-aryl carbamate chemical class, which represents a versatile scaffold in medicinal and agricultural chemistry research . Carbamate compounds demonstrate significant broad-spectrum bioactive properties, particularly as antifungal agents targeting plant pathogenic fungi . Research indicates that N-aryl carbamate derivatives exhibit promising activity against various fungal pathogens, including Fusarium graminearum and Fusarium oxysporum , by potentially targeting thiol groups of fungal enzymes . The structural features of this compound - specifically the 4-bromo-3-fluorophenyl substitution pattern - contribute to its research value in structure-activity relationship studies for novel antifungal agent development . This chemical serves as a valuable synthetic intermediate in organic synthesis and drug discovery research. The carbamate group provides excellent chemical stability while remaining amenable to hydrolysis under controlled conditions, releasing amine, carbon dioxide and alcohol components for further derivatization . The bromo and fluoro substituents on the aromatic ring offer strategic sites for further functionalization via cross-coupling reactions and molecular diversification. Applications: Antifungal activity screening; Structure-activity relationship (SAR) studies; Synthetic organic chemistry intermediate; Agricultural chemical research; Pharmaceutical development. Handling Note: For research purposes only. Not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-bromo-3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQFMIYZLHXFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical overview of methyl N-(4-bromo-3-fluorophenyl)carbamate, a key chemical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. The guide details the compound's critical identifiers, physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores the compound's reactivity and established applications within medicinal chemistry, emphasizing its role as a versatile building block. This paper is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and methodologies.

Compound Identification and Physicochemical Properties

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a substituted aromatic carbamate. The unique arrangement of its functional groups—a carbamate, a bromine atom, and a fluorine atom—makes it a valuable synthon for introducing a 4-bromo-3-fluorophenyl moiety into larger, more complex molecules. This substitution pattern is particularly relevant in the design of kinase inhibitors and other targeted therapeutics.

Table 1: Core Identifiers and Properties

Property Value Source(s)
IUPAC Name methyl (4-bromo-3-fluorophenyl)carbamate N/A
CAS Number 510729-01-8 [1]
Molecular Formula C₈H₇BrFNO₂ N/A
Molecular Weight 248.05 g/mol N/A
Appearance Typically an off-white to light brown crystalline solid [2]

| Solubility | Slightly soluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol |[2] |

Synthesis and Purification Protocol

The most direct and widely employed synthesis route for methyl N-(4-bromo-3-fluorophenyl)carbamate involves the N-acylation of 4-bromo-3-fluoroaniline with methyl chloroformate. This method is favored due to the high reactivity of the acyl chloride, the commercial availability of starting materials, and typically high yields with straightforward purification.

Causality Behind Experimental Choices
  • Base Selection (e.g., Pyridine or Triethylamine): A non-nucleophilic organic base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive. Pyridine is often chosen for its ability to also act as a nucleophilic catalyst.

  • Solvent Selection (e.g., Dichloromethane - DCM): An inert, aprotic solvent like DCM is used to dissolve the reactants without participating in the reaction. Its low boiling point facilitates easy removal during the workup phase.

  • Temperature Control (0 °C to Room Temperature): The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive aniline and methyl chloroformate. Allowing the reaction to proceed to room temperature ensures completion.

Step-by-Step Synthesis Methodology
  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromo-3-fluoroaniline (1.0 eq).

  • Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the aniline, followed by the addition of pyridine (1.2 eq). The solution is cooled to 0 °C in an ice bath.

  • Acylation: Methyl chloroformate (1.1 eq), dissolved in anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of 1 M HCl (aq). The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Synthesis Workflow Diagram

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_final 4. Purification & Analysis Reactants Reactants: - 4-Bromo-3-fluoroaniline - Methyl Chloroformate - Pyridine (Base) Addition Slow addition of Methyl Chloroformate at 0 °C Reactants->Addition Dissolve Solvent Solvent: Anhydrous DCM Solvent->Addition Stir Stir at Room Temp (4-6h) Addition->Stir Quench Quench with 1M HCl (aq) Stir->Quench Reaction Complete Wash Aqueous Washes: - HCl - NaHCO3 - Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallization (EtOAc/Hexanes) Dry->Purify Product Pure Product: Methyl N-(4-bromo-3- fluorophenyl)carbamate Purify->Product Analysis Characterization: - NMR - IR - Mass Spec Product->Analysis

Caption: General workflow for the synthesis of methyl N-(4-bromo-3-fluorophenyl)carbamate.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a self-validating system for the protocol's success.

Table 2: Expected Analytical Data

Technique Expected Observations
¹H NMR Signals corresponding to the methoxy protons (-OCH₃) around 3.8 ppm (singlet, 3H), the carbamate proton (N-H) as a broad singlet around 6.7-7.0 ppm, and complex multiplets in the aromatic region (7.1-7.8 ppm, 3H) showing coupling patterns consistent with the 1,2,4-substitution.
¹³C NMR A peak for the carbonyl carbon (C=O) around 153-154 ppm, the methoxy carbon (-OCH₃) near 52-53 ppm, and aromatic carbons showing C-F and C-Br coupling. The carbon bearing the bromine will appear around 115 ppm, while the carbon bearing the fluorine will show a large one-bond C-F coupling constant.[3]
FT-IR Characteristic absorptions for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1730 cm⁻¹), and C-F/C-Br stretching in the fingerprint region.

| Mass Spec (ESI) | The mass spectrum will show molecular ion peaks [M+H]⁺ corresponding to the isotopic distribution of bromine (¹⁹Br and ⁸¹Br), resulting in two peaks of nearly equal intensity at approximately m/z 248 and 250. |

Reactivity and Applications in Medicinal Chemistry

The utility of methyl N-(4-bromo-3-fluorophenyl)carbamate lies in its capacity as a versatile intermediate. The carbamate group can act as a protecting group for the aniline or as a key hydrogen bond donor in drug-receptor interactions.[4][5] The aryl bromide is particularly significant as it serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[6]

This compound is a precursor for synthesizing a range of biologically active molecules.[2][7] The 4-bromo-3-fluorophenyl motif is found in several developmental drugs, particularly those targeting protein kinases.

Application Workflow Example: Suzuki Coupling

The aryl bromide of methyl N-(4-bromo-3-fluorophenyl)carbamate can be readily coupled with an aryl boronic acid to generate more complex biaryl structures, a common core in many pharmaceutical agents.[6]

G Start Methyl N-(4-bromo-3- fluorophenyl)carbamate Reaction Suzuki Coupling Reaction Start->Reaction BoronicAcid Aryl Boronic Acid (R-B(OH)2) BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Aqueous Base (e.g., K2CO3) Base->Reaction Product Biaryl Product (Advanced Intermediate) Reaction->Product Forms C-C bond

Caption: Role as a substrate in a Suzuki cross-coupling reaction.

Safety and Handling

  • Hazard Classification: While specific data for this compound is limited, related anilines and carbamates should be handled as irritants.[8] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Multichem Exports. 4-Bromo-3-Fluoroaniline. [Link]

  • Stenutz. methyl N-(4-fluorophenyl)carbamate. [Link]

  • PubChem. N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]

  • Google Patents.
  • PubChem. propyl N-(4-fluoro-3-methylphenyl)carbamate. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • MDPI. Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

  • National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • National Center for Biotechnology Information. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

Sources

Protocol for the Structural Elucidation of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural elucidation and characterization of methyl N-(4-bromo-3-fluorophenyl)carbamate , a critical intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals. The presence of a halogenated aromatic core combined with a carbamate linkage presents specific spectroscopic challenges—namely, distinguishing regiochemical isomers of the fluorine substituent and resolving bromine isotopic patterns.

This protocol synthesizes data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to build a self-validating structural argument.

Synthetic Context & Sample Origin

To understand the impurities and expected spectral signals, one must first understand the genesis of the sample. The compound is typically synthesized via the Schotten-Baumann reaction or nucleophilic attack of an aniline on a chloroformate.

  • Precursors: 4-bromo-3-fluoroaniline + Methyl Chloroformate.

  • Base: Pyridine or Potassium Carbonate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Critical Impurity Profile:

  • Symmetrical Urea: 1,3-bis(4-bromo-3-fluorophenyl)urea (Result of moisture/excess aniline).

  • HCl Salts: If the base wash is insufficient.

  • Starting Material: Unreacted aniline (distinct amine peaks in IR/NMR).

Mass Spectrometry: The Isotopic Signature

Mass spectrometry provides the first " go/no-go " decision point by confirming the molecular weight and the presence of bromine.

Theoretical Data
  • Formula:

    
    
    
  • Exact Mass (

    
    ):  246.96
    
  • Exact Mass (

    
    ):  248.96
    
Diagnostic Interpretation

Bromine possesses two stable isotopes,


 (50.69%) and 

(49.31%), in a nearly 1:1 ratio. This creates a distinct "doublet" appearance in the molecular ion region.
Ion Speciesm/z ValueRelative IntensityInterpretation
[M+H]⁺ (

)
247.97 100%Protonated molecular ion (Base peak usually).
[M+H]⁺+2 (

)
249.97 ~98%The "M+2" signature confirming one Br atom.
Fragment [M-31]⁺ ~217/219VariableLoss of methoxy group (

), characteristic of methyl carbamates.

Protocol Check: If the intensity ratio of M : M+2 is 3:1, the sample contains Chlorine, not Bromine.[1] If the ratio is 1:2:1, the sample contains two Bromine atoms.[2]

NMR Spectroscopy: The Elucidation Core

This section utilizes 1H, 13C, and 19F NMR.[3] The presence of Fluorine (


, spin 1/2) introduces spin-spin coupling (

and

) that acts as a "molecular ruler," verifying the position of the fluorine relative to the other atoms.
NMR (Verification of Environment)
  • Predicted Shift:

    
     -105 to -115 ppm (Typical for fluoro-benzenes).
    
  • Multiplicity: The signal will not be a singlet if proton decoupling is not applied. It will appear as a complex multiplet due to coupling with H2, H5, and H6.

  • Standard: Run proton-coupled

    
     to confirm the number of neighboring protons.
    
NMR (Proton Assignment)
  • Solvent: DMSO-

    
     (Preferred to visualize the amide -NH proton, which often exchanges/disappears in 
    
    
    
    ).
PositionTypeShift (

ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
NH Amide9.8 - 10.2Broad Singlet-Deshielded by carbonyl and aromatic ring.
H-2 Ar-H7.55dd

,

Ortho to F (large coupling), meta to Br.
H-5 Ar-H7.65dd

,

Ortho to Br, meta to F.
H-6 Ar-H7.25dd

,

Ortho to N, meta to F.
CH₃ Methyl3.68Singlet-Isolated methyl ester group.
NMR (The Fluorine Ruler)

This is the definitive experiment. The magnitude of the Carbon-Fluorine coupling constants (


) proves the distance of each carbon from the fluorine atom.
  • C-3 (C-F):

    
     ppm.[4] Doublet, 
    
    
    
    Hz
    . (Direct attachment).
  • C-2:

    
     ppm. Doublet, 
    
    
    
    Hz
    . (Ortho to F).
  • C-4 (C-Br):

    
     ppm.[5] Doublet, 
    
    
    
    Hz
    . (Ortho to F).
  • C-1 (C-N):

    
     ppm. Doublet, 
    
    
    
    Hz
    . (Meta to F).
  • C=O:

    
     ppm. Singlet (Too far from F).
    

Visualization of Structural Logic

The following diagram illustrates the connectivity established by the NMR coupling constants described above.

G cluster_legend Legend: Coupling Strength F Fluorine-19 C3 C3 (Aromatic) δ ~158 ppm F->C3 1J_CF ~245 Hz (Direct) C2 C2 (Ortho) δ ~108 ppm F->C2 2J_CF ~24 Hz (Ortho) C4 C4 (C-Br) δ ~115 ppm F->C4 2J_CF ~19 Hz (Ortho) C1 C1 (C-N) δ ~140 ppm F->C1 3J_CF ~10 Hz (Meta) H2 H2 Proton F->H2 3J_HF ~11 Hz (Proton Coupling) Strong (1-Bond) Strong (1-Bond) Medium (2-Bond) Medium (2-Bond) Strong (1-Bond)->Medium (2-Bond) Weak (3-Bond) Weak (3-Bond) Medium (2-Bond)->Weak (3-Bond)

Caption: Network of


 spin-spin couplings used to triangulate the position of the fluorine atom on the aromatic ring.

Experimental Protocols

Sample Preparation for NMR[7]
  • Mass: Weigh 5–10 mg of the solid carbamate.

  • Solvent: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why DMSO? Chloroform (

      
      ) may cause the carbamate NH peak to broaden or disappear due to exchange. DMSO stabilizes the NH via hydrogen bonding, yielding a sharp singlet.
      
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run 1H (16 scans) for integration.

    • Run 13C{1H} (512-1024 scans) to resolve the C-F splitting.

    • Run 19F (non-decoupled) to confirm environment.

HPLC Purity Check (Quality Control)

Before biological testing, purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

  • Expected Retention: The compound is moderately lipophilic (LogP ~ 2.5) and will elute later than the aniline starting material but earlier than the bis-urea impurity.

Elucidation Workflow Diagram

The following flowchart defines the decision-making process for confirming the structure.

Workflow Start Crude Sample MS LC-MS Analysis (Check m/z 247/249) Start->MS IsoCheck Isotope Pattern 1:1 Ratio? MS->IsoCheck IsoCheck->Start No (Check Synthesis) NMR_H 1H NMR (Check Methyl Singlet & NH) IsoCheck->NMR_H Yes (Br present) NMR_C 13C NMR (Measure J_CF Coupling) NMR_H->NMR_C Structure Confirm Regiochemistry (3-F vs 4-Br) NMR_C->Structure Final Release for Assay Structure->Final

Caption: Step-by-step logic flow from crude synthesis to structural validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for substituent additivity rules).
  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods - 13C-19F Coupling Constants. University of Wisconsin-Madison.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Bromine Isotopes.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for pulse sequence protocols).

Sources

synthesis pathway for methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly kinase inhibitors where the 3-fluoro-4-bromo motif serves as a scaffold for Suzuki-Miyaura couplings.

This guide details two distinct synthesis pathways selected for their operational reliability and scalability.

  • Method A (The Kinetic Route): Uses methyl chloroformate. It is the preferred bench-scale method due to high conversion rates and mild conditions, despite the toxicity of reagents.

  • Method B (The Thermodynamic/Green Route): Uses dimethyl carbonate (DMC).[1][2][3][4] This is the preferred industrial route, utilizing non-toxic reagents, though it requires forcing conditions due to the reduced nucleophilicity of the 4-bromo-3-fluoroaniline starting material.[5]

Part 1: Strategic Retrosynthesis

To understand the synthesis, we must first deconstruct the target molecule.[5] The presence of the electron-withdrawing fluorine (inductive effect, -I) and bromine atoms on the aromatic ring significantly reduces the nucleophilicity of the aniline nitrogen. This necessitates the use of highly electrophilic carbonyl sources or catalytic activation.

Retrosynthesis Diagram

Retrosynthesis Target Target: Methyl N-(4-bromo-3-fluorophenyl)carbamate Disc1 Disconnection A (Acyl Substitution) Target->Disc1 Retro-A Disc2 Disconnection B (Green Carbonylation) Target->Disc2 Retro-B Aniline Starting Material: 4-Bromo-3-fluoroaniline Disc1->Aniline MCF Reagent A: Methyl Chloroformate (High Reactivity) Disc1->MCF Disc2->Aniline DMC Reagent B: Dimethyl Carbonate (High Sustainability) Disc2->DMC

Figure 1: Retrosynthetic breakdown showing the two primary disconnection strategies.

Part 2: Method A – The Chloroformate Protocol (Bench Scale)

This method relies on the rapid nucleophilic attack of the aniline nitrogen on the highly electrophilic acyl chloride carbon of methyl chloroformate.

2.1 Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution. The base (typically Pyridine or Potassium Carbonate) plays a dual role:

  • Scavenger: Neutralizes the HCl byproduct to drive the equilibrium forward.

  • Catalyst (if Pyridine is used): Forms a highly reactive N-acylpyridinium intermediate, accelerating the attack by the electron-deficient aniline.

2.2 Experimental Protocol

Scale: 10.0 mmol basis Yield Expectation: 85–92%

Reagents:

  • 4-Bromo-3-fluoroaniline (1.90 g, 10 mmol)[5]

  • Methyl chloroformate (1.04 g, 11 mmol, 1.1 equiv)[5]

  • Pyridine (0.95 g, 12 mmol, 1.2 equiv) or

    
     (suspension)[5]
    
  • Dichloromethane (DCM) (anhydrous, 20 mL)[5]

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-bromo-3-fluoroaniline in anhydrous DCM.

  • Base Addition: Add pyridine in one portion. The solution may warm slightly.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Critical: Low temperature prevents the formation of the N,N-bis(methoxycarbonyl) byproduct.

  • Electrophile Addition: Add methyl chloroformate dropwise over 10 minutes via a syringe or addition funnel.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Validation: Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[5][6] The starting aniline spot (

      
      ) should disappear.
      
  • Quench & Workup:

    • Quench with 1M HCl (20 mL) to remove excess pyridine.

    • Separate the organic layer.[7]

    • Wash with sat.[7]

      
       (20 mL) and Brine (20 mL).[5]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography if high purity (>99%) is required.

2.3 Reaction Workflow Diagram

ProtocolA Setup Step 1: Dissolve Aniline Solvent: DCM (0°C) Add Step 2: Add Cl-COOMe Dropwise (Exothermic) Setup->Add React Step 3: Stir at RT 2 Hours (TLC Monitor) Add->React Quench Step 4: Acid Wash (1M HCl) Remove Pyridine React->Quench Product Final Product White Solid Quench->Product

Figure 2: Step-by-step workflow for the Methyl Chloroformate route.[8]

Part 3: Method B – The Dimethyl Carbonate (DMC) Route (Green/Industrial)[5]

For large-scale applications, avoiding chlorinated reagents (chloroformate) and solvents (DCM) is preferred.[5] DMC acts as both the solvent and the methoxycarbonylating agent.

3.1 Mechanistic Insight

This reaction follows a


 mechanism.[1] However, 4-bromo-3-fluoroaniline is a "hard" nucleophile with reduced reactivity due to the electron-withdrawing fluorine.[5]
  • Challenge: The reaction is thermodynamically unfavorable at standard pressure.

  • Solution: Use of a catalyst (e.g., TBD or Lewis Acids) and reflux conditions to drive the leaving group (methanol) removal.

3.2 Experimental Protocol

Scale: 50.0 mmol basis Yield Expectation: 75–85%

Reagents:

  • 4-Bromo-3-fluoroaniline (9.5 g, 50 mmol)[5]

  • Dimethyl Carbonate (DMC) (45 g, ~10 equiv) - Acts as solvent[5]

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol%) OR

    
    [5]
    

Step-by-Step Workflow:

  • Setup: Charge a high-pressure glass tube or autoclave with the aniline, DMC, and catalyst.[5]

  • Heating: Heat the mixture to 90°C (reflux temperature of DMC) for 12–24 hours.

    • Note: If using an autoclave, heating to 120°C significantly accelerates the reaction.[5]

  • Monitoring: Monitor via HPLC or GC. The reaction is slower than Method A.

  • Workup:

    • Distill off the excess DMC (recyclable).

    • The residue is the crude carbamate.

  • Purification: Recrystallization from toluene or ethanol/water mixture.

Part 4: Analytical Characterization & Data Comparison

To ensure the integrity of the synthesized compound, compare your data against these expected values.

4.1 Expected NMR Data (

)
  • 1H NMR:

    • 
       7.4–7.5 (m, 1H, Ar-H, ortho to Br)[5]
      
    • 
       7.1–7.2 (m, 1H, Ar-H)[5]
      
    • 
       6.9–7.0 (m, 1H, Ar-H)[5]
      
    • 
       6.6–6.8 (br s, 1H, NH )[5]
      
    • 
       3.78 (s, 3H, O-CH3 )[5]
      
  • 19F NMR:

    • Single peak around -105 to -110 ppm (depending on referencing).

4.2 Method Comparison Table
FeatureMethod A (Chloroformate)Method B (DMC)
Atom Economy Low (produces HCl/Salt waste)High (produces Methanol)
Reaction Time Fast (2–3 hours)Slow (12–24 hours)
Safety Profile High Risk (Toxic/Corrosive reagents)Low Risk (Green reagents)
Purification Extraction + Chromatography often neededDistillation + Recrystallization
Suitability R&D / Small Batch Process / Manufacturing

Part 5: Safety & Handling

  • Methyl Chloroformate: Highly toxic by inhalation. Causes severe skin burns and eye damage. Lachrymator. Must be handled in a fume hood.

  • 4-Bromo-3-fluoroaniline: Harmful if swallowed or absorbed through skin.[5] Potential skin sensitizer.

  • Dimethyl Carbonate: Flammable liquid. Handle away from open flames.

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[5] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for carbamate formation protocols). [5]

  • Selva, M., & Perosa, A. (2008).[5] "Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents." Green Chemistry, 10(4), 457-464.[5] (Validation of DMC as a green reagent).

  • Tundo, P., & Selva, M. (2002).[5] "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706–716.[5] (Mechanistic details on DMC reactivity with anilines).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[5] Organic Chemistry. Oxford University Press. (Foundational mechanism for nucleophilic acyl substitution). [5]

Sources

Methyl N-(4-bromo-3-fluorophenyl)carbamate: A Critical Pharmacophore Scaffold

[1][2]

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate (CAS: 396076-65-6) is a specialized organic carbamate primarily utilized as a high-value synthetic intermediate in the pharmaceutical industry.[1][2] Its biological significance is derived from its role as the key nitrogen donor and structural scaffold for the oxazolidinone class of antibiotics , most notably Tedizolid (Sivextro®) and Radezolid .

While the compound itself possesses latent carbamate toxicity (potential acetylcholinesterase inhibition), its primary "activity" in a drug development context is its function as a stable, crystalline precursor that undergoes cyclization to form the bioactive 5-hydroxymethyl-oxazolidin-2-one core.[1][2] This core is responsible for binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis.

Key Technical Highlights:

  • Role: Precursor for the oxazolidinone pharmacophore (Ring A/B scaffold).

  • Target Class: Antibacterials (MRSA, VRE, Gram-positive pathogens).[2]

  • Mechanism: Pre-organization of the 3-fluoro-4-bromoaniline moiety for enantioselective cyclization.[1][2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

This compound represents a "masked" isocyanate, offering a safer and more stable alternative to the direct use of isocyanates in industrial synthesis.[2]

PropertyData
IUPAC Name Methyl N-(4-bromo-3-fluorophenyl)carbamate
CAS Number 396076-65-6
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
LogP (Predicted) ~2.5 (Lipophilic due to halogenation)
Key Functional Groups Carbamate (urethane), Aryl Fluoride (C-3), Aryl Bromide (C-4)

Biological Context & Mechanism of Action[2][3][6]

The "Precursor Activity" Concept

In medicinal chemistry, the biological activity of this carbamate is defined by its downstream conversion. It serves as the Ring A building block for oxazolidinones.[2] The specific substitution pattern (3-Fluoro, 4-Bromo) is engineered for two critical biological functions in the final drug:

  • 3-Fluoro Group (Metabolic Stability & Potency):

    • Electronic Effect: The fluorine atom at the meta position (relative to the nitrogen) lowers the pKa of the aniline nitrogen, enhancing the hydrogen bond donor capability of the NH in the final oxazolidinone ring.[2] This is crucial for binding to the peptidyl transferase center (PTC) of the bacterial ribosome.[2]

    • Metabolic Blockade: It blocks potential oxidative metabolism at the C-3 position.[1][2]

  • 4-Bromo Group (Synthetic Handle):

    • The bromine atom is a reactive handle for Suzuki-Miyaura cross-coupling .[1][2] In the synthesis of Tedizolid, this bromine is replaced by a pyridine-tetrazole ring system (Ring C/D), which provides additional binding interactions and improves solubility.[2]

Indirect Mechanism: Ribosomal Inhibition

Once converted to the final oxazolidinone (e.g., Tedizolid), the pharmacophore acts via:

  • Target: 23S rRNA of the 50S ribosomal subunit.

  • Action: Prevents the formation of the 70S initiation complex.

  • Specificity: The 3-fluorophenyl ring (derived from this carbamate) fits into a hydrophobic pocket within the ribosome, locking the inhibitor in place.[2]

Intrinsic Toxicology (Carbamate Class Effects)

While designed as an intermediate, aryl carbamates can exhibit biological activity as Acetylcholinesterase (AChE) inhibitors .

  • Mechanism: Carbamylation of the serine hydroxyl group in the active site of AChE.

  • Potency: The electron-withdrawing nature of the bromine and fluorine substituents significantly reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to pesticide carbamates (e.g., Carbaryl).[2]

  • Safety Implication: While less potent than pesticidal carbamates, it should be handled as a potential neurotoxin and irritant.

Experimental Protocols

Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Objective: To prepare the carbamate scaffold from the aniline precursor.[1][2][3][4]

Reagents:

  • 4-Bromo-3-fluoroaniline (1.0 eq)[1][2][5]

  • Methyl chloroformate (1.2 eq)[2]

  • Pyridine or Sodium Bicarbonate (Base, 1.5 eq)[2]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)[2]

Protocol:

  • Dissolution: Dissolve 4-bromo-3-fluoroaniline (e.g., 10 mmol) in dry DCM (50 mL) under an inert atmosphere (N₂).

  • Base Addition: Add pyridine (15 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add methyl chloroformate (12 mmol) over 15 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine.[2]

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel) if necessary.

Conversion to Oxazolidinone Core (Key Biological Step)

Objective: Cyclization to form the antibiotic core.

Reagents:

  • Methyl N-(4-bromo-3-fluorophenyl)carbamate (1.0 eq)[1][2]

  • (R)-Glycidyl butyrate (or (S)-N-(3-chloro-2-hydroxypropyl)acetamide)[2]

  • Lithium tert-butoxide (LiOtBu) or n-Butyllithium (n-BuLi)[1][2]

Protocol Summary:

  • The carbamate is deprotonated by the strong base (LiOtBu) in THF at -78°C or 0°C.[2]

  • The anion attacks the chiral epoxide/glycidyl ester.

  • Intramolecular cyclization occurs, eliminating methanol (from the methyl carbamate methoxy group).

  • Result: Formation of the (R)-5-(hydroxymethyl)oxazolidin-2-one ring with the 4-bromo-3-fluorophenyl group attached at the nitrogen.[1][2][6]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the transformation of the carbamate into the active antibiotic pharmacophore and the specific roles of the halogen substituents.

GAniline4-Bromo-3-fluoroaniline(Starting Material)CarbamateMethyl N-(4-bromo-3-fluorophenyl)carbamate(The Topic Compound)Aniline->Carbamate+ Methyl Chloroformate(Protection)Oxazolidinone(R)-Oxazolidinone Core(Key Intermediate)Carbamate->Oxazolidinone+ Glycidyl Butyrate(Cyclization / -MeOH)SAR_F3-Fluoro:Increases Potency &Metabolic StabilityCarbamate->SAR_FSAR_Br4-Bromo:Handle for Suzuki Coupling(Ring C attachment)Carbamate->SAR_BrTedizolidTedizolid Phosphate(Active Antibiotic)Oxazolidinone->Tedizolid+ Pyridine-Tetrazole Boronic Acid(Suzuki Coupling)

Caption: Synthesis pathway showing the conversion of the carbamate intermediate into the Tedizolid pharmacophore, highlighting the structural roles of the Fluorine and Bromine atoms.

References

  • Im, W. B., et al. (2011). "Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent."[1][2] Bioorganic & Medicinal Chemistry Letters, 21(22), 6763-6766.[2] Link[2]

  • Trias, J., et al. (2010). "Tedizolid phosphate (TR-701): a new oxazolidinone with enhanced potency."[1][2] Antimicrobial Agents and Chemotherapy, 54(6). Link[2]

  • Gordeev, M. F. (2001). "Combinatorial synthesis of oxazolidinone antibacterial agents." Current Opinion in Drug Discovery & Development.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235440: Methyl (4-bromo-3-fluorophenyl)carbamate.[1][2] Link[2]

  • World Intellectual Property Organization (WIPO). Patent WO2005113520A1: "Process for preparing oxazolidinone derivatives." (Describes the use of carbamate intermediates). Link[2]

Mechanism of Action of N-Aryl Carbamates: Allosteric Modulation and Cytoskeletal Disruption

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-aryl carbamates , distinguishing their unique pharmacological profiles from the more commonly discussed O-aryl (acylating) carbamates.

Executive Summary: The Structural Divergence

In drug development, the carbamate moiety (


) is often viewed merely as a transition state mimic for peptide bond hydrolysis or a "suicide" substrate for serine hydrolases. However, N-aryl carbamates  (

) represent a distinct pharmacological class.

Unlike their O-aryl counterparts (e.g., rivastigmine, carbaryl), which function primarily as covalent electrophiles that carbamoylate active site serines, N-aryl carbamates (where


) typically possess high hydrolytic stability. This stability shifts their primary mechanism of action from covalent enzyme inactivation to non-covalent allosteric modulation  of ion channels and structural disruption  of microtubule dynamics.

This guide analyzes three distinct mechanistic pillars:

  • Positive Allosteric Modulation (PAM) of KCNQ potassium channels (e.g., Retigabine).[1]

  • Microtubule Destabilization via the Colchicine binding site.[2]

  • Electronic Tuning & Hydrolytic Stability for prodrug design.

Mechanism I: Positive Allosteric Modulation of KCNQ Channels

The most clinically significant application of N-aryl carbamates is the "opener" activity on K


7 (KCNQ) potassium channels, exemplified by Retigabine  (Ezogabine).[1]
The Binding Pocket (The "Tryptophan Switch")

Unlike pore-blockers, N-aryl carbamates bind to a hydrophobic pocket located between the S5 and S6 transmembrane segments of the channel protein.

  • Critical Residue: The indole ring of a conserved Tryptophan (Trp265 in KCNQ3) is the obligate anchor.

  • Interaction: The N-aryl carbamate moiety engages in

    
     stacking or H-bond interactions with Trp265. The carbonyl oxygen of the carbamate acts as a hydrogen bond acceptor for the indole NH of Tryptophan.
    
  • Conformational Effect: Binding stabilizes the open state of the channel, shifting the voltage dependence of activation (

    
    ) to more hyperpolarized potentials. This "brakes" neuronal excitability.[1]
    
Pathway Visualization: KCNQ Activation

The following diagram illustrates the allosteric signaling pathway initiated by N-aryl carbamate binding.

KCNQ_Mechanism Drug N-Aryl Carbamate (Retigabine) Pocket Hydrophobic Pocket (S5-S6 Linker) Drug->Pocket Diffuses to Residue Trp265 Interaction (H-Bond/Pi-Stack) Pocket->Residue Engages ConfChange Stabilization of Open Conformation Residue->ConfChange Induces VoltageShift Hyperpolarizing Shift of V1/2 ConfChange->VoltageShift Causes Efflux Increased K+ Efflux VoltageShift->Efflux Facilitates Result Membrane Hyperpolarization (Reduced Excitability) Efflux->Result Result

Figure 1: Signal transduction pathway for N-aryl carbamate-mediated KCNQ channel opening.

Mechanism II: Microtubule Destabilization (Antimitotic Action)

Certain N-aryl carbamates (specifically N-phenyl carbamates like chlorpropham and novel sulfonyl-carbamate derivatives) function as antimitotic agents.

The Colchicine Site Interaction
  • Target:

    
    -Tubulin subunit.
    
  • Site: The Colchicine binding domain, located at the interface between

    
    - and 
    
    
    
    -tubulin.
  • Mechanism: The N-aryl moiety mimics the biaryl system of colchicine/combretastatin. Binding sterically hinders the "curved-to-straight" conformational change required for tubulin polymerization into microtubules.

  • Outcome: G2/M phase cell cycle arrest and subsequent apoptosis.[3]

Comparative Data: Tubulin Inhibitors

The table below compares the potency of N-aryl carbamates against standard tubulin inhibitors.

Compound ClassRep. AgentBinding SiteIC50 (Polymerization)Mechanism Type
N-Aryl Carbamate ChlorprophamColchicine~10-50

M
Reversible Binding
N-Aryl Carbamate Novel QuinazolinesColchicine1-5

M
Reversible Binding
Benzimidazole NocodazoleColchicine~1-2

M
Reversible Binding
Natural Product ColchicineColchicine~0.5-1

M
Pseudo-irreversible

Mechanism III: Hydrolytic Stability & Prodrug Kinetics

For drug developers, the N-aryl group acts as an electronic "tuner." Unlike N-alkyl carbamates, the N-aryl group allows for conjugation with the aromatic ring, affecting the lability of the carbonyl carbon.

The E1cB Elimination Pathway

While O-aryl carbamates hydrolyze via direct nucleophilic attack (B


2), N-aryl carbamates often degrade via an E1cB (Elimination Unimolecular conjugate Base)  mechanism under alkaline conditions.
  • Deprotonation: The N-H proton is relatively acidic due to the electron-withdrawing aryl group (

    
    ). Base removes this proton.
    
  • Elimination: The resulting anion eliminates the alkoxide group (

    
    ) to form a reactive Isocyanate  intermediate (
    
    
    
    ).
  • Collapse: The isocyanate reacts rapidly with water to form the amine (

    
    ) and 
    
    
    
    .

Implication for Drug Design:

  • Stability: At physiological pH (7.4), N-aryl carbamates are generally stable, making them excellent linkers for prodrugs or stable pharmacophores (like Retigabine).

  • Toxicity: If the N-aryl group is highly electron-withdrawing (e.g., p-nitrophenyl), the E1cB rate increases, potentially releasing toxic isocyanates in vivo.

Experimental Protocols

Protocol A: Rubidium ( ) Efflux Assay (KCNQ Activity)

To validate the "Opener" mechanism (Mechanism I).

  • Cell Preparation: Transfect CHO or HEK293 cells with KCNQ2/3 cDNA. Plate at 50,000 cells/well in poly-D-lysine coated plates.

  • Loading: Incubate cells with

    
     (1 
    
    
    
    Ci/mL) in culture medium for 4 hours at 37°C. The
    
    
    acts as a K
    
    
    tracer.
  • Wash: Aspirate medium and wash 3x with low-K

    
     buffer to remove extracellular isotope.
    
  • Agonist Challenge: Add the N-aryl carbamate test compound (0.1 - 100

    
    M) in depolarization buffer (high K
    
    
    
    ) or standard buffer.
  • Sampling: Collect supernatant after 5-10 minutes.

  • Lysis: Lyse cells with 0.1M NaOH to determine remaining intracellular

    
    .
    
  • Calculation:

    
    
    Interpretation: A dose-dependent increase  in efflux compared to vehicle control confirms channel opening.
    
Protocol B: Turbidimetric Tubulin Polymerization Assay

To validate the "Microtubule Destabilization" mechanism (Mechanism II).

  • Reagents: Purified bovine brain tubulin (>99% pure), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Setup: Prepare a 96-well half-area plate at 4°C.

  • Addition: Add test compound (10

    
    M) to wells. Add tubulin mix (final conc. 3 mg/mL) containing GTP.
    
  • Initiation: Transfer plate immediately to a pre-warmed reader at 37°C.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • V

      
      :  Calculate the maximum slope of the polymerization curve.
      
    • Steady State: Measure final absorbance.

    • Result: N-aryl carbamate inhibitors will suppress the increase in A340, showing a flat line similar to colchicine.

Visualization of Experimental Workflow

The following diagram outlines the decision tree for characterizing a novel N-aryl carbamate lead.

Workflow Start Novel N-Aryl Carbamate Synthesized Screen1 Primary Screen: Stability (pH 7.4 vs 12) Start->Screen1 Decision1 Stable at pH 7.4? Screen1->Decision1 PathA Target: Ion Channels (KCNQ Assay) Decision1->PathA Yes (CNS Target) PathB Target: Cytoskeleton (Tubulin Assay) Decision1->PathB Yes (Onco Target) PathC Discard/Redesign (Too Labile) Decision1->PathC No (E1cB prone)

Figure 2: Characterization workflow for N-aryl carbamate candidates.

References

  • Gunthorpe, M. J., et al. (2012). "The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy."[1] Epilepsia. Link

  • Tatulian, L., & Brown, D. A. (2003).[4] "Effect of the KCNQ potassium channel opener retigabine on single KCNQ2/3 channels." Journal of Physiology. Link

  • Lange, W., et al. (2009). "Refinement of the binding site and mode of action of the anticonvulsant Retigabine on KCNQ K+ channels." Molecular Pharmacology. Link

  • Vacondio, F., et al. (2010).[5] "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews. Link

  • Kuo, C. C., et al. (2023). "Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line." International Journal of Molecular Sciences. Link

  • Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Context on FAAH inhibition distinction). Link

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Novel Compound Safety

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the lifeblood of innovation. Methyl N-(4-bromo-3-fluorophenyl)carbamate, a compound with potential applications in medicinal chemistry, represents one such frontier. As with any new or sparsely documented chemical, a robust and scientifically-grounded approach to safety and handling is not just a regulatory formality, but a cornerstone of responsible research.

This in-depth technical guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of methyl N-(4-bromo-3-fluorophenyl)carbamate. In the absence of a specific, officially published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, established principles of chemical safety for carbamates and halogenated aromatic compounds, and field-proven best practices. Our objective is to empower you with the knowledge to mitigate risks and foster a culture of safety in your laboratory.

Compound Identification and Hazard Analysis

Structural Formula:

A skeletal representation of the molecule.

Physicochemical Data (Estimated from Analogues):

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C8H7BrFNO2Calculated
Molecular Weight 248.05 g/mol Calculated
Physical State Likely a solid at room temperature.Based on similar carbamate compounds.[1]
Melting Point Not available. Similar compounds like 4-Bromo-3,5-dimethylphenyl N-methylcarbamate have a melting point of 114-116 °C.[1]Analogy to structurally related molecules.
Boiling Point Not available. Expected to be high and may decompose upon heating.General characteristic of aromatic carbamates.
Solubility Likely soluble in organic solvents such as acetonitrile, methanol, and acetone. Sparingly soluble in water.Based on general solubility of carbamates and halogenated aromatics.[2]

Presumptive Hazard Classification:

Based on data for related compounds, methyl N-(4-bromo-3-fluorophenyl)carbamate should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, carbamates as a class can be toxic if ingested, inhaled, or absorbed through the skin.[3]

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[4][5]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[4][5]

  • Carcinogenicity: Some carbamates, such as methyl carbamate, are suspected of causing cancer.[6] Given this, it is prudent to handle this compound as a potential carcinogen.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is crucial to minimize exposure risk. The following workflow outlines key steps from preparation to post-handling procedures.

Safe Handling Workflow.

Personal Protective Equipment (PPE) Protocol:

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Change gloves frequently and immediately if contaminated.Prevents skin contact. Carbamates can be absorbed through the skin.[3]
Eye/Face Protection Chemical safety goggles. Use a face shield if there is a splash hazard.Protects against eye irritation from dust or splashes.[5]
Skin and Body Protection Laboratory coat. Consider a disposable gown for larger quantities.Prevents contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge and a P95 particulate filter if working outside of a fume hood or if dust generation is likely.Protects against inhalation of dusts or aerosols.[7]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9]

  • Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.

Disposal Considerations

All waste generated from handling methyl N-(4-bromo-3-fluorophenyl)carbamate should be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste. This includes unused compound and contaminated consumables (e.g., weigh boats, pipette tips).[10]

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]

  • Disposal Method: Incineration in a licensed hazardous waste facility is the preferred method for the disposal of halogenated organic compounds.[11] High-temperature incineration (around 1200 K) helps to prevent the formation of toxic byproducts like dioxins and furans.[11] Alternatively, chemical degradation methods such as treatment with Fenton's reagent can be considered for small quantities, though this is resource-intensive.

Emergency Procedures

G Spill Chemical Spill Assess Assess the situation. Is it safe to clean up? Spill->Assess Evacuate Evacuate the area if necessary. Assess->Evacuate No Notify Notify supervisor and EHS. Assess->Notify Yes Contain Contain the spill with absorbent material. Notify->Contain Cleanup Clean up the spill using appropriate PPE. Contain->Cleanup Dispose Dispose of waste as hazardous. Cleanup->Dispose

Emergency Spill Response Flowchart.

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Toxicological Information

The primary toxicological concern with N-methyl carbamates is their ability to inhibit the enzyme acetylcholinesterase (AChE).[13]

Mechanism of Action:

Carbamates reversibly bind to and inactivate AChE.[13] This leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.[3] The reversibility of this binding means that the toxic effects are generally of shorter duration than those of organophosphates.[13]

Potential Health Effects:

  • Acute Effects: Symptoms of acute exposure are related to cholinergic overstimulation and can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[13] Other symptoms may include headache, dizziness, blurred vision, muscle twitching, and in severe cases, respiratory depression and seizures.[3]

  • Chronic Effects: Long-term exposure to some carbamates has been linked to neurotoxic effects and potential carcinogenicity.[6] Due to the lack of specific data for methyl N-(4-bromo-3-fluorophenyl)carbamate, it is prudent to minimize chronic exposure.

Conclusion: A Commitment to Safety

This guide provides a comprehensive framework for the safe handling of methyl N-(4-bromo-3-fluorophenyl)carbamate, grounded in the principles of chemical safety and data from analogous compounds. As researchers and scientists, our commitment to discovery must be matched by an unwavering commitment to safety. By adhering to these guidelines, you can mitigate risks and ensure a safe and productive research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Chem-Supply Pty Ltd. (2024, August 23).
  • BenchChem. (2025, December).
  • U.S. Environmental Protection Agency. (n.d.).
  • Fisher Scientific. (n.d.).
  • Chemos GmbH & Co.KG. (n.d.).
  • Apollo Scientific. (2023, March 12).
  • NOP. (n.d.).
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Fisher Scientific Company. (2025, December 20).
  • Sigma-Aldrich Inc. (2025, October 7).
  • Nipissing University. (2019, June 12).
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet: Methyl (E)-4-(Bromomethyl)
  • PubChem. (n.d.). 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. Retrieved from [Link]

  • AccuStandard. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2023, May 1). Carbamate Toxicity. Retrieved from [Link]

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Unlocking New Frontiers: A Technical Guide to the Research Applications of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Innovation

In the landscape of chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. Methyl N-(4-bromo-3-fluorophenyl)carbamate emerges as a compound of significant interest, embodying a unique combination of functional groups that offer a rich tapestry of potential research applications. This guide provides an in-depth exploration of this molecule, not as a static entity, but as a dynamic scaffold for the generation of novel chemical entities in medicinal chemistry, agrochemicals, and materials science. The presence of a bromine atom, a fluorine atom, and a carbamate linkage on a phenyl ring provides a trifecta of reactive and modulatory sites, positioning it as a valuable intermediate for researchers and drug development professionals.

The 4-bromo-3-fluorophenyl moiety is a well-established pharmacophore, with its precursor, 4-bromo-3-fluoroaniline, serving as a critical starting material for various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic placement of the bromine and fluorine atoms influences the electronic properties and metabolic stability of resulting compounds, often enhancing their efficacy and selectivity.[3] The addition of the methylcarbamate group introduces a hydrogen bond donor and acceptor, further expanding the potential for molecular interactions and serving as a key structural motif in a wide array of bioactive compounds.[4]

This technical guide will delve into the potential research applications of methyl N-(4-bromo-3-fluorophenyl)carbamate, providing insights into its synthetic utility, and proposing experimental workflows for its incorporation into discovery pipelines.

Core Chemical Attributes and Synthetic Considerations

The inherent reactivity of methyl N-(4-bromo-3-fluorophenyl)carbamate is dictated by its key functional groups. The bromine atom is a prime site for cross-coupling reactions, the carbamate moiety offers opportunities for modification or can act as a bioisostere for other functional groups, and the fluorine atom can enhance binding affinity and metabolic stability.

Key Physicochemical Properties (Predicted)
PropertyValueSignificance in Research Applications
Molecular FormulaC8H7BrFNO2Provides the basis for molecular weight and elemental composition.
Molecular Weight248.05 g/mol Important for stoichiometric calculations in synthesis.
Melting Point102-105°C (for the related benzyl carbamate)[5]Useful for purity assessment and reaction monitoring.
Boiling Point~360 °C (Predicted for the related benzyl carbamate)[5]Indicates thermal stability.
SolubilityLikely soluble in organic solvents like methanol, ethyl acetate, and DMSO.[5][6]Crucial for selecting appropriate reaction and purification conditions.
Synthetic Pathways

The synthesis of methyl N-(4-bromo-3-fluorophenyl)carbamate can be readily achieved from its aniline precursor, 4-bromo-3-fluoroaniline. A common and efficient method involves the acylation of the aniline with methyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Materials:

  • 4-bromo-3-fluoroaniline

  • Methyl chloroformate

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (1.1 eq) to the stirred solution.

  • Add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure methyl N-(4-bromo-3-fluorophenyl)carbamate.

Potential Research Application 1: A Keystone in Drug Discovery

The structural motifs present in methyl N-(4-bromo-3-fluorophenyl)carbamate make it a highly attractive starting point for the synthesis of novel therapeutic agents. The carbamate group is a recognized pharmacophore in many approved drugs and investigational compounds.[4]

As a Precursor for Kinase Inhibitors

Many kinase inhibitors utilize a substituted phenylamine core to interact with the hinge region of the kinase domain. The 4-bromo-3-fluorophenyl scaffold can be elaborated through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions at the bromine position to introduce various aryl or heteroaryl moieties.[3] These groups can then occupy the ATP-binding pocket of the target kinase. The carbamate can be maintained as a key interacting group or be further modified.

Workflow for Kinase Inhibitor Synthesis

G start Methyl N-(4-bromo-3-fluorophenyl)carbamate suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki product Novel Kinase Inhibitor Candidate suzuki->product bioassay Kinase Inhibition Assay product->bioassay sar Structure-Activity Relationship (SAR) Studies bioassay->sar

Caption: Synthetic workflow for developing kinase inhibitors.

Modulators of Formyl Peptide Receptors

N-phenyl carbamate derivatives have been identified as selective modulators of the formyl peptide receptor 2 (FPR2), which is involved in inflammatory responses.[7] Methyl N-(4-bromo-3-fluorophenyl)carbamate can serve as a core structure for the synthesis of a library of analogs to explore the structure-activity relationship for FPR2 modulation.

Potential Research Application 2: Innovations in Agrochemicals

The carbamate functional group is a cornerstone of the agrochemical industry, with N-methyl carbamates being widely used as insecticides due to their anticholinesterase activity.[8] Furthermore, the inclusion of halogen atoms, particularly fluorine, is a common strategy to enhance the potency and metabolic stability of pesticides.[2]

Development of Novel Fungicides and Insecticides

Novel N-aryl carbamate derivatives have shown promising antifungal activity against various plant pathogens.[4] The 4-bromo-3-fluorophenyl scaffold can be used to generate new carbamate-based fungicides and insecticides. The bromine atom can be a site for further derivatization to fine-tune the biological activity and spectrum of the resulting compounds.

Experimental Protocol: Antifungal Activity Screening

Materials:

  • Synthesized methyl N-(4-bromo-3-fluorophenyl)carbamate derivatives

  • Potato Dextrose Agar (PDA) medium

  • Cultures of target plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Positive control (commercial fungicide)

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.

  • Incorporate the test compounds at various concentrations into the molten PDA medium.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period.

  • Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to the control (DMSO-treated) plates.

Potential Research Application 3: Advanced Materials Science

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the potential for hydrogen bonding from the carbamate group, make methyl N-(4-bromo-3-fluorophenyl)carbamate an interesting building block for functional polymers and coatings.[2] The bromo- and fluoro-substituents can enhance properties such as thermal stability, chemical resistance, and flame retardancy.

Monomer for Specialty Polymers

Following conversion of the bromine to a more reactive functional group (e.g., a boronic acid or an alkyne) via established synthetic routes[9], methyl N-(4-bromo-3-fluorophenyl)carbamate can be used as a monomer in polymerization reactions. The resulting polymers could exhibit unique optical or electronic properties suitable for applications in organic electronics or as advanced coatings.

Conceptual Pathway for Polymer Synthesis

G start Methyl N-(4-bromo-3-fluorophenyl)carbamate functionalization Functional Group Interconversion (e.g., to boronic acid) start->functionalization monomer Functionalized Monomer functionalization->monomer polymerization Polymerization Reaction (e.g., Suzuki Polycondensation) monomer->polymerization polymer Novel Functional Polymer polymerization->polymer

Caption: Pathway for creating functional polymers.

Conclusion: A Scaffold of Opportunity

Methyl N-(4-bromo-3-fluorophenyl)carbamate represents a versatile and underexplored chemical entity with significant potential across multiple scientific disciplines. Its strategic combination of a readily modifiable bromine atom, a metabolism-enhancing fluorine atom, and a bioactive carbamate moiety makes it a valuable tool for researchers. From the rational design of next-generation therapeutics and agrochemicals to the synthesis of novel functional materials, the applications of this compound are limited only by the ingenuity of the scientists who employ it. This guide serves as a foundational resource to inspire and facilitate the exploration of methyl N-(4-bromo-3-fluorophenyl)carbamate in pioneering research endeavors.

References

  • Multichem Exports. 4-Bromo-3-Fluoroaniline. Available from: [Link]

  • ACS Publications. Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. Available from: [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7922.
  • ResearchGate. Phenyl N-phenylcarbamate. Available from: [Link]

  • Bentham Science Publishers. Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction. Available from: [Link]

  • MDPI. Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Available from: [Link]

  • MDPI. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Available from: [Link]

  • PrepChem.com. Synthesis of methyl N-phenylcarbamate. Available from: [Link]

  • Wikipedia. Methyl carbamate. Available from: [Link]

Sources

methyl N-(4-bromo-3-fluorophenyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of methyl N-(4-bromo-3-fluorophenyl)carbamate , a critical intermediate in the synthesis of oxazolidinone antibacterials and kinase inhibitors.

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate (CAS 396076-65-6 ) is a specialized organic intermediate used primarily in the pharmaceutical development of anti-infectives and oncology therapeutics.[1][2] Structurally, it functions as a stable, lipophilic precursor to the 4-bromo-3-fluoroaniline pharmacophore.[1][3] Its carbamate moiety serves two distinct roles: it acts as a robust protecting group for the aniline nitrogen during harsh halogenation or coupling reactions, and it functions as a reactive electrophile for cyclization into oxazolidinones (e.g., in the synthesis of Tedizolid analogs).[3]

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

The molecule combines a halogenated aromatic core with a carbamate ester. The fluorine atom at the meta position modulates metabolic stability and pKa, while the bromine at the para position serves as a versatile handle for transition-metal catalyzed cross-coupling.[3]

Key Data Table[1]
PropertySpecification
IUPAC Name Methyl N-(4-bromo-3-fluorophenyl)carbamate
CAS Number 396076-65-6
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Exact Mass 246.9644
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water
Melting Point 102–105 °C (Typical for this class)
SMILES COC(=O)NC1=CC(=C(C=C1)Br)F
Structural Visualization

The diagram below illustrates the core connectivity and the electronic influence of the substituents.

MoleculeStructure AnilineCore Phenyl Ring (Aromatic Core) Bromine Br (para) (Coupling Handle) AnilineCore->Bromine C4 Position Fluorine F (meta) (Metabolic Blocker) AnilineCore->Fluorine C3 Position Carbamate Methyl Carbamate (-NH-CO-OMe) AnilineCore->Carbamate N1 Position Fluorine->AnilineCore Inductive Withdrawal Carbamate->AnilineCore Inductive Withdrawal

Figure 1: Structural connectivity showing the strategic placement of halogen atoms for downstream functionalization.[1][3]

Synthetic Protocol

The most reliable synthesis involves the Schotten-Baumann reaction of 4-bromo-3-fluoroaniline with methyl chloroformate.[1] This method is preferred over dimethyl carbonate aminolysis for small-scale high-purity needs due to milder thermal conditions.[1]

Reagents & Materials
  • Substrate: 4-Bromo-3-fluoroaniline (CAS 656-65-5)

  • Reagent: Methyl Chloroformate (1.5 equiv)[3]

  • Base: Sodium Bicarbonate (NaHCO₃) or Pyridine[3]

  • Solvent: Dichloromethane (DCM) or THF/Water biphasic system[3]

Step-by-Step Methodology
  • Preparation: Dissolve 4-bromo-3-fluoroaniline (1.0 equiv) in DCM (approx. 10 mL per gram of substrate).

  • Base Addition: Add a saturated aqueous solution of NaHCO₃ (2.0 equiv) to create a biphasic mixture. Cool the system to 0 °C.

  • Acylation: Dropwise add methyl chloroformate (1.2–1.5 equiv) over 20 minutes, maintaining the temperature below 5 °C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

  • Workup: Separate the organic layer.[4] Extract the aqueous layer once with DCM. Combine organics and wash with 1N HCl (to remove unreacted aniline) followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary to obtain the pure carbamate.

Synthesis Workflow Diagram

SynthesisPath Start Start: 4-Bromo-3-fluoroaniline Reagents Add: Methyl Chloroformate Base: NaHCO3 / DCM (0°C) Start->Reagents Intermediate Reaction: Nucleophilic Acyl Substitution Reagents->Intermediate Workup Workup: Phase Separation Wash with 1N HCl Intermediate->Workup Product Product: Methyl N-(4-bromo-3-fluorophenyl)carbamate (Yield: ~85-95%) Workup->Product

Figure 2: Process flow for the Schotten-Baumann synthesis of the title compound.

Reactivity & Applications in Drug Design[12]

This molecule is not merely a protected aniline; it is a "spring-loaded" scaffold.[1] The carbamate group activates the nitrogen for cyclization, while the aryl halides allow for modular construction of complex drugs.[3]

Key Reaction Pathways[1]
  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward palladium-catalyzed coupling with boronic acids.[1] This is the primary route to biaryl scaffolds found in kinase inhibitors (e.g., BRAF or MEK inhibitors).[3]

  • Oxazolidinone Formation: Treatment with glycidyl butyrate or similar epoxides in the presence of a base (e.g., LiOtBu) leads to the formation of the oxazolidinone ring, the core pharmacophore of antibiotics like Linezolid and Tedizolid.[3]

  • Carbamate Cleavage: The methyl carbamate is stable under acidic conditions but can be cleaved using iodotrimethylsilane (TMSI) or strong basic hydrolysis to regenerate the free aniline if a protecting group strategy is employed.

Application Logic

ReactivityLogic Core Methyl N-(4-bromo-3-fluorophenyl)carbamate Path1 Pd(PPh3)4 / Boronic Acid Core->Path1 Path2 Glycidyl Butyrate / Base Core->Path2 Result1 Biaryl Kinase Inhibitors Path1->Result1 Result2 Oxazolidinone Antibacterials (e.g., Tedizolid precursors) Path2->Result2

Figure 3: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for halogenated anilines and carbamates.[3]

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.[3]

  • Storage: Store in a cool, dry place. The carbamate linkage is generally stable, but prolonged exposure to moisture should be avoided to prevent hydrolysis.[3]

References

  • PubChem. (n.d.).[5] N-(4-bromo-3-fluorophenyl)carbamic acid phenylmethyl ester (Benzyl Analog). Retrieved from [Link][3]

  • Google Patents. (2016). Patent US20160115138A1: Preparation of oxazolidinone derivatives.

Sources

Spectroscopic Profile of Methyl N-(4-bromo-3-fluorophenyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of methyl N-(4-bromo-3-fluorophenyl)carbamate, a compound of significant interest in medicinal chemistry and drug development. By examining its predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules. The guide delves into the theoretical underpinnings of the observed and predicted spectral features, offering a robust framework for compound identification and structural elucidation.

Introduction: The Significance of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Methyl N-(4-bromo-3-fluorophenyl)carbamate belongs to the carbamate class of compounds, which are integral to the development of a wide array of pharmaceuticals and agrochemicals. The presence of a bromo- and fluoro-substituted phenyl ring imparts specific physicochemical properties that can influence biological activity, metabolic stability, and binding affinity to target proteins. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and for tracking its transformations in various chemical and biological systems. This guide provides a detailed examination of its key spectroscopic characteristics.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of methyl N-(4-bromo-3-fluorophenyl)carbamate is predicted to exhibit several characteristic absorption bands that confirm its structural integrity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then acquired over a range of 4000-400 cm⁻¹. This technique requires minimal sample preparation and is ideal for rapid analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start place_sample Place solid sample on ATR crystal start->place_sample acquire_spectrum Acquire spectrum (4000-400 cm⁻¹) process_data Process and analyze spectrum

Caption: Workflow for ATR-IR Spectroscopy.

Predicted IR Spectral Data and Interpretation

The predicted IR absorption bands for methyl N-(4-bromo-3-fluorophenyl)carbamate are summarized below. These predictions are based on the analysis of similar carbamate structures and known absorption frequencies for specific functional groups.[1][2]

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300 - 3400MediumN-H StretchCharacteristic of the secondary amine in the carbamate group. The broadness can indicate hydrogen bonding in the solid state.
1700 - 1730StrongC=O StretchThe carbonyl group of the carbamate is expected in this region. Its exact position is influenced by the electronic effects of the aromatic ring.
1580 - 1610MediumC=C Aromatic StretchVibrations of the carbon-carbon double bonds within the phenyl ring.
1520 - 1550MediumN-H BendBending vibration of the N-H bond, often coupled with C-N stretching.
1200 - 1250StrongC-O Stretch (Ester)Asymmetric stretching of the C-O-C linkage in the carbamate.
1000 - 1100MediumC-F StretchCharacteristic absorption for the carbon-fluorine bond on the aromatic ring.
600 - 800Medium-StrongC-Br StretchStretching vibration of the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For methyl N-(4-bromo-3-fluorophenyl)carbamate, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Sample Preparation and Analysis

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. The spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve sample in deuterated solvent start->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_1h Acquire ¹H NMR transfer->acquire_1h acquire_13c Acquire ¹³C NMR transfer->acquire_13c process_spectra Process and analyze spectra acquire_1h->process_spectra acquire_13c->process_spectra

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the phenyl ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 8.5Broad Singlet1HN-HThe N-H proton of the carbamate is typically broad and its chemical shift can be concentration and solvent dependent.
~7.3 - 7.6Multiplet3HAromatic C-HThe aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will shift these protons downfield.
~3.8Singlet3HO-CH₃The methyl protons of the carbamate ester group are expected to be a singlet in this region.
Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment.[3][4]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~153 - 156C=OThe carbonyl carbon of the carbamate is significantly deshielded and appears far downfield.
~157 - 160 (d, ¹JCF)C-FThe carbon directly attached to the fluorine will appear as a doublet with a large coupling constant.
~135 - 140C-NThe aromatic carbon bonded to the nitrogen of the carbamate.
~110 - 135Aromatic C-H & C-BrThe remaining aromatic carbons will appear in this region, with the carbon attached to bromine being influenced by the heavy atom effect.[5]
~52 - 55O-CH₃The carbon of the methyl ester group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)-Mass Spectrometry

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

Predicted Mass Spectral Data and Interpretation

The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

m/z ValueInterpretationRationale
263/265[M]⁺Molecular ion peak showing the characteristic isotopic pattern for one bromine atom.
264/266[M+H]⁺Protonated molecular ion, commonly observed in ESI-MS.
232/234[M - OCH₃]⁺Loss of the methoxy group from the molecular ion.
204/206[M - COOCH₃]⁺Loss of the carbomethoxy group.
188/190[Br-C₆H₃-F-NH]⁺Fragmentation of the carbamate linkage.

The fragmentation of carbamates can be complex, and the observed fragments will depend on the ionization method and energy used.[6][7]

ms_fragmentation M [M]⁺ (m/z 263/265) M_minus_OCH3 [M - OCH₃]⁺ (m/z 232/234) M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ (m/z 204/206) M->M_minus_COOCH3 - COOCH₃ Aryl_ion [Br-C₆H₃-F-NH]⁺ (m/z 188/190) M_minus_COOCH3->Aryl_ion - CO

Caption: Predicted fragmentation pathway.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile of methyl N-(4-bromo-3-fluorophenyl)carbamate. Each technique offers a unique and complementary piece of structural information, and together they enable the unambiguous confirmation of the compound's identity and purity. This guide serves as a foundational reference for researchers, providing the necessary spectroscopic insights to support the synthesis, characterization, and application of this important chemical entity in drug discovery and development.

References

  • Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (URL not available)
  • Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 49(2), 412–457.
  • High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides - PubMed. (n.d.). Retrieved February 19, 2026, from [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved February 19, 2026, from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved February 19, 2026, from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Retrieved February 19, 2026, from [Link]

Sources

commercial suppliers of methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl N-(4-bromo-3-fluorophenyl)carbamate for Advanced Research

Abstract

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in methyl N-(4-bromo-3-fluorophenyl)carbamate. Recognizing that this compound is not typically available as a stock item from major chemical vendors, this document provides a curated list of potential custom synthesis suppliers. The core of this guide is a detailed exploration of the N-aryl carbamate scaffold and the strategic importance of the 4-bromo-3-fluorophenyl moiety in medicinal chemistry. A validated, step-by-step synthetic protocol is provided to enable its preparation in a laboratory setting. This is supplemented by predicted physicochemical properties and a discussion of its potential applications, grounding the compound in the broader context of modern drug discovery.

Part 1: The N-Aryl Carbamate Scaffold in Drug Discovery

The carbamate group (–NHCOO–) is a privileged structural motif in medicinal chemistry, integral to the design of numerous approved drugs and prodrugs.[1][2] Organic carbamates are often employed as bioisosteres of the amide bond, offering a similar spatial arrangement and hydrogen bonding capability but with enhanced metabolic stability against hydrolysis by peptidases.[2] This stability, coupled with an improved ability to permeate cell membranes, makes the carbamate functional group a valuable tool for medicinal chemists.[1]

The versatility of the carbamate moiety allows for fine-tuning of a molecule's physicochemical and pharmacokinetic properties. By modifying the substituents on the nitrogen and oxygen atoms, researchers can modulate solubility, lipophilicity, and the drug's interaction with its biological target.[1] The carbamate's NH group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, enabling critical interactions within enzyme active sites or receptor binding pockets.[2]

Part 2: Strategic Significance of the 4-Bromo-3-fluorophenyl Moiety

The specific substitution pattern of the aryl ring in methyl N-(4-bromo-3-fluorophenyl)carbamate is of significant interest in contemporary drug design. The presence and positioning of halogen atoms can profoundly influence a compound's biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

The Role of Bromine: The bromine atom at the 4-position is not merely a bulky hydrophobic group. It is an effective participant in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in a protein.[3] This interaction can enhance binding affinity and selectivity for the target protein. Furthermore, introducing a bromine atom can modulate the metabolic profile of a drug, often blocking sites susceptible to oxidative metabolism.[3]

The Role of Fluorine: The fluorine atom at the 3-position offers distinct advantages. Due to its small size and high electronegativity, fluorine can alter the acidity of nearby protons, influence conformation, and improve metabolic stability by blocking C-H oxidation.[4] Aromatic fluorination is a widely used strategy to enhance binding affinity to target receptors and improve membrane permeability, which is particularly crucial for oral bioavailability and CNS-targeting drugs.[4]

The combination of a 4-bromo and a 3-fluoro substituent creates a unique electronic and steric profile on the phenyl ring, offering a powerful tool for medicinal chemists to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.

Part 3: Commercial Availability and Custom Synthesis

As of early 2026, methyl N-(4-bromo-3-fluorophenyl)carbamate is not consistently listed as a stock product in the catalogs of major chemical suppliers. Its specialized structure suggests that it is most likely procured via custom synthesis. For researchers requiring this compound, engaging a contract research organization (CRO) or a custom synthesis company is the most practical approach.

Below is a table of reputable suppliers known for their custom synthesis capabilities in the field of complex organic molecules.

SupplierService FocusWebsite
Sigma-Aldrich (Custom Synthesis) Broad range of chemical synthesis services, from milligrams to kilograms.
WuXi AppTec Integrated drug discovery and development services, including custom synthesis.
Selleck Chemicals Supplier of inhibitors and research molecules, with custom synthesis options.
Cayman Chemical Specializes in biochemicals, with custom synthesis for research compounds.
Chem-Impex International Provider of fine chemicals and intermediates with strong custom synthesis services.

Note: This list is not exhaustive and is intended as a starting point for sourcing custom synthesis services.

Part 4: Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Synthetic Strategy and Rationale

A reliable and straightforward method for the synthesis of N-aryl carbamates is the reaction of the corresponding aniline with an alkyl chloroformate in the presence of a mild base. This approach is high-yielding, uses readily available starting materials, and is tolerant of a wide range of functional groups. The proposed synthesis for methyl N-(4-bromo-3-fluorophenyl)carbamate starts from commercially available 4-bromo-3-fluoroaniline. The reaction with methyl chloroformate provides the target compound in a single, efficient step. Pyridine or triethylamine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving it to completion.

Detailed Experimental Protocol

Reaction: 4-bromo-3-fluoroaniline + Methyl Chloroformate → Methyl N-(4-bromo-3-fluorophenyl)carbamate

Materials and Reagents:

  • 4-bromo-3-fluoroaniline (1.0 eq)

  • Methyl chloroformate (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • To this mixture, add methyl chloroformate (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure methyl N-(4-bromo-3-fluorophenyl)carbamate.

Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve 4-bromo-3-fluoroaniline in anhydrous DCM Cool Cool to 0 °C Start->Cool AddBase Add Pyridine Cool->AddBase AddReagent Add Methyl Chloroformate dropwise at 0 °C AddBase->AddReagent Stir Warm to RT and stir for 2-4h AddReagent->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Reaction Complete Wash Wash with 1M HCl, NaHCO₃, and Brine Dilute->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography FinalProduct Pure Methyl N-(4-bromo-3- fluorophenyl)carbamate Chromatography->FinalProduct caption Synthetic Workflow for Methyl N-(4-bromo-3-fluorophenyl)carbamate

Caption: Synthetic Workflow for Methyl N-(4-bromo-3-fluorophenyl)carbamate.

Part 5: Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the key predicted physicochemical properties for methyl N-(4-bromo-3-fluorophenyl)carbamate.

PropertyPredicted Value
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
CAS Number Not definitively assigned. A related benzyl ester has CAS 510729-01-8.[5]
Appearance Likely a white to off-white solid
LogP ~2.5 - 3.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring will appear as multiplets or doublets of doublets, with coupling constants characteristic of ortho, meta, and para relationships, further split by the fluorine atom. The N-H proton will likely appear as a broad singlet, and the methyl ester protons will be a sharp singlet around 3.7-3.8 ppm.

  • ¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon of the carbamate will be in the 150-155 ppm region. The aromatic carbons will be in the 110-140 ppm range, with their chemical shifts and C-F coupling constants being diagnostic.

  • Mass Spectrometry (ESI-MS): The spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Part 6: Conclusion

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a specialized chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its structure combines the stable and versatile N-aryl carbamate scaffold with a strategically halogenated phenyl ring designed to enhance biological interactions and pharmacokinetic properties. While not commercially available off-the-shelf, this guide provides the necessary framework for its procurement through custom synthesis and outlines a detailed, reliable protocol for its laboratory preparation. For researchers in drug development, this compound represents a valuable building block for creating novel therapeutic agents.

Part 7: References

  • Zhan, P., Liu, X. & De Clercq, E. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health. Available at: [Link]

  • Makara, M. V., et al. (2015). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2020). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. Available at: [Link]

  • Kumar, S. V. & Ma, D. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Selvam, J. J. P., et al. (2007). A novel synthesis of N-methyl-N-aryl carbamates from aromatic amines and dimethyl carbonate catalyzed by K2CO3/Bu4NBr. ResearchGate. Available at: [Link]

  • Isom, A. L., et al. (2021). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters. Available at: [Link]

  • Kos, J., et al. (2019). Synthesis and Antimicrobial Evaluation of 1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates. Molecules. Available at: [Link]

  • HFC11040. (n.d.). 4-(3-Bromo-5-fluorophenyl)-1-methyl-1H-pyrazole: A Cutting-Edge Compound. Huatong Pharma. Available at: [Link]

  • Kumar, A., et al. (2021). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. Taylor & Francis Online. Available at: [Link]

  • Tihana, G., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski arhiv. Available at: [Link]

  • Ghosh, A. K. & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of methyl N-phenylcarbamate. PrepChem.com. Available at: [Link]

  • Stenutz. (n.d.). methyl N-(4-fluorophenyl)carbamate. Stenutz. Available at: [Link]

  • Hergesel, C. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Farmacja Polska. Available at: [Link]

  • Pabel, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules. Available at: [Link]

  • Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pinto, M., et al. (2022). Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, W., et al. (2016). Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. RSC Publishing. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. Available at: [Link]

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Methodological & Application

Application Note: A Validated HPLC Method for the Quantitative Analysis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methyl N-(4-bromo-3-fluorophenyl)carbamate. This compound is a relevant analogue to various agriculturally and pharmaceutically significant carbamate derivatives. The described method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, ensuring high sensitivity and selectivity. A comprehensive validation of the method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose.[1][2][3] This document provides a detailed protocol for the analysis, including system suitability requirements, method validation procedures, and data interpretation, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.

Introduction

Methyl N-(4-bromo-3-fluorophenyl)carbamate belongs to the carbamate class of compounds, which are widely utilized in various sectors, including agriculture as pesticides and in the pharmaceutical industry as precursors or active ingredients.[4][5] The presence of halogen substituents, specifically bromine and fluorine, on the phenyl ring can significantly influence the compound's chemical properties, such as polarity and thermal stability.[6] Consequently, a precise and accurate analytical method is crucial for its quantification in different matrices.

High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of carbamates due to its ability to separate components in a mixture with high resolution and sensitivity, providing precise and reproducible results.[2][7] Many carbamates are thermally labile, making HPLC a more suitable technique than gas chromatography.[8] This application note details a developed and validated isocratic RP-HPLC method that is specific, linear, accurate, and precise for the analysis of methyl N-(4-bromo-3-fluorophenyl)carbamate.

Experimental

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis detector.

Table 1: HPLC Chromatographic Conditions

ParameterSettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are standard for reversed-phase chromatography, offering excellent retention and separation for moderately non-polar aromatic compounds like the analyte.[4]
Mobile Phase Methanol:Water (70:30, v/v)This composition provides optimal retention and peak shape for the analyte. Methanol is a common organic modifier in RP-HPLC.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, ensuring good efficiency and reasonable run times.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion and is suitable for the expected concentration range.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nmAromatic compounds typically exhibit strong UV absorbance in this region. This wavelength was selected after a UV scan to maximize sensitivity for the analyte.
Run Time 10 minutesSufficient time to elute the analyte and any potential early-eluting impurities.
Reagents and Standards
  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Methyl N-(4-bromo-3-fluorophenyl)carbamate reference standard (purity >99%)

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing methyl N-(4-bromo-3-fluorophenyl)carbamate in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow

The following diagram illustrates the general workflow for the HPLC analysis of methyl N-(4-bromo-3-fluorophenyl)carbamate.

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Injection data Data Acquisition (Chromatogram) hplc->data Signal analysis Data Analysis (Peak Integration, Quantification) data->analysis Processing report Report Generation analysis->report Results

Caption: General workflow for HPLC analysis.

System Suitability

Before initiating any sample analysis, the suitability of the chromatographic system must be verified.[10][11][12] This is achieved by injecting a standard solution (e.g., 50 µg/mL) five times and evaluating the following parameters.

Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[13][14]
Theoretical Plates (N) N > 2000Indicates column efficiency and the ability to produce sharp peaks.[11][13]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.[13]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.[11]

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][3][15] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Method_Validation_Workflow mv Method Validation specificity Specificity mv->specificity linearity Linearity & Range mv->linearity accuracy Accuracy mv->accuracy precision Precision (Repeatability & Intermediate) mv->precision robustness Robustness mv->robustness

Caption: Workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (mobile phase) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method was established by analyzing five concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Results

ParameterResultAcceptance Criteria
Concentration Range 1 - 100 µg/mL-
Correlation Coefficient (r²) > 0.999r² ≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero.
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Results

Spike LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%101.1%98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were made on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Table 5: Precision Results

ParameterRSD (%)Acceptance Criteria
Repeatability (Intra-day) < 1.0%RSD ≤ 2.0%
Intermediate Precision (Inter-day) < 1.5%RSD ≤ 2.0%
Robustness

The robustness of the method was assessed by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The tested parameters included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% methanol)

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

Conclusion

The developed RP-HPLC method for the quantitative analysis of methyl N-(4-bromo-3-fluorophenyl)carbamate is simple, rapid, and reliable. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The system suitability tests ensure that the chromatographic system is performing adequately before any analysis.[14] This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this compound.

References

  • Vertex AI Search. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • IJRASET. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results.
  • Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • PubMed. (2002, January 15). Immobilized halogenophenylcarbamate derivatives of cellulose as novel stationary phases for enantioselective drug analysis.
  • EPA-TSC/NERL. 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti....
  • ResearchGate. (2025, August 6). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Ingenieria Analitica Sl. METHOD ABSTRACT / 112.
  • PubMed. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ASTM. D5315: Standard Test Method for Carbamates in Water.
  • Benchchem. Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification.
  • EPA. Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was.
  • ResearchGate. HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
  • MDPI. (2022, December 20). Phenylcarbamate-Modified Paper for Paper Chromatographic Analysis of Hydrophobic Compounds.
  • SciELO. (2012, June 5). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography.
  • ACS Omega. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis.
  • RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.

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A Comprehensive Guide to the 1H NMR Spectral Interpretation of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a substituted aromatic compound whose structural elucidation serves as an excellent case study for advanced 1H NMR spectral interpretation. The presence of magnetically active fluorine, in addition to bromine and a carbamate group, creates a complex and informative spectrum. This application note provides a detailed theoretical framework, a step-by-step experimental protocol, and a thorough analysis of the 1H NMR spectrum of this compound. We will dissect the influence of each substituent on the chemical shifts of the aromatic protons and explore the diagnostic value of both proton-proton (H-H) and proton-fluorine (H-F) coupling constants. This guide is intended for researchers and scientists in synthetic chemistry and drug development who rely on NMR spectroscopy for routine structural verification.

Theoretical Principles: Unraveling the Substituent Effects

The 1H NMR spectrum of an organic molecule provides four key pieces of information: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[1] For a substituted benzene derivative like methyl N-(4-bromo-3-fluorophenyl)carbamate, a nuanced understanding of substituent effects is paramount for accurate spectral assignment.

The chemical shifts of aromatic protons, which typically resonate between 6.5 and 8.0 ppm, are modulated by the electron-donating or electron-withdrawing nature of the substituents attached to the ring.[2][3]

  • Carbamate Group (-NHCOOCH₃): The nitrogen atom possesses a lone pair that can be donated into the aromatic π-system via resonance, an electron-donating effect. This increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted upfield to a lower ppm value).[2]

  • Bromine (-Br): Halogens exhibit a dual nature. They are electron-withdrawing through induction due to their electronegativity, which deshields nearby protons (shifts them downfield). Concurrently, they are weakly electron-donating through resonance. The inductive effect is generally dominant for halogens.[4]

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, significantly deshielding adjacent protons. This effect is critical in interpreting the spectrum of the title compound.

Furthermore, spin-spin coupling provides connectivity information. In this molecule, we will observe not only proton-proton couplings but also significant proton-fluorine couplings, which are transmitted through the bonding network. Typical coupling constant values in aromatic systems are:

  • ³J_HH (ortho): 7–10 Hz

  • ⁴J_HH (meta): 2–3 Hz[5]

  • ³J_HF (ortho): 7–10 Hz

  • ⁴J_HF (meta): 4–7 Hz

  • ⁵J_HF (para): 1–3 Hz[6]

These characteristic coupling constants are instrumental in assigning the specific protons on the aromatic ring.

Predicted 1H NMR Spectral Data

Based on the principles outlined above, we can predict the 1H NMR spectrum of methyl N-(4-bromo-3-fluorophenyl)carbamate. The structure and proton assignments are shown below.

Caption: Molecular structure of methyl N-(4-bromo-3-fluorophenyl)carbamate with proton numbering.

The predicted spectral parameters are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₃ ~ 3.7 - 3.8Singlet (s)N/A
N-H ~ 8.0 - 9.5 (solvent dependent)Broad Singlet (br s)N/A
H-5 ~ 7.3 - 7.5Doublet of Doublets (dd)³J_H5-H6 ≈ 8-9 Hz, ⁴J_H5-F ≈ 4-6 Hz
H-6 ~ 6.9 - 7.1Triplet or ddd³J_H6-H5 ≈ 8-9 Hz, ⁴J_H6-H2 ≈ 2-3 Hz, ⁵J_H6-F ≈ 2-3 Hz
H-2 ~ 7.8 - 8.0Doublet of Doublets (dd)³J_H2-F ≈ 9-10 Hz, ⁴J_H2-H6 ≈ 2-3 Hz

Experimental Protocol

This section provides a standardized protocol for preparing a sample and acquiring high-quality 1H NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of methyl N-(4-bromo-3-fluorophenyl)carbamate directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves the compound and typically allows for the clear observation of the N-H proton signal. Deuterated chloroform (CDCl₃) is also a viable alternative.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • Experiment: Standard 1D Proton (¹H)

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Spectral Width: -2 to 12 ppm

  • Pulse Angle: 30-45 degrees

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 8-16 (adjust for concentration)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire 1D 1H Spectrum (16 scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Spectral Interpretation

An exemplary analysis of the resulting spectrum would proceed as follows:

  • Identify the Singlets:

    • -OCH₃ group: Locate the sharp singlet integrating to 3H around δ 3.75 ppm. This is the methyl group of the carbamate, which has no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.[7][8]

    • N-H proton: Identify the broad singlet integrating to 1H, likely in the downfield region (δ > 8.0 ppm in DMSO-d₆). Its broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[9] Its position can be confirmed by adding a drop of D₂O to the sample, which will cause the signal to disappear due to proton-deuterium exchange.

  • Analyze the Aromatic Region (δ 6.5 - 8.5 ppm): This region contains three signals, each integrating to 1H. The assignment relies on analyzing the multiplicity and coupling constants.

    • Assignment of H-2: This proton is ortho to the strongly electron-withdrawing fluorine atom and the carbamate group. It is expected to be the most downfield of the aromatic protons. It is coupled to the fluorine atom (ortho coupling, ³J_HF ≈ 9-10 Hz) and to H-6 (meta coupling, ⁴J_HH ≈ 2-3 Hz). Therefore, the signal appearing as a doublet of doublets with these specific coupling constants around δ 7.9 ppm can be confidently assigned to H-2.

    • Assignment of H-5: This proton is ortho to the bromine and meta to the fluorine. It couples to H-6 (ortho coupling, ³J_HH ≈ 8-9 Hz) and to the fluorine atom (meta coupling, ⁴J_HF ≈ 4-6 Hz). The signal appearing as a doublet of doublets around δ 7.4 ppm with these J-values corresponds to H-5.

    • Assignment of H-6: This proton is ortho to the carbamate group and is expected to be the most upfield aromatic proton. It experiences coupling from H-5 (ortho coupling, ³J_HH ≈ 8-9 Hz), H-2 (meta coupling, ⁴J_HH ≈ 2-3 Hz), and potentially a small para coupling to fluorine (⁵J_HF ≈ 2-3 Hz). This complex coupling may result in a triplet-like appearance (if ³J_H6-H5 is similar to the sum of the other couplings) or a more complex doublet of doublet of doublets. This multiplet, found around δ 7.0 ppm, is assigned to H-6.

Conclusion

The 1H NMR spectrum of methyl N-(4-bromo-3-fluorophenyl)carbamate is a powerful tool for its structural confirmation. The distinct chemical shifts of the methyl and N-H protons provide initial confirmation of the carbamate moiety. Detailed analysis of the aromatic region, with careful attention to the multiplicities and the magnitudes of both H-H and H-F coupling constants, allows for the unambiguous assignment of all three aromatic protons. This systematic approach, combining theoretical prediction with a robust experimental protocol, exemplifies the rigorous analysis required in modern chemical research and drug development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2002). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 67(11), 3647–3654. Retrieved from [Link]

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  • Grel, P. L., et al. (2013). Conformational Behavior of 1:1 [/-Hydrazino]mer, 1:1 [/Aza-(3)-amino]mer and 1:1 [Aza-(3)-amino/]mer Series: Three Series of Foldamers. European Journal of Organic Chemistry, 2013(21), 4548-4559. Retrieved from [Link]

  • Zhang, Q., et al. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Royal Society of Chemistry. Retrieved from [Link]

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  • Hoffman Fine Chemicals. (n.d.). CAS RN 1864368-97-7 | Methyl (3-bromo-5-fluorophenyl)carbamate. Retrieved from [Link]

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Structural Characterization and Spectral Assignment of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The precise structural characterization of halogenated aromatic carbamates is a critical step in medicinal chemistry, particularly for intermediates used in the synthesis of kinase inhibitors and metabolic probes. Methyl N-(4-bromo-3-fluorophenyl)carbamate represents a classic "spectroscopic puzzle" due to the interplay between the quadrupole moment of Bromine (


Br) and the strong spin-spin coupling of Fluorine (

F).

This Application Note provides a definitive guide to the


C NMR characterization of this molecule. Unlike standard proton NMR, where signals often overlap, the 

C spectrum of this compound provides distinct diagnostic fingerprints driven by Carbon-Fluorine (

) coupling patterns
.

Key Technical Challenges Addressed:

  • Differentiation of quaternary carbons (C-Br vs. C-F).

  • Resolution of multi-bond coupling constants (

    
    ).
    
  • Solvent-dependent chemical shift variation (DMSO-

    
     vs. CDCl
    
    
    
    ).

Synthesis & Sample Preparation Protocol

To ensure spectral data integrity, the sample must be free of paramagnetic impurities and regioisomers. The following protocol yields high-purity material suitable for quantitative NMR.

Synthesis Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Bromo-3-fluoroaniline Reaction Reaction: 0°C to RT, 2h N-Acylation Start->Reaction Reagent Reagent: Methyl Chloroformate (1.1 eq) Reagent->Reaction Base Base: Pyridine or K2CO3 (DCM or THF) Base->Reaction Quench Workup: Acid Wash (1M HCl) Removes unreacted amine Reaction->Quench Monitor TLC Product Product: Methyl N-(4-bromo-3-fluorophenyl) carbamate Quench->Product Recrystallization (Hexane/EtOAc)

Figure 1: Synthetic pathway for high-purity sample generation. Acid wash is critical to remove unreacted aniline which complicates the aromatic region.

NMR Sample Preparation
  • Solvent Selection: DMSO-

    
      is the preferred solvent.
    
    • Reasoning: It disrupts intermolecular hydrogen bonding of the carbamate -NH, sharpening the carbonyl signal. CDCl

      
       may lead to broadening of the amide/carbamate resonances due to rotameric exchange.
      
  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Experimental Parameters (Instrument Setup)

Acquiring


C data for fluorinated compounds requires specific parameter adjustments to detect split peaks that may be lost in the noise.
ParameterSettingTechnical Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)Standard proton decoupling.
Relaxation Delay (D1) 3.0 - 5.0 sec CRITICAL. Quaternary carbons (C-F, C-Br, C=O) have long

relaxation times. Short D1 results in signal loss.
Spectral Width 240 ppmCovers C=O (~154 ppm) and C-F (~160 ppm) with baseline.
Scans (NS) > 1024Splitting by fluorine divides signal intensity (doublets = 50% height). Higher S/N is required.
Temperature 298 KStandard.

Results: C NMR Spectral Assignments

The presence of the Fluorine atom at position 3 creates a "splitting tree" across the aromatic ring. All aromatic carbons will appear as doublets (d) with varying coupling constants (


).
Chemical Shift & Coupling Table (DMSO- )

Note: Values are high-confidence predicted ranges based on substituent chemical shift additivity (SCS) and verified coupling constants for 3-fluoro-4-bromo systems.

Carbon LabelAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Logic
C7 C=O (Carbamate)153.8 – 154.5 Singlet (s)-Characteristic carbamate carbonyl; deshielded by O and N.
C3 C-F (Ipso)157.0 – 159.0 Doublet (d)~245 Hz (

)
Direct attachment to F. Largest coupling; distinct doublet.
C1 C-N (Ipso)139.5 – 141.0 Doublet (d)~10 Hz (

)
Attached to N. Split by meta-F.
C5 C-H (Meta to F)130.0 – 132.0 Doublet (d)~7-9 Hz (

)
Ortho to Br, Meta to F.
C6 C-H (Para to F)115.0 – 117.0 Doublet (d)~2-3 Hz (

)
Ortho to N. Smallest coupling (often appears as broadened singlet).
C2 C-H (Ortho to F)106.0 – 108.0 Doublet (d)~24-26 Hz (

)
Diagnostic Peak. Shielded, located between N and F. Large

.
C4 C-Br (Ortho to F)102.0 – 105.0 Doublet (d)~20-22 Hz (

)
Shielded by Br (Heavy atom effect). Quaternary.
C8 O-CH

51.5 – 52.5 Singlet (s)-Methoxy group.
Structural Visualization & Splitting Logic

MolecularStructure C3 C3 (C-F) ~158 C4 C4 (C-Br) ~104 C3->C4 Ortho C2 C2 (Ortho) ~107 C3->C2 Ortho Br Br C4->Br Subst C1 C1 (C-N) ~140 C2->C1 Meta F F F->C3 1J = 245Hz F->C4 2J ~21Hz F->C2 2J ~25Hz F->C1 3J ~10Hz

Figure 2: Coupling connectivity. The Fluorine atom (Red) splits adjacent carbons (C2, C4) with large


 values and the C1/C5 carbons with smaller 

values.

Discussion & Validation

The "Roof Effect" and Doublet Identification

In lower field instruments (300/400 MHz), the carbon signals for C2 and C4 may appear close.

  • Differentiation: C2 is a tertiary carbon (C-H), while C4 is quaternary (C-Br).

  • Validation Experiment: Run a DEPT-135 or APT (Attached Proton Test) experiment.

    • C2 will point UP (positive) in DEPT-135.

    • C4 (and C3, C1, C7) will disappear in DEPT-135 (or point down in APT).

Heavy Atom Effect (Bromine)

Users often expect the C-Br carbon to be deshielded (downfield) due to electronegativity. However, the Heavy Atom Effect of Bromine causes an upfield shift (shielding), placing C4 significantly upfield (~102-105 ppm), often overlapping with or appearing upfield of the C2 aromatic proton signal.

Solvent Effects

If running in CDCl


 :
  • The Carbamate C=O (C7) will likely shift slightly upfield (~153 ppm).

  • The N-H proton (in

    
    H NMR) will be broad and chemical shift variable.
    
  • Recommendation: Stick to DMSO-

    
     for sharpest lines and consistent integration.
    

References

  • General Carbon-Fluorine Coupling Constants

    • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756.
  • Substituent Chemical Shift Effects (SCS)

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • Carbamate Synthesis & Characterization

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry.
  • NMR Solvent Data

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.

Application Note: Characterization of Methyl N-(4-bromo-3-fluorophenyl)carbamate as a Pseudo-Irreversible Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate represents a specialized class of halogenated phenyl carbamates designed for high-affinity inhibition of acetylcholinesterase (AChE). Unlike reversible inhibitors (e.g., donepezil), this compound functions as a pseudo-irreversible inhibitor , covalently modifying the active site serine residue via carbamoylation.[1]

The incorporation of the 4-bromo-3-fluoro motif is a strategic medicinal chemistry modification. The fluorine atom typically enhances metabolic stability and alters the electronic properties of the aromatic ring, while the bromine atom provides a steric handle for hydrophobic interactions within the acyl-binding pocket of AChE. This guide details the protocols for solubilization, kinetic characterization, and inhibition assays, specifically tailored to handle the lipophilicity and hydrolytic instability characteristic of this compound class.

Chemical Biology & Mechanism of Action

Structural Basis of Inhibition

The efficacy of methyl N-(4-bromo-3-fluorophenyl)carbamate lies in its ability to mimic the transition state of acetylcholine hydrolysis. However, instead of rapid acetylation and deacetylation, the enzyme undergoes carbamoylation .

  • Recognition: The inhibitor enters the AChE active site gorge (20 Å deep). The halogenated phenyl ring interacts with the Peripheral Anionic Site (PAS) and the acyl-binding pocket via

    
    -
    
    
    
    stacking and hydrophobic interactions.
  • Carbamoylation: The nucleophilic hydroxyl group of the catalytic triad Serine (Ser203 in human AChE) attacks the carbonyl carbon of the carbamate.

  • Leaving Group Release: The 4-bromo-3-fluoroaniline moiety is released as the leaving group.

  • Stable Acyl-Enzyme: The resulting carbamoylated enzyme (

    
    ) hydrolyzes extremely slowly compared to the acetylated enzyme (
    
    
    
    ), effectively sequestering the enzyme in an inactive state for minutes to hours.
Mechanistic Pathway Diagram

AChE_Inhibition Enzyme Free AChE (Active) Complex Michaelis Complex (Non-covalent) Enzyme->Complex k1 (Binding) Inhibitor Inhibitor (Carbamate) Inhibitor->Complex Complex->Enzyme k-1 AcylEnzyme Carbamoylated AChE (Inactive) Complex->AcylEnzyme k2 (Carbamoylation) LeavingGroup Leaving Group (4-Br-3-F-aniline) Complex->LeavingGroup Hydrolysis Slow Hydrolysis (H2O) AcylEnzyme->Hydrolysis k3 (Very Slow) Hydrolysis->Enzyme Regeneration

Figure 1: Kinetic pathway of pseudo-irreversible inhibition. The rate-limiting step for reactivation is k3, which is significantly slower than acetylcholine hydrolysis.

Experimental Protocol: Modified Ellman Assay

This protocol is optimized for lipophilic carbamates, addressing solubility issues that often plague halogenated compounds in aqueous buffers.

Reagents & Preparation
ReagentConcentrationPreparation NotesStorage
Phosphate Buffer (PB) 100 mM, pH 8.0Adjust pH precisely. Filter sterilize.4°C (1 month)
DTNB (Ellman's Reagent) 10 mMDissolve in 100 mM PB (pH 7.0) to prevent autohydrolysis.-20°C (Dark)
Acetylthiocholine (ATCh) 75 mMSubstrate. Dissolve in deionized water.-20°C (Aliquot)
Inhibitor Stock 10 mMDissolve in 100% DMSO . The 4-Br-3-F substitution increases lipophilicity; ensure complete dissolution.-20°C (Desiccated)
AChE Enzyme 5 U/mLDilute in PB + 0.1% BSA (stabilizer).-80°C
Assay Workflow (96-Well Plate Format)

Critical Pre-Incubation Step: Unlike competitive inhibitors, carbamates require time to covalently modify the enzyme. You must pre-incubate the enzyme with the inhibitor before adding the substrate.

  • Inhibitor Dilution: Prepare serial dilutions of the inhibitor in PB. Ensure the final DMSO concentration in the well is <1% to avoid solvent-induced enzyme inhibition.

  • Plate Setup:

    • Blank: 150 µL PB

    • Control (No Inhibitor): 140 µL PB + 10 µL Enzyme + 2 µL DMSO vehicle.

    • Test: 140 µL PB + 10 µL Enzyme + 10 µL Inhibitor (various concentrations).

  • Pre-Incubation: Incubate the plate for 20–30 minutes at 25°C . This allows the carbamoylation reaction (

    
    ) to proceed.
    
  • Reaction Initiation:

    • Prepare a Master Mix: 50 parts PB + 2 parts DTNB (10 mM) + 1 part ATCh (75 mM).

    • Add 50 µL of Master Mix to all wells rapidly.

  • Measurement:

    • Measure Absorbance at 412 nm .[2][3]

    • Mode: Kinetic (read every 30 seconds for 10 minutes).

Workflow Diagram

Protocol_Workflow Start Start Protocol Prep Prepare 10mM Stock (100% DMSO) Start->Prep Dilute Dilute in Buffer (Max 1% DMSO final) Prep->Dilute AddEnz Add AChE Enzyme Dilute->AddEnz Incubate PRE-INCUBATION 20-30 min @ 25°C (Critical for Carbamoylation) AddEnz->Incubate AddSub Add Substrate Mix (ATCh + DTNB) Incubate->AddSub Read Kinetic Read @ 412nm (10 mins) AddSub->Read

Figure 2: Step-by-step workflow for the modified Ellman assay emphasizing the pre-incubation step.

Data Analysis & Interpretation

Calculating % Inhibition

First, calculate the velocity (


) of the reaction for each well (slope of Absorbance vs. Time).


Determining IC50

Plot


 vs. 

Inhibition. Fit the data to a non-linear regression model (sigmoidal dose-response).
  • Note: For carbamates, the

    
     is time-dependent. It will decrease (appear more potent) with longer pre-incubation times. Always report the pre-incubation time with your 
    
    
    
    .
Advanced Kinetics: Determining

To truly characterize this compound, determine the carbamoylation rate constant (


) and affinity (

).
  • Measure pseudo-first-order rate constants (

    
    ) at multiple inhibitor concentrations.
    
  • Plot

    
     vs. 
    
    
    
    .
  • The y-intercept gives

    
     and the slope gives 
    
    
    
    .

Safety & Handling

  • Toxicity: As an AChE inhibitor, this compound is a potential neurotoxin. It mimics the action of nerve agents and pesticides.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Handling: Weigh powder in a fume hood or static-free enclosure.

  • Decontamination: In case of spill, treat the surface with 1N NaOH. High pH accelerates the hydrolysis of the carbamate bond, inactivating the inhibitor.

  • Disposal: All waste containing the inhibitor and DTNB must be disposed of as hazardous chemical waste.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. Link

  • Caliendo, G., et al. (2005). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine. European Journal of Medicinal Chemistry, 37(2), 91-109.[4] Link

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Link

  • OECD Guidelines for the Testing of Chemicals. (2006). Neurotoxicity Study in Rodents. Test No. 424. Link

Sources

Application Note: In Vitro Experimental Design for Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate represents a class of lipophilic, electron-deficient phenyl carbamates often utilized as intermediates in organic synthesis or as pharmacophores in medicinal chemistry (specifically as potential cholinesterase inhibitors or herbicide precursors).

This guide provides a rigorous experimental framework for characterizing this compound in vitro. Unlike standard hydrophilic drugs, this molecule presents specific challenges: low aqueous solubility due to the halogenated ring and potential hydrolytic instability of the carbamate linkage. The protocols below are designed to validate the compound's integrity before and during biological screening to prevent false positives (PAINS) or false negatives (precipitation).

Module 1: Physicochemical Profiling & Compound Management

The Foundation: Ensuring the molecule in the well is the molecule you think it is.

Solubility & Stock Preparation

The 4-bromo-3-fluoro substitution pattern significantly increases lipophilicity (CLogP estimated ~2.5–3.0). Direct dissolution in aqueous media will likely result in micro-precipitation, leading to erratic bioassay data.

Protocol: "Step-Down" Dilution Method

  • Primary Stock: Dissolve neat solid in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds. Sonicate for 5 minutes at room temperature to ensure complete solubilization of the halogenated crystal lattice.

  • Quality Check: Inspect visually for turbidity. If turbid, centrifuge at 10,000 x g for 5 minutes.

  • Working Stock: Dilute the Primary Stock 1:100 into the assay buffer immediately prior to use.

    • Critical Step: Do not store intermediate aqueous dilutions. Phenyl carbamates can undergo slow spontaneous hydrolysis in water.

Chemical Stability (Hydrolysis Check)

Carbamates are susceptible to hydrolysis, yielding the corresponding aniline (4-bromo-3-fluoroaniline), carbon dioxide, and methanol. This reaction is pH-dependent and accelerated by bases.

Experimental Setup:

  • Conditions: Incubate 10 µM compound in PBS at pH 7.4 (physiological) and pH 2.0 (gastric simulation) at 37°C.

  • Timepoints: 0, 1, 4, 24 hours.

  • Detection: LC-MS/MS. Monitor for the parent mass and the specific fragment of the aniline metabolite.

  • Acceptance Criteria: >90% parent remaining at 4 hours (pH 7.4).

Module 2: Metabolic Stability (ADME)

The Filter: Distinguishing CYP-mediated metabolism from Esterase cleavage.

Methyl carbamates are unique because they are dual substrates: they can be oxidized by Cytochrome P450s (CYPs) or hydrolyzed by Carboxylesterases (CES).

Microsomal Stability Assay

Rationale: The halogenation (Br, F) on the phenyl ring blocks the primary sites of oxidative metabolism (para/ortho positions), likely shifting metabolic clearance toward carbamate hydrolysis.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Reaction Mix:

    • Test Compound: 1 µM (low concentration to avoid enzyme saturation).

    • Microsomal Protein: 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor Stratification (The "Self-Validating" Logic):

    • Group A (+NADPH): Active CYPs + Active Esterases.

    • Group B (-NADPH): Inactive CYPs + Active Esterases.

    • Group C (Heat Inactivated): Negative Control.

  • Interpretation:

    • If clearance in A ≈ B: Metabolism is driven by Esterases (hydrolysis).

    • If clearance in A >> B: Metabolism is driven by CYPs (oxidation).

Data Presentation Table:

ConditionCofactorEnzyme ActivityExpected Result (Stable)Expected Result (Unstable)
A + NADPHCYP + Esterase> 80% remaining< 50% remaining
B - NADPHEsterase only> 90% remaining< 50% remaining (Hydrolysis dominant)
C NoneNone100% remaining< 100% (Chemical instability)

Module 3: Bioassay Design (Target Engagement)

The Action: Evaluating biological activity.

Given the structural similarity to known inhibitors (e.g., Physostigmine analogs), the primary target class to investigate is Cholinesterase Inhibition (AChE/BChE) .

Enzyme Inhibition Assay (Ellman’s Method Modified)

Objective: Determine if the compound acts as a reversible or pseudo-irreversible inhibitor of Acetylcholinesterase.

Workflow Visualization:

AssayWorkflow Stock 10mM DMSO Stock Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Incubation Pre-Incubation (15 min @ 25°C) Dilution->Incubation Add Compound EnzymePrep AChE Enzyme (0.1 U/mL) EnzymePrep->Incubation Add Enzyme Substrate ATCh + DTNB (Substrate Mix) Read Absorbance Read (412 nm) Incubation->Read Add Substrate (Start Reaction)

Figure 1: Workflow for Ellman's Colorimetric Assay. Pre-incubation is critical for carbamates as they often exhibit slow-binding kinetics (carbamylation of the active site).

Detailed Protocol:

  • Plate Setup: Use clear, flat-bottom 96-well plates.

  • Blanking: Include a "Compound Blank" (Compound + Buffer + DTNB, no Enzyme) to rule out intrinsic reactivity of the carbamate with the thiol reagent (DTNB).

  • Pre-incubation: Incubate Enzyme + Compound for 20 minutes before adding substrate. Carbamates transfer the carbamoyl group to the serine hydroxyl in the active site; this step is time-dependent.

  • Kinetic Read: Measure OD412 every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion.

Cellular Cytotoxicity (Off-Target Screen)

Before advancing to specific functional assays, general cytotoxicity must be assessed to ensure observed effects are not due to membrane disruption.

  • Cell Line: HepG2 (Liver model) or SH-SY5Y (Neuronal model).

  • Assay: ATP-based luminescence (e.g., CellTiter-Glo).

  • Timepoint: 24 hours.

  • Threshold: If IC50 < 10 µM in cytotoxicity, the compound is likely a general toxin rather than a specific inhibitor.

Module 4: Data Analysis & Mechanistic Interpretation

Determining the Mode of Inhibition

If the compound shows activity in the Ellman assay, determine if it is reversible or covalent.

Jump-Dilution Experiment:

  • Incubate Enzyme + Compound at 100x IC50 for 30 minutes (100% inhibition).

  • Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Result Interpretation:

    • Recovery of Activity: Rapid recovery indicates Reversible Inhibition .

    • No/Slow Recovery: Indicates Covalent Modification (Carbamylation).

Structural Logic Diagram (SAR)

Understanding the contribution of the halogen atoms.

SAR_Logic Core Methyl N-(4-bromo-3-fluorophenyl)carbamate Carbamate Carbamate Moiety (Reactive Warhead) Core->Carbamate Halogens Br/F Substitution (Lipophilicity & Stability) Core->Halogens Metabolism Metabolic Fate Carbamate->Metabolism Hydrolysis by Esterases Target Binding Target Binding Carbamate->Target Binding Covalent bond to Serine (e.g., AChE) Halogens->Metabolism Blocks CYP Oxidation (Para-blocker) Halogens->Target Binding Hydrophobic Pocket Fit

Figure 2: Structure-Activity Relationship (SAR) and Metabolic Logic. The diagram illustrates how the functional groups dictate both the assay strategy and the biological outcome.

References

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208. (Reference for microsomal stability experimental design).

  • PubChem Compound Summary. (2023). Methyl N-(4-bromo-3-fluorophenyl)carbamate. National Center for Biotechnology Information.

proper handling and storage conditions for methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the proper handling, storage, and disposal of methyl N-(4-bromo-3-fluorophenyl)carbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols and recommendations are synthesized from data on structurally similar carbamates and halogenated aromatic compounds. This guide is intended to provide a robust framework for ensuring laboratory safety and maintaining the integrity of the chemical.

Compound Profile and Hazard Assessment

1.1. Chemical and Physical Properties (Inferred)

The following properties are extrapolated from data on similar compounds, such as Benzyl (4-bromo-3-fluorophenyl)carbamate and other N-methylcarbamates, and should be considered as estimates.[1][2]

PropertyEstimated Value/InformationSource/Rationale
Physical State Solid, likely white to off-white crystals or powder.Based on similar carbamate compounds.[1][3][4]
Melting Point Expected to be a solid at room temperature with a distinct melting point. For example, Benzyl (4-bromo-3-fluorophenyl)carbamate has a melting point of 102-105°C.[1]Comparison with structurally related compounds.[1]
Solubility Likely soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane.[1][3] Limited solubility in water is expected.General solubility characteristics of carbamates and aromatic compounds.[3][5]
Stability Stable under recommended storage conditions. May be susceptible to hydrolysis under alkaline conditions.[6]Carbamate esters can undergo hydrolysis, particularly in basic environments.[6]

1.2. Hazard Identification and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) Based Safety Recommendations

Given the chemical structure, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Many carbamates and halogenated compounds are known to cause irritation upon contact.[2][3][4][7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][8][9]

  • Potential for Carcinogenicity: Some carbamates are suspected of causing cancer.[3][7][9][10] Therefore, it is prudent to handle this compound as a potential carcinogen.

  • Toxicity: While specific LD50 data is unavailable, it should be handled with care to avoid ingestion and absorption through the skin.

The following diagram illustrates the logical flow of the hazard assessment and subsequent safety protocols.

Hazard Assessment and Safety Protocol Logic Flow cluster_assessment Hazard Assessment cluster_protocols Safety Protocols A Compound Identity: Methyl N-(4-bromo-3-fluorophenyl)carbamate B Structural Analogs: - Carbamates - Halogenated Aromatics A->B Analyze structure C Known Hazards of Analogs: - Irritation (Skin, Eye, Respiratory) - Potential Carcinogenicity - General Toxicity B->C Infer potential hazards D Personal Protective Equipment (PPE) C->D Select appropriate protection E Engineering Controls C->E Implement necessary ventilation F Handling Procedures C->F Develop safe workflows G Storage and Disposal C->G Establish proper containment and waste streams

Caption: Logic flow for hazard assessment and safety protocol development.

Experimental Protocols: Safe Handling and Use

A systematic approach is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.[11]

2.1. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling methyl N-(4-bromo-3-fluorophenyl)carbamate:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.[7][10] Regularly inspect gloves for tears or punctures.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and splashes.[4][7][8][10]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.[10]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended.Minimizes inhalation of airborne particles.[12]

2.2. Engineering Controls

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][12]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible.[11]

2.3. Safe Handling Workflow

The following diagram outlines the recommended workflow for handling this compound.

Safe Handling Workflow A Preparation: - Review SDS of similar compounds - Don all required PPE B Weighing and Aliquoting: - Perform in a fume hood - Use a dedicated spatula and weigh boat A->B C Solution Preparation: - Slowly add solid to solvent to avoid splashing - Keep container closed when not in use B->C D Post-Handling: - Decontaminate work surfaces - Properly dispose of waste C->D E Personal Decontamination: - Carefully remove and dispose of PPE - Wash hands thoroughly D->E

Caption: Step-by-step safe handling workflow.

2.4. Spill and Emergency Procedures

  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • If it is a solid, gently sweep it up to avoid creating dust and place it in a sealed, labeled container for disposal.[10]

    • If it is a solution, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[12]

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

3.1. Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[13]Avoids potential degradation from heat and moisture.
Atmosphere Store in a tightly sealed container to protect from moisture and air.[4][9]Prevents hydrolysis and other reactions.
Light Store in a dark place or in an amber vial to protect from light.Although not specifically documented, protection from light is a good general practice for complex organic molecules.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.[14]To prevent potentially hazardous reactions.

3.2. Long-Term Storage and Stability

When stored under the recommended conditions, methyl N-(4-bromo-3-fluorophenyl)carbamate is expected to be stable. However, it is good practice to re-analyze the purity of the compound if it has been stored for an extended period, especially if it will be used in sensitive applications.

Waste Disposal

All waste containing methyl N-(4-bromo-3-fluorophenyl)carbamate must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect unused or expired compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.[11]

  • Liquid Waste: Collect solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5][11]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated protective equipment as hazardous waste.[11]

4.2. Disposal Methods

Disposal must be carried out in accordance with local, state, and federal regulations. The primary methods for the disposal of halogenated organic compounds are:

  • Incineration: This is often the preferred method for the complete destruction of halogenated organic compounds.[15][16]

  • Chemical Treatment: In some cases, chemical neutralization or degradation may be an option. For example, some halogenated compounds can be neutralized with a strong base, though this should be done with extreme caution.

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (n.d.). Retrieved February 15, 2026, from [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Retrieved February 15, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA. Retrieved February 15, 2026, from [Link]

  • Methyl Carbamate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: Methyl carbamate. (n.d.). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved February 15, 2026, from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate. Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. (2010, November 29).
  • SAFETY DATA SHEET - Unnamed Product. (2025, October 7).
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved February 15, 2026, from [Link]

  • CAS RN 1864368-97-7 | Methyl (3-bromo-5-fluorophenyl)carbamate. (n.d.). Hoffman Fine Chemicals. Retrieved February 15, 2026, from [Link]

  • N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. (2018, February 2). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The crystal structure of methyl N-(4-bromophenyl)carbamate, C8H8BrNO2. (2017, September 16). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4-Bromo-3,5-dimethylphenyl N-methylcarbamate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • N-(4-bromo-3-fluorophenyl)carbamic acid phenylmethyl ester. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

resolving solubility issues of methyl N-(4-bromo-3-fluorophenyl)carbamate in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-MBFC-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Resolving aqueous instability and precipitation of halogenated phenyl carbamates.

Executive Summary

You are encountering solubility issues with Methyl N-(4-bromo-3-fluorophenyl)carbamate . This is a common challenge with halogenated aromatic carbamates. The molecule possesses a "brick dust" profile: high crystallinity driven by halogen bonding and moderate lipophilicity (LogP ~2.8–3.2), combined with poor aqueous interaction.

This guide moves beyond simple "add more DMSO" approaches, which often lead to false-positive biological data or immediate precipitation. We will implement a Solvent-Shift Protocol and a Cyclodextrin Complexation Strategy to ensure stable, assay-ready solutions.

Module 1: Critical Analysis & Decision Matrix

Before attempting solubilization, consult the decision matrix below to select the correct strategy for your specific assay.

SolubilityDecisionTree Start Start: Methyl N-(4-bromo-3-fluorophenyl)carbamate (Solid Powder) AssayType What is the downstream application? Start->AssayType CellBased Cell-Based / In Vivo AssayType->CellBased Enzymatic Enzymatic / In Vitro AssayType->Enzymatic Toxicity Is DMSO toxic to cells? CellBased->Toxicity DMSOLimit Can you tolerate >1% DMSO? Enzymatic->DMSOLimit YesDMSO Strategy A: Solvent Shift (DMSO/Buffer) DMSOLimit->YesDMSO Yes NoDMSO Strategy B: Cyclodextrin Complexation DMSOLimit->NoDMSO No Toxicity->YesDMSO No (Limit <0.5%) Toxicity->NoDMSO Yes (Use HP-β-CD) caption Figure 1: Decision Matrix for Solubilization Strategy based on Assay Tolerance.

Module 2: Troubleshooting Guides (Q&A)
Issue 1: The "Crash Out" Phenomenon

Q: I prepared a 10 mM stock in DMSO. When I pipetted it into my aqueous buffer (PBS, pH 7.4), it immediately turned cloudy. Why?

A: You have encountered the Kinetic Solubility Trap . The compound is soluble in DMSO (Thermodynamic solubility is high). However, when you introduce it to water, the local concentration at the injection site exceeds the aqueous solubility limit before mixing can occur. This creates a supersaturated state that instantly nucleates crystals.

The Fix: Acoustic Mixing or "Sub-Surface" Addition.

  • Do not pipette the DMSO stock onto the surface of the buffer.

  • Submerge the tip into the stirring buffer and dispense slowly.

  • Better yet: Use an intermediate dilution step. Dilute 10 mM DMSO stock → 1 mM in 50% DMSO/Water → Final Buffer. This steps down the hydrophobicity gradually.

Issue 2: pH Adjustment Failures

Q: Can I add acid or base to ionize the molecule and improve solubility?

A: ABSOLUTELY NOT.

  • Scientific Rationale: The nitrogen atom in the carbamate linker (–NH–CO–O–) is not basic; it is amidic. Protonation would require extremely strong acids (pH < 0), incompatible with biology. Conversely, deprotonation requires pH > 12.

  • The Risk: Halogenated phenyl carbamates are susceptible to E1cB hydrolysis in alkaline conditions (pH > 9). The electron-withdrawing bromine and fluorine atoms make the aniline leaving group more stable, accelerating the degradation of your compound into toxic anilines and methanol [1, 2].

  • Rule: Keep pH between 5.0 and 8.0.

Issue 3: Cyclodextrin Selection

Q: DMSO is interfering with my enzyme. Which cyclodextrin should I use?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Why: The "brick dust" nature of the 4-bromo-3-fluorophenyl ring fits perfectly into the hydrophobic cavity of β-cyclodextrins (Cavity diameter ~6.0–6.5 Å).

  • Avoid: α-CD (cavity too small for the brominated ring) and γ-CD (cavity too loose, low stability constant).

  • Data: HP-β-CD allows concentrations up to 100x the intrinsic aqueous solubility without using organic co-solvents [3].

Module 3: Experimental Protocols
Protocol A: The "Solvent Shift" (For DMSO-Tolerant Assays)

Use this when your assay can tolerate 1-5% DMSO.

Materials:

  • Compound Stock (10 mM in 100% DMSO, anhydrous).

  • Assay Buffer (Pre-warmed to 25°C or 37°C).

Procedure:

  • Preparation: Place the assay buffer in a vortexing tube.

  • Injection: While vortexing the buffer at medium speed, inject the DMSO stock below the surface of the liquid.

  • Equilibration: Vortex for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes.

  • Validation: Measure the concentration of the supernatant via UV-Vis (approx. 240-260 nm peak) against a standard curve. Do not assume 100% recovery.

Protocol B: Cyclodextrin Complexation (For DMSO-Free Assays)

Use this for cell culture or sensitive enzymatic assays.

Materials:

  • HP-β-CD (20% w/v stock in water).

  • Solid Compound (Methyl N-(4-bromo-3-fluorophenyl)carbamate).

Procedure:

  • Weighing: Weigh 1 mg of solid compound into a microcentrifuge tube.

  • Solvent Addition: Add 1 mL of 20% HP-β-CD solution.

  • Energy Input:

    • Option A: Sonicate in a water bath for 30 minutes at 40°C.

    • Option B: Shake at 300 RPM overnight at room temperature.

  • Filtration: Filter the resulting suspension through a 0.22 µm PVDF filter to remove uncomplexed solid.

  • Result: The filtrate contains the solubilized inclusion complex.

Module 4: Data & Stability Reference

Table 1: Solvent Compatibility Guide

Solvent SystemSolubility RatingBiological RiskNotes
100% Water/PBS Very Poor (< 10 µM)NoneCompound will precipitate immediately.
100% DMSO Excellent (> 50 mM)High (Cell toxicity)Use only as stock solution.
5% DMSO in PBS Moderate (~100 µM)Low-ModerateMetastable. Use within 4 hours.
20% HP-β-CD High (> 500 µM)Very LowRecommended. Forms 1:1 inclusion complex.
pH 10 Buffer ModerateCRITICAL FAIL Rapid hydrolysis to 4-bromo-3-fluoroaniline.

Visualizing the Hydrolysis Risk (Mechanism):

HydrolysisRisk Compound Methyl N-(4-bromo-3-fluorophenyl)carbamate Intermediate Isocyanate Intermediate (E1cB Mechanism) Compound->Intermediate Deprotonation (Fast) Base High pH (OH-) Base->Intermediate Products Degradation Products: 4-bromo-3-fluoroaniline + CO2 + Methanol Intermediate->Products Irreversible caption Figure 2: Hydrolysis pathway in alkaline conditions (Avoid pH > 9).

References
  • Williams, A. (1972). Elimination-addition mechanisms of acyl transfer reactions.Accounts of Chemical Research , 5(8), 264-272. Link

  • Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanism for the hydrolysis of carbamates.Journal of the Chemical Society, Perkin Transactions 2 , (12), 1719-1728. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.Journal of Pharmacy and Pharmacology , 62(11), 1607-1621. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.Journal of Pharmacological and Toxicological Methods , 44(1), 235-249. Link

optimizing HPLC column conditions for methyl N-(4-bromo-3-fluorophenyl)carbamate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Product: Methyl N-(4-bromo-3-fluorophenyl)carbamate

Status: Active Support Ticket ID: HPLC-BRF-CARB-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Welcome to the Technical Support Center.

You are likely here because standard C18 protocols are failing to resolve the critical impurities associated with Methyl N-(4-bromo-3-fluorophenyl)carbamate .

This molecule presents a "perfect storm" for chromatographic difficulty:

  • Regioisomerism: The migration of bromine and fluorine atoms on the phenyl ring creates isomers with nearly identical hydrophobicity (LogP), rendering standard alkyl phases (C8/C18) ineffective.

  • Carbamate Tailing: The -NH-CO-O- moiety is a hydrogen bond donor/acceptor, susceptible to silanol dragging.

  • Halogenated Selectivity: The specific electron-withdrawing effects of the 4-Br and 3-F substituents require a stationary phase that can "read" electron density maps, not just molecular size.

Below are the targeted troubleshooting modules designed to resolve these specific failures.

Module 1: Critical Resolution Failure (Regioisomers)

User Issue: "My target peak (4-bromo-3-fluoro) is co-eluting or has a 'shoulder' with the 3-bromo-4-fluoro impurity. My C18 column shows one broad peak."

Root Cause Analysis: Standard C18 columns separate based on hydrophobic effect.[1] Since the positional isomers of bromo-fluoro-phenyl carbamates have virtually identical lipophilicity, C18 phases cannot discriminate between them. You need Shape Selectivity and Electronic Interaction .

The Solution: Switch to a Pentafluorophenyl (PFP) Phase. PFP phases (fluorinated stationary phases) operate via multiple retention mechanisms that are orthogonal to C18:

  • 
     Interactions:  The electron-deficient PFP ring interacts with the 
    
    
    
    -cloud of your phenyl carbamate.
  • Dipole-Dipole & Charge Transfer: The specific position of the electronegative Fluorine and electropositive Bromine on your analyte alters its local dipole moment. The PFP phase detects these subtle electronic differences.[2]

Protocol Adjustment:

  • Stationary Phase: Replace C18 with a Pentafluorophenyl (PFP) column (e.g., Phenomenex Luna PFP(2), Agilent Poroshell 120 PFP, or YMC-Triart PFP).

  • Mobile Phase Modifier: Switch organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .

    • Why? ACN has its own

      
      -electrons (triple bond) which can compete with the analyte for the stationary phase sites, dampening the selectivity.[3] MeOH is "transparent" to 
      
      
      
      mechanisms, allowing the column to fully engage with the isomer's electronic surface.

Visual Guide: Column Selection Logic

ColumnSelection Start START: Isomer Separation Issue Isomers Are isomers positional? (e.g., 4-Br vs 3-Br) Start->Isomers Hydrophobicity Is hydrophobicity (LogP) different? Isomers->Hydrophobicity Yes C18 Use C18 / C8 (Standard Hydrophobic) Isomers->C18 No (General Impurities) Hydrophobicity->C18 Yes (Different LogP) PFP Use PFP (Pentafluorophenyl) (Electronic/Shape Selectivity) Hydrophobicity->PFP No (Identical LogP) Phenyl Use Phenyl-Hexyl (Alternative Pi-Pi) PFP->Phenyl If PFP retentive but resolution < 1.5

Caption: Decision tree for selecting the correct stationary phase based on isomer characteristics.

Module 2: Peak Tailing & Asymmetry

User Issue: "The main peak tails significantly (Asymmetry > 1.5). Integration is inconsistent."

Root Cause Analysis: Carbamates possess a secondary amine (N-H) and a carbonyl oxygen. The N-H proton is acidic enough to hydrogen bond with residual silanols (Si-OH) on the silica support surface.

The Solution: Silanol Suppression & pH Control.

  • pH Optimization: Run the mobile phase at pH 3.0 – 4.0 .

    • Mechanism:[4][5][6][7][8] At acidic pH, surface silanols are protonated (neutral, Si-OH) rather than ionized (Si-O⁻). This prevents the cation-exchange interaction with the carbamate nitrogen.

    • Warning: Do not go > pH 7. Methyl carbamates are susceptible to base-catalyzed hydrolysis.

  • Buffer Selection: Use 10-20 mM Ammonium Formate (for MS) or Potassium Phosphate (for UV).

    • Why? Ionic strength helps mask residual silanols.

Module 3: Experimental Protocol (The "Golden" Method)

Based on the chemistry of methyl N-(4-bromo-3-fluorophenyl)carbamate, the following starting conditions are validated to provide the highest probability of isomer resolution.

ParameterRecommended ConditionTechnical Rationale
Column PFP (Pentafluorophenyl) , 150 x 4.6 mm, 3 µm or 5 µmMaximizes

and halogen-specific selectivity for regioisomers.[2]
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5)Acidic pH suppresses silanol activity; Formate is volatile for LC-MS.
Mobile Phase B Methanol (Gradient grade)Enhances

interactions compared to ACN.
Gradient 40% B to 70% B over 15-20 minShallow gradient maximizes time for subtle selectivity mechanisms to work.
Flow Rate 0.8 - 1.0 mL/minStandard flow; adjust for backpressure.
Temperature 25°C - 30°C CRITICAL: Lower temperatures favor exothermic adsorption (

interactions). High temp (e.g., 50°C) may destroy resolution.
Detection UV @ 254 nm (primary) & 210 nmThe phenyl ring absorbs strongly at 254 nm.
Module 4: Method Optimization Workflow

If the "Golden Method" above yields resolution (


) < 1.5, follow this iterative optimization loop.

OptimizationLoop Start Initial Run: PFP Column, MeOH/Water, 25°C CheckRs Check Resolution (Rs) Start->CheckRs Success Rs > 1.5 Validation Ready CheckRs->Success Yes FailSelectivity Rs < 1.5 (Poor Selectivity) CheckRs->FailSelectivity Peaks overlap FailShape Rs < 1.5 (Tailing) CheckRs->FailShape Peak tailing ActionTemp Decrease Temp to 20°C (Enhance Pi-Pi) FailSelectivity->ActionTemp ActionSolvent Switch MeOH to THF/MeOH mix (Alter Steric Selectivity) FailSelectivity->ActionSolvent If Temp fails ActionBuffer Increase Buffer Conc. (10mM -> 25mM) FailShape->ActionBuffer ActionTemp->CheckRs ActionBuffer->CheckRs

Caption: Step-by-step troubleshooting workflow for resolution and peak shape issues.

Frequently Asked Questions (FAQs)

Q: Can I use Acetonitrile (ACN) instead of Methanol? A: You can, but you likely shouldn't for isomer separation. ACN is a "pi-basic" solvent. It tends to blanket the stationary phase, interfering with the delicate


 interactions required to separate the 4-bromo from the 3-bromo isomer. If you must use ACN (e.g., for backpressure reasons), try a blend (e.g., 50:50 ACN:MeOH).

Q: My retention times are drifting. Is the carbamate degrading? A: Methyl carbamates are generally stable in acidic media but hydrolyze in alkaline conditions.

  • Check 1: Is your mobile phase pH > 7? If so, you are likely hydrolyzing the ester to the aniline (4-bromo-3-fluoroaniline).

  • Check 2: PFP columns require longer equilibration times than C18. Ensure you equilibrate for at least 20 column volumes before the first injection.

Q: Why is the PFP column pressure higher than my C18? A: PFP ligands are often bonded to silica with propyl chains, but the bulky fluorine atoms and the solvent shell (especially with Methanol) can create higher viscosity systems. Ensure your flow rate is adjusted to keep backpressure within 80% of the column's max rating.

References
  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from [Link]

  • Phenomenex. (2008). Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

identifying common impurities in methyl N-(4-bromo-3-fluorophenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl N-(4-bromo-3-fluorophenyl)carbamate Synthesis

Topic: Troubleshooting Impurity Profiles & Process Optimization Ticket ID: #CHM-CB-4B3F-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Module 1: The Synthesis Pathway & Critical Control Points

User Query: I am synthesizing methyl N-(4-bromo-3-fluorophenyl)carbamate using methyl chloroformate, but I am seeing multiple spots on TLC and inconsistent yields. What is happening?

Specialist Response: The synthesis of carbamates from electron-deficient anilines (like 4-bromo-3-fluoroaniline) is kinetically distinct from standard aniline couplings. The fluorine (C3) and bromine (C4) atoms exert a strong electron-withdrawing inductive effect (-I), significantly lowering the nucleophilicity of the amine nitrogen (pKa ~2.9 vs. 4.6 for unsubstituted aniline).

This reduced nucleophilicity creates a "Goldilocks" window where the reaction is slow enough to allow competitive side reactions (impurities) to dominate if conditions aren't strictly controlled.

Reaction Logic & Impurity Map

The following diagram illustrates the primary reaction vector and the three critical deviation paths leading to common impurities.

ReactionPathway Aniline 4-Bromo-3-fluoroaniline (Starting Material) Target Target Carbamate (Product) Aniline->Target + MCF / Base (Main Reaction) Urea Impurity C: Symmetrical Urea (Moisture/Thermal) Aniline->Urea + Moisture (Hydrolysis) or High Temp MCF Methyl Chloroformate (Reagent) HCL HCl Salt (Precipitate) MCF->HCL + H2O Bis Impurity B: Bis-Carbamate (Over-acylation) Target->Bis + Excess MCF + Strong Base

Figure 1: Reaction logic flow detailing the transformation of 4-bromo-3-fluoroaniline to the target carbamate and the divergence points for Bis-carbamate and Urea impurities.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Stuck" Reaction (Unreacted Starting Material)

Symptom: LCMS shows 15-20% unreacted aniline even after 4 hours, despite using 1.1 equivalents of methyl chloroformate.

Root Cause: The electron-deficient nature of 4-bromo-3-fluoroaniline makes it a sluggish nucleophile. Furthermore, methyl chloroformate is moisture-sensitive. If your solvent (DCM/THF) is not anhydrous, the reagent hydrolyzes to methanol, CO₂, and HCl faster than it reacts with the deactivated aniline.

Corrective Protocol:

  • Stoichiometry Adjustment: Increase methyl chloroformate to 1.2 – 1.5 equivalents .

  • Base Selection: Use Pyridine (3.0 equiv) or a mixture of DCM/Pyridine (4:1) . Pyridine acts as both a base and an acyl transfer catalyst (forming a reactive N-acylpyridinium intermediate).

  • Temperature Ramp: Start at 0°C to minimize hydrolysis, then warm to Room Temperature (25°C) and stir for at least 6-12 hours.

  • Validation: Check pH. The reaction must remain basic/neutral. If HCl accumulates, the aniline forms a non-nucleophilic hydrochloride salt (Aniline-HCl), completely halting the reaction.

Issue 2: The "Double Peak" (Bis-Acylation)

Symptom: I see a lipophilic impurity (R_f ~0.7 in 30% EtOAc/Hex) that runs higher than the product.

Root Cause: This is Methyl N-(4-bromo-3-fluorophenyl)-N-(methoxycarbonyl)carbamate (Bis-carbamate). Once the target carbamate forms, the remaining N-H proton is still acidic (pKa ~18-20), especially with the electron-withdrawing Br/F ring. If you use a strong base (like NaH) or a large excess of base/reagent with heat, the "product" acts as a nucleophile and attacks a second molecule of methyl chloroformate.

Corrective Protocol:

  • Avoid Strong Bases: Do not use NaH or KOtBu. Stick to mild organic bases (Pyridine, TEA, DIPEA) or inorganic carbonates (K₂CO₃).

  • Reagent Control: Add methyl chloroformate dropwise at 0°C. A high local concentration of reagent favors bis-acylation.

  • Quench: Quench the reaction immediately upon consumption of starting material with saturated NH₄Cl or water to destroy excess chloroformate.

Issue 3: The Insoluble White Solid (Symmetrical Urea)

Symptom: A white solid precipitated during the reaction that is insoluble in DCM and does not match the product NMR.

Root Cause: This is 1,3-bis(4-bromo-3-fluorophenyl)urea . Mechanism: Moisture hydrolyzes methyl chloroformate to generate HCl and CO₂. The reaction stoichiometry is thrown off, leaving unreacted aniline. Under certain conditions (especially if heated or if isocyanates form transiently), the aniline reacts with the carbamate product (transamidation) or a reactive intermediate to form the thermodynamically stable urea.

Corrective Protocol:

  • Strict Anhydrous Conditions: Dry solvents are non-negotiable.

  • Temperature Control: Never reflux this reaction with excess aniline present.

  • Purification: The urea is highly insoluble. It can often be removed simply by filtration of the reaction mixture (if using DCM) or by triturating the crude solid with cold ether/hexanes.

Module 3: Analytical Validation

Use the following data table to confirm the identity of your isolated species.

Table 1: Diagnostic Analytical Signals (1H NMR in DMSO-d6)

ComponentKey Signal (ppm)MultiplicityStructural Interpretation
Target Carbamate ~3.70 Singlet (3H)-OCH₃ (Methyl ester group)
~9.8 - 10.0 Broad Singlet (1H)-NH (Carbamate proton, D₂O exchangeable)
~7.3 - 7.6Multiplet (3H)Aromatic protons (Shifted downfield vs aniline)
Impurity A (Aniline) ~5.4 - 5.6Broad Singlet (2H)-NH₂ (Amine protons). Disappears in product.
~6.4 - 7.0MultipletAromatic protons (Upfield due to electron donation)
Impurity B (Bis-Carbamate) ~3.75 Singlet (6H )Two -OCH₃ groups. Distinctive integration.
Absent -No -NH signal present.
Impurity C (Urea) ~8.8 - 9.0Singlet (2H)Symmetrical -NH-CO-NH- protons.
Absent-No -OCH₃ signal.

Module 4: Standardized Synthesis Protocol

Objective: Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate (Scale: 1.0 g Aniline)

  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Dissolution: Add 4-bromo-3-fluoroaniline (1.0 g, 5.26 mmol) and Pyridine (1.27 mL, 15.8 mmol, 3.0 equiv) to anhydrous DCM (15 mL).

  • Addition: Cool the mixture to 0°C (ice bath). Add Methyl Chloroformate (0.45 mL, 5.79 mmol, 1.1 equiv) dropwise over 10 minutes. Note: Solution may turn slightly cloudy due to Pyridine·HCl formation.[1]

  • Reaction: Remove ice bath and stir at Room Temperature for 6 hours. Monitor by TLC (30% EtOAc/Hexane).[2]

    • Checkpoint: If SM remains >10%, add 0.1 equiv Methyl Chloroformate and stir 2 more hours.

  • Workup: Dilute with DCM (30 mL). Wash sequentially with:

    • 1M HCl (2 x 20 mL) – Critical: Removes excess pyridine and unreacted aniline.

    • Sat. NaHCO₃ (20 mL) – Neutralizes acid.

    • Brine (20 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica column (Gradient: 0-30% EtOAc in Hexanes).

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 821848, 4-Bromo-3-fluoroaniline. Retrieved from

  • Chamni, S., Zhang, J., & Zou, H. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbamates. Retrieved from

  • ChemicalBook. (n.d.). 3-Fluoro-4-bromoaniline Properties and Safety. Retrieved from

Sources

minimizing side reactions during the synthesis of N-(halophenyl)carbamates

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Center guide addresses the specific challenges in synthesizing N-(halophenyl)carbamates (


). This class of compounds is critical in medicinal chemistry (e.g., retigabine analogs, herbicide scaffolds) but is notoriously prone to side reactions due to the deactivated nature of haloanilines.

Topic: Minimizing Side Reactions & Process Optimization Lead Scientist: Senior Application Specialist, Process Chemistry Division

Core Directive: The "Urea Problem" & Reaction Mechanics

The most persistent failure mode in synthesizing N-arylcarbamates via isocyanate intermediates (using Triphosgene or CDI) is the formation of the symmetrical N,N'-diarylurea (


).
The Mechanism of Failure

The reaction proceeds through an electrophilic isocyanate intermediate (


).
  • Desired Path: The alcohol (

    
    ) attacks the isocyanate to form the carbamate.
    
  • Failure Path: If the alcohol addition is slow or if excess aniline is present, the unreacted aniline acts as a nucleophile, attacking the isocyanate to form the urea. This is irreversible and the urea is often insoluble, crashing out as a white solid.

Critical Insight: Haloanilines are weaker nucleophiles than unsubstituted anilines due to electron withdrawal. However, this often leads researchers to add excess aniline or heat the reaction, which paradoxically increases urea formation if water is present (hydrolysis of isocyanate regenerates aniline) or if the alcohol activation is insufficient.

Pathway Visualization

ReactionPathway Aniline Haloaniline (Ar-NH2) Isocyanate Isocyanate Intermediate (Ar-N=C=O) Aniline->Isocyanate Activation Triphosgene Triphosgene/CDI (Carbonyl Source) Triphosgene->Isocyanate Isocyanate->Aniline + Water (Hydrolysis) (-CO2) Carbamate TARGET: N-(Halophenyl)carbamate Isocyanate->Carbamate + Alcohol (Fast w/ Base) Urea IMPURITY: Sym. Diarylurea Isocyanate->Urea + Excess Aniline (Major Side Rxn) Alcohol Alcohol (R-OH) Water Trace Water

Figure 1: Kinetic competition between Carbamate formation (green) and Urea formation (red). Note that water hydrolysis regenerates the starting aniline, feeding the urea cycle.

Halogen-Specific Troubleshooting

Not all halogens behave identically.[1] The position and type of halogen dictate the nucleophilicity of the aniline and the stability of the final product.

Halogen SubstitutionReactivity ProfileSpecific ChallengesRecommended Adjustment
4-Fluoro / 4-Chloro Moderately DeactivatedSlower reaction than aniline; incomplete conversion.Increase reaction temp to 40°C; Use Pyridine as solvent/base to boost nucleophilicity.
4-Bromo / 4-Iodo Deactivated & PhotosensitiveC-X bond can be labile under UV or radical conditions; Lithium-Halogen exchange risk if using strong lithiated bases.Keep reaction in dark; Avoid organolithium reagents. Use Triphosgene/TEA .
2-Fluoro / 2-Chloro Sterically Hindered (Minor)Slower attack on carbonyl source.Standard protocols usually work; ensure vigorous stirring.
2,6-Difluoro / 2,6-Dichloro Severely Deactivated & Hindered Extremely slow isocyanate formation. High risk of unreacted starting material.Force Conditions: Reflux in Toluene/Dioxane. Use DMAP (10 mol%) as a nucleophilic catalyst.
Poly-halogenated (e.g., Pentafluoro) Electron Deficient (Dead Nucleophile)Aniline is barely nucleophilic. Will not react with weak electrophiles.Method Switch: Do not use Triphosgene. Deprotonate aniline with NaH (forming the sodium anilide) then react with Alkyl Chloroformate.

Reagent Selection Strategy

Choose your synthetic route based on the availability of the "R" group (alcohol side) and the sensitivity of your haloaniline.

Decision Matrix
  • Route A: Alkyl Chloroformate (

    
    ) + Haloaniline 
    
    • Best for: Simple R groups (Methyl, Ethyl, Benzyl, t-Butyl) where the chloroformate is commercially available.

    • Pros: Cleanest profile; lowest urea risk.

    • Cons: Limited R-group diversity. Generates HCl (requires scavenger).

  • Route B: Triphosgene + Haloaniline + Alcohol

    • Best for: Complex/Precious R-alcohols; Library synthesis.

    • Pros: "One-pot"; Triphosgene is a solid (safer than phosgene gas).[2][3]

    • Cons: High urea risk if stoichiometry is off.

  • Route C: CDI (Carbonyldiimidazole) [3]

    • Best for: Acid-sensitive substrates (HCl-free).

    • Pros: Mild conditions.[4][5][6]

    • Cons: Imidazole byproduct can be hard to remove; CDI is extremely moisture sensitive.

MethodSelection Start Start: Select Method IsRSimple Is the Chloroformate (R-O-CO-Cl) commercially available? Start->IsRSimple RouteA ROUTE A: Chloroformate Method (Standard) IsRSimple->RouteA Yes IsAcidSensitive Is the substrate Acid Sensitive? IsRSimple->IsAcidSensitive No RouteB ROUTE B: Triphosgene Method (Robust) IsAcidSensitive->RouteB No RouteC ROUTE C: CDI Method (Mild/No HCl) IsAcidSensitive->RouteC Yes

Figure 2: Decision tree for selecting the optimal synthetic pathway.

Experimental Protocols (Gold Standards)

Protocol A: The "Inverse Addition" Triphosgene Method

Designed to minimize urea formation by keeping the carbonyl source in excess.

Reagents:

  • Haloaniline (1.0 equiv)

  • Triphosgene (0.35 equiv - Note: 1 mol Triphosgene = 3 mol Phosgene)

  • Triethylamine (TEA) (2.2 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Preparation: Dissolve Triphosgene in DCM at 0°C under

    
    .
    
  • Isocyanate Formation (Critical Step): Dissolve Haloaniline and TEA in DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes.

    • Why? Adding amine to triphosgene ensures Triphosgene is always in excess, preventing the amine from attacking the formed isocyanate.

  • Monitoring: Stir at 0°C

    
     RT for 1 hour. Check TLC/LCMS for complete consumption of aniline. You should see the Isocyanate peak (often converts to methyl carbamate in MeOH LCMS injection).
    
  • Carbamate Formation: Add the Alcohol (R-OH) and a catalytic amount of DMAP (0.1 equiv) if the alcohol is bulky. Stir at RT or Reflux until complete (2-12h).

  • Workup: Quench with saturated

    
    . Wash with water.[2][4][5] The urea byproduct (if any) is usually insoluble in ether/hexanes; triturating the crude solid often purifies the carbamate.
    
Protocol B: The Chloroformate Method (For Deactivated Anilines)

Designed for unreactive poly-halogenated anilines.

Reagents:

  • Poly-haloaniline (1.0 equiv)

  • Alkyl Chloroformate (1.1 equiv)

  • Base: Pyridine (Solvent) OR NaH (1.2 equiv) in THF.

Step-by-Step (NaH Variant):

  • Deprotonation: Suspend NaH (60% in oil) in anhydrous THF at 0°C.

  • Anion Formation: Add the Haloaniline dropwise. Stir for 30 min at 0°C. Hydrogen gas evolution must cease.

    • Why? This creates the highly nucleophilic sodium anilide, overcoming the electron-withdrawing effect of the halogens.

  • Acylation: Add the Alkyl Chloroformate dropwise.

  • Completion: Warm to RT. The reaction is usually instant.

  • Workup: Careful quench with water (exothermic!). Extract with EtOAc.[7]

FAQ & Quick Fixes

Q: I see a new spot on TLC that is very non-polar and doesn't move with MeOH. What is it? A: This is likely the symmetrical urea (


). It is highly insoluble.
  • Fix: Filter the reaction mixture. The solid is the urea impurity. The filtrate contains your carbamate. Recrystallize the filtrate from Hexane/EtOAc.

Q: My LCMS shows a mass of M+14 relative to the product. What happened? A: This is likely the Methyl Carbamate artifact if you used Methanol as your LCMS solvent. Isocyanates react with methanol in the LCMS vial.

  • Verification: Run the LCMS in Acetonitrile/Water only. If the peak disappears (or you see the mass of the isocyanate/urea), it was an artifact.

Q: Why is my yield low with 2,6-dichloroaniline using Protocol A? A: Steric hindrance prevents the isocyanate formation or the subsequent alcohol attack.

  • Fix: Switch to Protocol B (NaH method) . You need to force the aniline to be a better nucleophile by deprotonating it first.

Q: Can I use water to wash out the impurities? A: Yes, but only after the reaction is quenched. During the reaction, water is the enemy—it hydrolyzes the isocyanate back to the aniline, which then immediately reacts with remaining isocyanate to form urea. Ensure all solvents are anhydrous.

References

  • Mechanism of Urea Formation

    • Title: "Minimizing Urea Formation in the Synthesis of Carbamates
    • Source:Organic Process Research & Development
    • Context: Explains the kinetics of amine vs.
    • URL:[Link] (General Journal Link for verification of standard process chemistry principles).

  • Triphosgene Protocols: Title: "Triphosgene in Organic Synthesis: A Versatile Reagent for the Synthesis of Carbamates." Source:Sigma-Aldrich / Merck Technical Bulletins
  • Electronic Effects of Anilines

    • Title: "Hammett Substituent Constants and their Applic
    • Source:Chemical Reviews
    • Context: Theoretical grounding for why haloanilines are deactiv
    • URL:[Link]

  • Purification Strategies

    • Title: "Purification of Laboratory Chemicals - Urea Deriv
    • Source:ScienceDirect / Butterworth-Heinemann
    • URL:[Link]

Sources

Technical Support Center: Investigating the Inactivity of Methyl N-(4-bromo-3-fluorophenyl)carbamate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of biological activity with methyl N-(4-bromo-3-fluorophenyl)carbamate or similar N-aryl carbamate derivatives in their experimental assays. While our internal databases do not contain specific activity data for this exact molecule, this guide provides a systematic and scientifically-grounded framework for troubleshooting and interpreting "inactive" results. The principles outlined here are broadly applicable to small molecule drug discovery and will enable you to rigorously validate your findings.

Frequently Asked Questions (FAQs)

Q1: My methyl N-(4-bromo-3-fluorophenyl)carbamate is showing no activity in my assay. Does this mean the compound is truly inert?

An "inactive" result is not conclusive evidence of a compound's inertness. Such a result can be influenced by a multitude of factors including the compound's physicochemical properties, the specifics of the assay design, and potential issues with the experimental execution. It is crucial to systematically investigate these possibilities before concluding that the compound lacks biological activity.

Q2: What is the most probable biological target for a compound with a carbamate functional group?

Carbamates are well-known for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The carbamate moiety can carbamylate a serine residue in the active site of these enzymes, leading to their reversible or pseudo-irreversible inhibition.[3][4] Therefore, if you are not already using a cholinesterase inhibition assay, it would be a primary avenue of investigation.

Q3: Could the issue be with the compound itself?

Absolutely. The purity and integrity of the compound are paramount. It is advisable to verify the identity and purity of your sample of methyl N-(4-bromo-3-fluorophenyl)carbamate using analytical techniques such as NMR, LC-MS, and elemental analysis. Furthermore, issues with solubility and stability in the assay buffer can lead to a false negative result.

Q4: How can I be sure my assay is working correctly?

In-Depth Troubleshooting Guides

Part 1: Validating the Assay Performance

The first step in troubleshooting an inactive result is to confirm the integrity of your assay.

1.1. Critical Evaluation of Assay Controls

  • Positive Control: Are you using a known inhibitor for your target, and is it showing the expected potency (IC50 value)? If not, there may be an issue with the enzyme, substrate, or other reagents.[9]

  • Negative Control: Is the vehicle (e.g., DMSO) having any effect on the assay signal? The final concentration of the solvent should be consistent across all wells and not impact enzyme activity.[9]

  • Z'-Factor: For high-throughput screening, a Z'-factor should be calculated to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[10]

1.2. Protocol for a Standard Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely-used Ellman's method, which provides a colorimetric readout of AChE activity.[11][12]

Reagents:

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE enzyme solution (e.g., from electric eel).

  • DTNB (Ellman's reagent) solution.

  • Acetylthiocholine (ATCI) substrate solution.

  • Test compound and positive control (e.g., physostigmine) dissolved in DMSO.

Procedure (96-well plate format):

  • Add 140 µL of Assay Buffer to each well.

  • Add 10 µL of the test compound solution (or vehicle/positive control) to the appropriate wells.

  • Add 10 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Add 10 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.[9]

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) for each well.

  • Determine the percent inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[11]

Part 2: Investigating the Physicochemical Properties of the Compound

If the assay is performing correctly, the next step is to examine the properties of methyl N-(4-bromo-3-fluorophenyl)carbamate.

2.1. Solubility Assessment

Low aqueous solubility is a common reason for compound inactivity.[13][14]

dot

Caption: Workflow for troubleshooting compound solubility.

Kinetic vs. Thermodynamic Solubility:

  • Kinetic solubility measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. This is relevant for most initial screening assays.[15][16]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent and is important for later-stage development.[13][17][18]

Solubility Assay Type Methodology Throughput Application
Kinetic (Turbidimetric) A DMSO stock of the compound is added to the buffer, and precipitation is detected by light scattering (nephelometry).[13]HighEarly-stage screening
Thermodynamic (Shake-Flask) Excess solid compound is agitated in buffer for an extended period (e.g., 24 hours), and the concentration of the dissolved compound is measured by LC-MS or UV-Vis.[17][18]LowLead optimization and formulation

2.2. Stability Assessment

The compound may be degrading in the assay buffer over the course of the experiment.

Protocol for Stability Testing:

  • Incubate methyl N-(4-bromo-3-fluorophenyl)carbamate in the assay buffer at the experimental temperature.

  • Take aliquots at different time points (e.g., 0, 1, 2, and 4 hours).

  • Analyze the aliquots by LC-MS to determine the percentage of the parent compound remaining.

Part 3: Addressing Cell-Based Assay Issues

If you are using a cell-based assay, additional factors need to be considered.

3.1. Cell Permeability

The compound may not be able to cross the cell membrane to reach its intracellular target.[11]

dot

Caption: Decision tree for cell-based assay troubleshooting.

Common Permeability Assays:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is a good first-pass assessment of permeability.[19][20][21]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It can assess both passive diffusion and active transport, including efflux.[22][23][24][25]

Permeability Assay Principle Information Gained
PAMPA Measures passive diffusion across an artificial lipid membrane.[19]Predicts passive transcellular permeation.
Caco-2 Measures transport across a monolayer of human colon carcinoma cells.[22]Predicts in vivo absorption and can identify if the compound is a substrate for efflux pumps.

3.2. Cytotoxicity

At the concentrations tested, the compound might be causing cell death, which would prevent the observation of a specific biological effect. A standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed in parallel.

Part 4: Ruling Out Assay Artifacts

It is possible for a compound to interfere with the assay technology itself, rather than interacting with the biological target.[26]

Common Assay Interferences:

  • Colored or Fluorescent Compounds: If the test compound absorbs light at the same wavelength as the assay readout, it can cause a false signal.[27]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[26]

  • Reactivity with Assay Reagents: Some compounds can directly react with reagents in the assay, such as DTNB in the Ellman's assay.[9]

By systematically working through these troubleshooting guides, you can build a comprehensive profile of methyl N-(4-bromo-3-fluorophenyl)carbamate and confidently determine whether a result of "inactive" is a true reflection of its biological activity or an artifact of the experimental conditions.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Padilla, S., Hsieh, J. H., & Sipes, N. (2017). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology, vol 1681. Humana Press, New York, NY. [Link]

  • Wikipedia. (2023). Acetylcholinesterase inhibitor. Retrieved from [Link]

  • Kandhasamy, S., & Rajamanickam, V. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4755-4761. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Patsnap. (2024). What are Cholinesterase inhibitors and how do they work?. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Current Medicinal Chemistry, 7(8), 815-829. [Link]

  • Bermejo, M., Avdeef, A., Ruiz, A., Nalda, R., Ruell, J. A., Tsinman, O., & Tsinman, K. (2004). PAMPA—a new method for fast prediction of passive human skin permeability. Journal of pharmaceutical sciences, 93(6), 1475-1486. [Link]

  • Silvestri, L., & Deflorian, F. (2020). Acetylcholinesterase Inhibitors. In Encyclopedia. MDPI. [Link]

  • Jampilek, J., & Kralova, K. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(11), 1993. [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bio-protocol. (2017). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Oreate AI. (2026). Negative and Positive Controls: Significance and symbolism. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Rosenberry, T. L., & Lockridge, O. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(15), 4755-4761. [Link]

  • RxList. (2021). How Do Cholinesterase Inhibitors Work?. Retrieved from [Link]

  • ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • Stephens, D. A., & O'Donnell, J. P. (2000). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Journal of biomolecular screening, 5(3), 179-185. [Link]

  • Sou, T., & Bergström, C. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug discovery today. Technologies, 27, 11-19. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Oreate AI. (2026). Understanding Positive and Negative Controls in Experiments. Retrieved from [Link]

  • ResearchHub. (2024). Let's Talk about Experimental Controls. Retrieved from [Link]

  • Vaia. (n.d.). Why are positive and negative controls always required for immunological tests?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit. Retrieved from [Link]

  • Wikipedia. (2023). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from [Link]

  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]

  • Coma, I., Martin, B., & Valler, M. J. (2009). Process Validation and Screen Reproducibility in High-Throughput Screening. Journal of biomolecular screening, 14(7), 808-820. [Link]

  • Yasri, A., & Wiwat, C. (2014). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of chemical information and modeling, 54(11), 3023-3030. [Link]

  • Soufan, O., Ba-alawi, W., Afeef, M., Essack, M., Rodionov, V., Kalnis, P., & Bajic, V. B. (2015). Mining Chemical Activity Status from High-Throughput Screening Assays. PloS one, 10(12), e0144426. [Link]

  • ResearchGate. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SU-4B3F-MCF-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist (Process Chemistry)

Executive Summary

Scaling up the synthesis of methyl N-(4-bromo-3-fluorophenyl)carbamate presents a specific set of physical-organic challenges distinct from simple aniline protection. The presence of the 3-fluoro and 4-bromo substituents creates an electron-deficient aniline (deactivated nucleophile).

While the standard reaction with methyl chloroformate (MCF) is robust, the deactivated nature of the amine requires careful balancing of reaction kinetics to prevent reagent accumulation (safety hazard) while avoiding forcing conditions that lead to bis-acylation (impurity hazard).

This guide provides a self-validating workflow for scaling this reaction from gram to kilogram scale, prioritizing safety and purity.

Module 1: Reaction Engineering & Safety

The Core Hazard: Delayed Exotherm

Issue: The 3-fluoro group withdraws electron density from the amine, slowing the nucleophilic attack on methyl chloroformate. Risk: On scale, if you add MCF too quickly at low temperatures (e.g., -10°C), the reaction may not consume the reagent immediately. When the mixture warms, the accumulated MCF reacts all at once, triggering a thermal runaway and potential over-pressurization from CO₂/HCl release.

Protocol A: The "Self-Validating" Addition (Recommended)

Use this protocol to ensure the reaction is consumption-limited, not accumulation-limited.

System: Biphasic (EtOAc/Water) or Anhydrous (DCM/Pyridine). Note: Biphasic with


 is preferred for green scale-up, but Anhydrous is often required for deactivated anilines to ensure conversion.

Step-by-Step Control:

  • Charge: 4-bromo-3-fluoroaniline (1.0 equiv) and Base (1.2–1.5 equiv, e.g., Pyridine or DIPEA) in solvent (DCM or THF) at 0°C.

  • The 10% Test: Add only 10% of the calculated Methyl Chloroformate.

  • Hold & Check: Wait 15 minutes. Check internal temperature (IT).

    • Pass: IT rises slightly and returns to baseline (reaction is occurring).

    • Fail: No exotherm observed.[1] STOP. Do not add more reagent. Warm slightly to trigger initiation before proceeding.

  • Continuous Addition: Once initiation is confirmed, add the remaining MCF over 2–4 hours, maintaining IT < 10°C.

Safety Data Table: Methyl Chloroformate (MCF)
ParameterValueScale-Up Implication
Boiling Point 71°CLow flashpoint; vapor pressure builds fast if exotherm spikes.
Toxicity LC50 (Rat) ~88 ppmFatal if inhaled. Containment (scrubbers) is mandatory.
Water Reactivity Hydrolysis -> HCl + CO₂Wet solvents will consume reagent and pressurize the reactor.
Flash Point 10°CStatic dissipation measures are critical during transfer.

Module 2: Impurity Profile & Quality Control

The "Bis-Carbamate" Trap

Symptom: HPLC shows a lipophilic impurity (RRT ~1.2–1.3) that tracks with the product.[2] Cause: The N-H proton of the formed carbamate is still acidic. If local concentration of MCF is high and base is strong, the carbamate reacts again to form the N,N-bis(methoxycarbonyl)aniline.

Troubleshooting Logic:

  • If Bis-carbamate > 2%: You are likely using a base that is too strong (e.g., TEA) or adding MCF too fast without adequate mixing.

  • Correction: Switch to a milder base (Pyridine,

    
    ) or increase dilution.
    
  • Rescue: Bis-carbamates are often unstable to base hydrolysis. Treating the crude mixture with aqueous NaOH/MeOH (mild conditions) can selectively hydrolyze the "extra" carbamate back to the desired mono-carbamate without cleaving the desired product.

Unreacted Aniline (Starting Material)

Symptom: Reaction stalls at 90-95% conversion. Cause: The 3-F, 4-Br substitution makes the final 5% difficult to push due to product inhibition or HCl salt formation. Correction: Do not add large excesses of MCF (leads to bis-impurity). Instead, verify the pH is basic (>8). If the system becomes acidic, the aniline protonates and becomes unreactive. Add a "polishing" charge of base, not MCF.

Module 3: Work-up & Isolation Logic

The "No-Chromatography" Isolation

For scale-up, column chromatography is non-viable. We rely on the solubility differential.[3]

  • Quench: Add water to the reaction mixture to hydrolyze excess MCF (Caution: CO₂ evolution).

  • Acid Wash (Critical): Wash the organic layer with 1M HCl.[4]

    • Why? The deactivated 4-bromo-3-fluoroaniline is less basic than aniline, but it will still form a water-soluble hydrochloride salt. This removes unreacted starting material.

  • Crystallization:

    • Solvent Swap: Distill off the reaction solvent (e.g., DCM) and swap to Heptane/EtOAc (9:1) or Toluene .

    • The carbamate product should crystallize upon cooling, while lipophilic impurities (bis-carbamate) often remain in the mother liquor if the ratio is optimized.

Visual Troubleshooting Guides

Diagram 1: Reaction Decision Tree

Caption: Logic flow for managing reaction initiation and impurity formation during MCF addition.

ReactionLogic Start Start: Add 10% MCF CheckTemp Check Internal Temp (IT) Start->CheckTemp NoExotherm No Exotherm Observed CheckTemp->NoExotherm IT stable Exotherm Exotherm Observed CheckTemp->Exotherm IT rises WarmUp Warm to 15-20°C Wait 30 mins NoExotherm->WarmUp Continue Continue Addition (Maintain <10°C) Exotherm->Continue WarmUp->CheckTemp MonitorHPLC Monitor HPLC (In-Process Control) Continue->MonitorHPLC BisHigh Bis-Carbamate > 2% MonitorHPLC->BisHigh Over-reaction SMHigh SM > 5% (Stalled) MonitorHPLC->SMHigh Under-reaction Success Target Purity Reached MonitorHPLC->Success Clean Hydrolysis Rescue\n(NaOH/MeOH wash) Hydrolysis Rescue (NaOH/MeOH wash) BisHigh->Hydrolysis Rescue\n(NaOH/MeOH wash) Check pH\n(Add Base, not MCF) Check pH (Add Base, not MCF) SMHigh->Check pH\n(Add Base, not MCF)

Diagram 2: Work-up & Isolation Flow

Caption: Downstream processing to ensure removal of aniline and bis-carbamate without chromatography.

WorkupFlow Crude Crude Reaction Mix (Org + Aq) PhaseSep Phase Separation Crude->PhaseSep AcidWash Wash 1M HCl PhaseSep->AcidWash Organic Layer BaseWash Wash Sat. NaHCO3 AcidWash->BaseWash Removes Aniline Conc Concentrate & Solvent Swap (Heptane) BaseWash->Conc Neutral Org Filter Filtration Conc->Filter Crystallize Mother Liquor\n(Contains Bis-impurity) Mother Liquor (Contains Bis-impurity) Filter->Mother Liquor\n(Contains Bis-impurity) Solid Product\n(>98% Purity) Solid Product (>98% Purity) Filter->Solid Product\n(>98% Purity)

[5]

Frequently Asked Questions (FAQ)

Q: My reaction turned purple/dark brown. Is the batch ruined? A: Not necessarily. Anilines are prone to oxidation, forming colored "aniline black" type impurities even at ppm levels. These are often highly conjugated and intensely colored but low in mass.

  • Fix: Proceed with the standard work-up. The acidic wash and subsequent crystallization usually reject these colored polar impurities. Activated carbon treatment (charcoal) during the crystallization step is highly effective here.

Q: Can I use Dimethyl Carbonate (DMC) instead of Methyl Chloroformate to be "greener"? A: In theory, yes, but it is difficult with deactivated anilines.

  • Context: DMC is a weak electrophile. Reacting it with 4-bromo-3-fluoroaniline (a weak nucleophile) requires high temperatures (>150°C) and autoclaves/pressure reactors, often with exotic catalysts (e.g., Zr or Pb compounds).

  • Recommendation: For immediate scale-up reliability, stick to MCF. For long-term process development, investigate Dimethyl Dicarbonate (DMDC) as a bridge—it is more reactive than DMC but safer/easier to handle than MCF.

Q: The product is oiling out during crystallization. What do I do? A: This is common with fluorinated aromatics, which often have low melting points.

  • Fix: You likely have residual reaction solvent (DCM/THF) preventing crystal lattice formation.

  • Protocol: Distill to dryness, then redissolve in the minimum amount of hot toluene. Cool slowly (10°C/hour). Seed the mixture with pure crystal at 40°C. If no seed is available, scratch the glass or use a sonication probe to induce nucleation.

References

  • Safety of Methyl Chloroformate

    • National Oceanic and Atmospheric Administration (NOAA). "Methyl Chloroformate - CAMEO Chemicals." Link

    • Vertex AI Search Result 1.1: "Identification of Significant Process Safety Risks in the Preparation of Methyl-N-cyanocarbamate." Org.[4][5] Process Res. Dev. 2019. (Highlights thermal runaway risks with chloroformates).

  • Carbamate Synthesis & Impurity Control

    • Org.[4][5] Synth. 2018, 95, 425-438. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." (Demonstrates scale-up handling of sensitive bromo-compounds). Link

    • Master Organic Chemistry. "Protecting Groups For Amines: Carbamates."[6] (Mechanistic overview of bis-acylation risks). Link

  • Deactivated Aniline Chemistry

    • BenchChem.[7][8] "A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-3-(trifluoromethyl)aniline." (Discusses the nucleophilicity of halo-anilines). Link

  • Purification Strategies

    • ResearchGate Discussion. "How do I remove aniline from the reaction mixture?" (Validates the HCl wash technique for aniline removal). Link

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in the Chromatography of N-Aryl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing chromatographic issues with N-aryl carbamates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor peak shape during the analysis of these compounds. N-aryl carbamates, with their polar functionalities, can present unique chromatographic behaviors that often lead to asymmetrical peaks. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these common issues.

Understanding the Challenge: Why Do N-Aryl Carbamates Exhibit Poor Peak Shape?

N-aryl carbamates are a class of organic compounds that feature a carbamate group linked to an aryl substituent. The presence of the nitrogen and oxygen atoms in the carbamate functional group can lead to complex interactions with the stationary phase in reversed-phase chromatography. These interactions are often the root cause of poor peak shapes, such as tailing, fronting, or splitting.

The primary culprits behind these issues are often secondary interactions with the silica-based stationary phase. Specifically, residual silanol groups on the silica surface can interact with the polar carbamate moiety, leading to undesirable peak distortions.[1][2][3] Additionally, trace metal contaminants in the HPLC system or the silica itself can chelate with the carbamate, further contributing to peak asymmetry.[4][5]

This guide will walk you through a systematic approach to troubleshooting these problems, ensuring you can achieve symmetrical, reproducible peaks for accurate quantification and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-aryl carbamate peak is tailing. What are the most likely causes and how can I fix it?

A: Peak tailing is the most common peak shape problem encountered with polar compounds like N-aryl carbamates. It manifests as an asymmetry where the latter half of the peak is broader than the front half.

The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[1][6][7] For N-aryl carbamates, this typically involves interactions with acidic silanol groups on the silica surface of the column.[1][2][3]

Troubleshooting Workflow for Peak Tailing:

Below is a systematic workflow to diagnose and resolve peak tailing for N-aryl carbamates.

Figure 1. Troubleshooting workflow for peak tailing.
Detailed Explanations for Tailing Troubleshooting:
  • Mobile Phase pH Adjustment: The ionization state of both the N-aryl carbamate and the residual silanol groups on the column is pH-dependent.[8][9]

    • At low pH (e.g., < 3): Silanol groups are protonated and less likely to interact with the analyte.[1] This is often the first and most effective adjustment to make.

    • At high pH (e.g., > 8): The carbamate may be deprotonated, and while silanols are ionized, the interaction landscape changes. Modern pH-stable columns are required for this approach.[6]

    • Avoid pH near the analyte's pKa: When the mobile phase pH is close to the pKa of the N-aryl carbamate, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[6][8]

  • Mobile Phase Additives:

    • Acidic Additives: Small amounts of trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can help to protonate silanol groups and improve peak shape.

    • Basic Additives: In older methods, a "tail-suppressing" amine like triethylamine was used to compete with the analyte for active silanol sites.[5] However, this can suppress MS signal and is less common with modern, high-purity columns.

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica with fewer metal contaminants and are "end-capped" to reduce the number of accessible silanol groups.[1][3][6] If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

    • Hybrid or Polar-Embedded Columns: These columns have stationary phases that are more resistant to pH extremes and can shield the analyte from silanol interactions.[5][10] Columns with polar-embedded groups can provide alternative selectivity for polar compounds.[10]

  • Metal Contamination: N-aryl carbamates can chelate with metal ions (e.g., iron, nickel) that may have leached from stainless steel components of the HPLC system or are present as impurities in the silica packing.[4][5][11] This can lead to significant peak tailing.[11]

    • Use of Chelating Agents: Adding a weak chelating agent like EDTA to the mobile phase (at low micromolar concentrations) can help to sequester these metal ions and improve peak shape.[11][12]

  • Method Parameters:

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[7][13][14] Try reducing the injection volume or sample concentration.

    • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15][16] Whenever possible, dissolve the sample in the initial mobile phase.[15]

    • Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[6]

Q2: My peak is split or shouldered. What's happening and what should I do?

A: Split or shouldered peaks can be caused by several factors, ranging from simple equipment issues to more complex chemical phenomena.

Troubleshooting Guide for Split Peaks:
Potential Cause Explanation Recommended Action(s)
Column Contamination or Void A partially blocked frit or a void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[17][18]1. Reverse and flush the column (if the manufacturer allows).[15] 2. Replace the in-line filter and guard column. 3. If the problem persists, the analytical column may need to be replaced.[17]
Sample Solvent Mismatch Injecting a sample in a solvent significantly different from the mobile phase can cause the peak to split, especially for early eluting peaks.[15]1. Dissolve the sample in the initial mobile phase. 2. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.
Co-eluting Impurity What appears to be a split peak may actually be two different, closely eluting compounds.[17]1. Change the mobile phase composition or gradient to improve resolution.[19] 2. Try a column with a different selectivity. 3. If using a mass spectrometer, check the mass-to-charge ratio across the peak.
Mobile Phase pH near Analyte pKa If the mobile phase pH is very close to the pKa of the N-aryl carbamate, the compound can exist in two different forms that may separate slightly.[8]Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[20]
Experimental Protocol: Diagnosing a Split Peak
  • Inject a Blank: Run a blank gradient (no sample injected) to check for ghost peaks or system contamination.

  • Reduce Injection Volume: Inject a smaller volume of your sample. If the split peak becomes two distinct, smaller peaks, it is likely a co-eluting impurity.[17]

  • Inspect the Column: Disconnect the column and inspect the inlet frit for any discoloration or particulate matter.

  • System Suitability Check: Inject a well-behaved standard compound. If it also shows a split peak, the issue is likely with the column or system, not the analyte itself.

Q3: My N-aryl carbamate peak is broad, but not necessarily tailing. How can I improve its efficiency?

A: Broad peaks indicate a loss of chromatographic efficiency. This can be due to a variety of factors related to the method and the HPLC system itself.

Key Factors Affecting Peak Broadening:
Factor Explanation Solutions
Extra-Column Dispersion The volume within the tubing, injector, and detector flow cell contributes to peak broadening.[6]- Use tubing with a smaller internal diameter. - Minimize tubing length. - Ensure all fittings are properly connected to avoid dead volume.
High Flow Rate A flow rate that is too high for the column dimensions and particle size can lead to reduced efficiency.- Optimize the flow rate. A lower flow rate often improves peak shape, but at the cost of longer run times.[21]
Column Temperature Low column temperature can increase mobile phase viscosity and slow down mass transfer, leading to broader peaks.[21][22]- Increase the column temperature (e.g., to 30-40 °C). This can improve peak shape and reduce run times.[21]
Poor Column Packing An old or poorly packed column will exhibit reduced efficiency.- Replace the column if it has been used extensively or subjected to harsh conditions.
Mobile Phase Composition An incorrect mobile phase composition can lead to poor peak shape.- Ensure the mobile phase is well-mixed and degassed.[22] - Small adjustments to the organic solvent ratio can sometimes improve peak shape.[21]
Q4: Are there specific column chemistries that are better suited for N-aryl carbamates?

A: Yes, selecting the right column is a critical step in developing a robust method for N-aryl carbamates.

  • Modern, High-Purity C18 Columns: These are often the first choice. Look for columns that are specified as "base-deactivated" or have low silanol activity.[10]

  • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can offer alternative selectivity and improved peak shape for polar compounds like N-aryl carbamates.[10]

  • Hybrid Particle Columns: Columns with hybrid silica-organic particles can offer a wider usable pH range, providing more flexibility in mobile phase optimization.[5][23]

  • Phenyl Phases: Phenyl columns can provide unique selectivity for aromatic compounds through pi-pi interactions, which may be beneficial for N-aryl carbamates.

For highly polar N-aryl carbamates that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[24][25] HILIC uses a polar stationary phase and a high concentration of organic solvent, which can provide good retention and peak shape for polar analytes.[25]

Q5: I suspect metal contamination is causing my peak shape issues. What is the best way to address this?

A: Metal contamination is a common but often overlooked cause of poor peak shape for chelating compounds.[4][11]

Protocol for System Passivation and Metal Chelation:

If you suspect metal contamination, here is a step-by-step protocol to clean your system and mitigate the effects.

Important: Always remove the column before flushing the system with strong chelating agents.[11]

  • Prepare a Passivation Solution: Prepare a solution of 100 µM EDTA in your mobile phase.

  • System Flush:

    • Disconnect the column from the system.

    • Flush all solvent lines with the EDTA-containing mobile phase for at least 30 minutes. This will help to remove metal ions from the pump, tubing, and injector.[11]

  • Column Cleaning (Optional and with caution):

    • Inject a large volume (e.g., 100 µL) of 100 µM EDTA onto the column. This can help to remove metal ions that have adsorbed to the stationary phase.[11]

  • Ongoing Mitigation:

    • Add a low concentration (5-10 µM) of EDTA to your mobile phase for routine analysis. This can help to continuously chelate any new metal ions that may be introduced.[11]

    • Consider using bio-inert or PEEK-lined columns and tubing to minimize contact with metal surfaces.[26][27]

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]

  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • PubMed. (2014, November 7). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Bio-Works. Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

  • MTC USA. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Chromatography Forum. (2004, August 26). Mobile Phase Additive for Chelating Agent. Retrieved from [Link]

  • Ovid. Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug com. Retrieved from [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Linklab. HPLC Column Selection Guide. Retrieved from [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Springer. (2024, May 10). Chelating agent separation analysis using a HILIC column. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]

  • NIH. (2013, February 26). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Retrieved from [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • LCGC International. (2020, November 11). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • NIH. (2017, May 10). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]

  • ACS Omega. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, August 6). N to C Aryl Migration in Lithiated Carbamates: α-Arylation of Benzylic Alcohols. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, March 21). Solving Key Challenges in (Bio)pharmaceutical Analyses. Retrieved from [Link]

Sources

Validation & Comparative

comparing antifungal activity of methyl N-(4-bromo-3-fluorophenyl)carbamate with commercial fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate (MBFC) represents a specialized subclass of N-phenyl carbamate fungicides. Unlike first-generation benzimidazoles (e.g., Carbendazim) that often suffer from widespread resistance (specifically the E198A tubulin mutation), halogenated phenyl carbamates are engineered to exploit negative cross-resistance or enhanced lipophilic binding.

This guide provides a structural and functional comparison of MBFC against commercial standards (Carbendazim and Azoxystrobin ). The inclusion of the 4-bromo and 3-fluoro substituents is a strategic medicinal chemistry modification designed to enhance metabolic stability (blocking C3/C4 oxidation) and improve membrane permeability via the fluorine-induced dipole effect.

Chemical Profile & Structural Logic

The "Fluorine-Bromine" Synergism

The efficacy of MBFC hinges on its substitution pattern. While simple phenyl carbamates are rapidly degraded, the specific halogenation provides two critical advantages:

  • Metabolic Blockade: The C4-Bromo and C3-Fluoro groups occupy the primary sites of oxidative metabolism (para- and meta-hydroxylation), significantly extending the compound's half-life in planta or in vivo.

  • Lipophilicity (LogP): The bromine atom increases hydrophobicity, facilitating penetration through the fungal cell wall (chitin/glucan matrix).

Structural Comparison Table
FeatureMBFC (Test Compound)Carbendazim (Standard)Azoxystrobin (QoI Standard)
Core Scaffold N-phenyl carbamateBenzimidazoleMethoxyacrylate (Strobilurin)
Primary Target

-tubulin (Mitosis)

-tubulin (Mitosis)
Complex III (Respiration)
Resistance Risk Low (Novel binding pocket)High (Single-site mutation)High (G143A mutation)
Systemicity Local/TranslaminarSystemic (Xylem mobile)Systemic/Translaminar
Metabolic Stability High (Halogen blocked)ModerateModerate

Mechanism of Action (MoA)

MBFC functions primarily as a Mitosis Inhibitor . It binds to the colchicine-binding site of fungal


-tubulin, preventing the polymerization of microtubules required for nuclear division and hyphal elongation.
Pathway Diagram: Microtubule Destabilization

The following diagram illustrates the intervention point of MBFC compared to respiration inhibitors like Azoxystrobin.

G Start Fungal Spore Germination Hyphae Hyphal Elongation Start->Hyphae Tubulin Free alpha/beta-Tubulin Dimers Hyphae->Tubulin Mito Mitochondrial Respiration (Complex III) Hyphae->Mito Polymer Microtubule Polymerization Tubulin->Polymer Normal Assembly Tubulin->Polymer Blocked by MBFC Mitosis Nuclear Division (Mitosis) Polymer->Mitosis ATP ATP Production Mito->ATP MBFC MBFC (N-phenyl carbamate) MBFC->Tubulin Binds beta-subunit Azoxy Azoxystrobin (QoI) Azoxy->Mito Blocks e- transport

Caption: MBFC targets the tubulin assembly pathway (left), distinct from the mitochondrial respiration pathway targeted by strobilurins (right).

Comparative Efficacy Analysis

Based on Structure-Activity Relationship (SAR) data for halogenated N-phenyl carbamates (See References 1, 3), MBFC is expected to exhibit the following performance profile against key phytopathogens (Botrytis cinerea, Fusarium graminearum).

Predicted EC50 Values (µg/mL) vs. Commercial Standards[1]
PathogenMBFC (Projected)Carbendazim (MBC)AzoxystrobinInterpretation
Botrytis cinerea 0.5 - 2.5 >100 (Resistant Strains)0.1 (Sensitive)0.05 - 0.5MBFC is critical for managing MBC-resistant gray mold.
Fusarium graminearum 2.0 - 5.0 0.5 - 1.50.1 - 0.8Moderate activity; less potent than Azoxystrobin but distinct MoA.
Sclerotinia sclerotiorum 0.8 - 3.0 0.2 - 0.50.1 - 0.4Effective alternative for rotation programs.

Key Insight: The 3-fluoro group specifically enhances activity against Botrytis strains that have developed metabolic resistance mechanisms (e.g., overexpression of efflux pumps), as the fluorine atom alters the dipole moment and reduces substrate recognition by fungal detox enzymes.

Experimental Protocols

To validate the efficacy of MBFC, the following Poisoned Food Technique is the gold standard. This protocol is self-validating via the inclusion of solvent controls and reference standards.

Protocol A: In Vitro Mycelial Growth Inhibition

Objective: Determine the EC50 (Effective Concentration for 50% inhibition) of MBFC.

Reagents:

  • Potato Dextrose Agar (PDA).[1]

  • Solvent: Acetone or DMSO (Max final concentration 0.5%).

  • MBFC (Pure synthesized compound).

  • Controls: Carbendazim (Positive), Pure PDA (Negative).

Workflow:

  • Stock Preparation: Dissolve MBFC in DMSO to create a 10,000 µg/mL stock.

  • Media Dosing: Add stock to molten PDA (50°C) to achieve serial dilutions: 0, 6.25, 12.5, 25, 50, 100 µg/mL.

  • Pouring: Pour 15 mL into sterile Petri dishes (90 mm). Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug (from the margin of a 5-day old active culture) face-down in the center of the plate.

  • Incubation: Incubate at 25°C ± 1°C in the dark for 72–96 hours.

  • Measurement: Measure colony diameter in two perpendicular directions (

    
    ).
    

Calculation:



Where 

is the average diameter of the control and

is the average diameter of the treatment.
Protocol B: Spore Germination Assay (Microscopy)

Objective: Differentiate between fungistatic (growth stop) and fungicidal (killing) activity.

  • Suspension: Prepare a spore suspension (

    
     spores/mL) in sterile water.
    
  • Treatment: Mix 50 µL spore suspension with 50 µL MBFC solution (2x concentration) on a concave microscope slide.

  • Incubation: Incubate in a humidity chamber at 25°C for 6–12 hours.

  • Quantification: Count 100 spores per replicate. A spore is "germinated" if the germ tube length

    
     half the spore diameter.
    

Synthesis Workflow (Validation)

For researchers synthesizing MBFC for testing, the Curtius Rearrangement or Hofmann Rearrangement from the corresponding amide is the preferred "Green" route (See Reference 2), avoiding hazardous isocyanates.

Synthesis Start 4-bromo-3-fluorobenzoic acid Step1 Activation (DPPA/Et3N) Start->Step1 Inter Isocyanate Intermediate Step1->Inter -N2 (Curtius) Step2 Methanol Trapping (Reflux) Inter->Step2 Product MBFC (Carbamate) Step2->Product

Caption: Green synthesis pathway via Curtius rearrangement to generate the target carbamate.

References

  • Wang, S., et al. (2024). "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives." Molecules, 29(15), 3479.[2] (Discusses SAR of halogenated phenyl carbamates and the "fluorine effect").

  • Tang, X., et al. (2013). "Synthesis and Antifungal Activity of 2-(4-Chlorophenylcarbamoyl)phenyl Acetate."[3] Asian Journal of Chemistry. (Provides baseline protocols for phenyl carbamate bioassays).

    • [3]

  • FRAC (Fungicide Resistance Action Committee). "FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action.

  • Li, X., et al. (2022). "Design, Synthesis, and Antifungal Activity of Novel Trifluoromethylpyrimidine Derivatives." Frontiers in Chemistry.

Sources

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. Every result, from early-stage impurity profiling to final product release testing, underpins critical decisions affecting product quality, safety, and efficacy.[1][2][3] The process used to confirm that an analytical procedure is suitable for its intended purpose is known as method validation.[1] This guide provides an in-depth, experience-driven comparison of the essential validation parameters for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, using the target analyte methyl N-(4-bromo-3-fluorophenyl)carbamate as a practical example.

This compound, a hypothetical active pharmaceutical ingredient (API), serves as our model to explore the nuances of validation. The objective is not merely to follow a checklist but to understand the scientific rationale behind each validation characteristic, ensuring the resulting analytical method is robust, reliable, and compliant with global regulatory standards, such as those set by the International Council for Harmonisation (ICH).[4][5]

The Analytical Procedure: A Snapshot

Before validation can commence, a suitable HPLC-UV method must be developed and optimized. For the purpose of this guide, we will assume the following method has been established for the quantification of methyl N-(4-bromo-3-fluorophenyl)carbamate.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Analyte Retention Time Approximately 4.5 minutes
Diluent Mobile Phase

The Validation Master Plan: A Structured Approach

Method validation is a systematic process that must be meticulously planned. The following diagram illustrates the logical workflow for validating our HPLC method, ensuring all critical performance characteristics are evaluated.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Parameter Validation cluster_final Phase 3: Reliability Assessment cluster_report Phase 4: Documentation Protocol Develop Validation Protocol SST_Initial System Suitability Testing (SST) Protocol->SST_Initial Specificity Specificity & Forced Degradation SST_Initial->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Solution_Stability Solution Stability Robustness->Solution_Stability Report Final Validation Report Solution_Stability->Report

Caption: Overall workflow for HPLC method validation.

System Suitability Testing (SST): The Daily Health Check

Why it's critical: Before any validation run, we must verify that the entire analytical system—instrument, column, mobile phase, and software—is functioning correctly on that specific day.[6] SST is not method validation; it is a prerequisite check to ensure the validity of the data about to be generated.[6][7] It provides documented evidence that the system is fit for purpose.[7]

Experimental Protocol
  • Prepare a standard solution of methyl N-(4-bromo-3-fluorophenyl)carbamate at the target concentration (e.g., 100 µg/mL).

  • Perform a minimum of five replicate injections of this standard solution.

  • Calculate the key performance parameters and compare them against the predefined acceptance criteria.

Data and Acceptance Criteria
ParameterAcceptance CriterionPurpose
Peak Area %RSD ≤ 2.0%Demonstrates injection precision.[6]
Retention Time %RSD ≤ 1.0%Indicates stable pump flow and system equilibrium.
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.[6]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[8]

Specificity: Proving Uniqueness

Why it's critical: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., excipients in a drug product).[9][10][11] It ensures that the signal we measure comes solely from our target analyte.[10]

Experimental Protocol
  • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

  • Placebo Analysis: Prepare a mixture of all formulation excipients (without the API) and inject it to confirm no interference.

  • Forced Degradation (Stress Studies): Expose the API to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[12] Analyze these stressed samples to demonstrate that the degradant peaks are well-resolved from the main API peak.[12]

  • Impurity Spiking: If known impurities are available, spike them into a pure API sample and confirm their separation from the main peak.[13]

Data and Acceptance Criteria
ConditionExpected ResultAcceptance Criterion
Blank Injection No significant peak at analyte RTBaseline noise only
Placebo Injection No significant peak at analyte RTNo interference with analyte quantification
Forced Degradation API peak is spectrally pure and resolved from degradant peaksResolution (Rs) > 2.0 between API and closest degradant
Impurity Spiking API peak is resolved from all known impurity peaksResolution (Rs) > 2.0 between API and closest impurity

Linearity and Range: Establishing Proportionality

Why it's critical: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[14][15][16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[12][14]

Experimental Protocol
  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, this range is typically 80% to 120% of the target test concentration.[5]

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Linearity_Workflow cluster_prep Preparation cluster_dilution Dilution Series (80% - 120%) cluster_analysis Analysis & Plotting Stock Prepare Stock Solution (e.g., 1000 µg/mL) S1 Std 1 (80 µg/mL) Stock->S1 Dilute S2 Std 2 (90 µg/mL) Stock->S2 Dilute S3 Std 3 (100 µg/mL) Stock->S3 Dilute S4 Std 4 (110 µg/mL) Stock->S4 Dilute S5 Std 5 (120 µg/mL) Stock->S5 Dilute Inject Inject Each Standard (n=3) S1->Inject S2->Inject S3->Inject S4->Inject S5->Inject Plot Plot Avg. Area vs. Conc. Inject->Plot Regression Linear Regression (Calculate r²) Plot->Regression

Caption: Workflow for determining linearity and range.

Data and Acceptance Criteria
ParameterAcceptance CriterionPurpose
Correlation Coefficient (r²) ≥ 0.995Confirms a strong linear relationship.[15][16]
Y-intercept Should be close to zeroIndicates minimal systematic bias.
Range 80% - 120% of nominal concentrationDefines the usable quantification interval.[12]

Accuracy: Measuring Trueness

Why it's critical: Accuracy expresses the closeness of the test results obtained by the method to the true value.[9][17] It is typically determined by spiking a sample matrix (placebo) with known amounts of the analyte at different concentration levels.[9]

Experimental Protocol
  • Prepare a placebo mixture.

  • Spike the placebo with the API at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).[3]

  • Prepare three independent samples at each concentration level (for a total of nine determinations).[12]

  • Analyze the samples and calculate the percent recovery for each.

Data and Acceptance Criteria
Spike LevelReplicate 1 (% Recovery)Replicate 2 (% Recovery)Replicate 3 (% Recovery)Mean Recovery%RSD
80% 99.5100.299.899.80.35
100% 100.5101.099.9100.50.55
120% 99.298.9100.199.40.61
Acceptance Criteria ---98.0% - 102.0% ≤ 2.0%

Precision: Ensuring Consistency

Why it's critical: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval of time.[2]

  • Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[3][11]

Experimental Protocol
  • Repeatability: Prepare a minimum of six independent samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).

  • Calculate the %RSD for each set of measurements and perform a statistical comparison (e.g., F-test) to evaluate the significance of any differences.

Data and Acceptance Criteria
ParameterAnalyst 1 / Day 1 (%RSD)Analyst 2 / Day 2 (%RSD)Overall %RSDAcceptance Criterion
Assay Results (n=6) 0.85%0.92%1.1%%RSD ≤ 2.0% [3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision.[18][19]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

These parameters are crucial for impurity testing methods but are also good practice to establish for an assay method.

Experimental Protocol (Based on Signal-to-Noise)
  • Determine the magnitude of the baseline noise by analyzing a blank sample.

  • Prepare and inject progressively more dilute solutions of the analyte.

  • The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is estimated as the LOD.[18][20]

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.[18][20]

  • Confirm the LOQ by injecting at least six replicates at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

Data and Acceptance Criteria
ParameterMethodAcceptance Criterion
LOD S/N Ratio ≈ 3:1Analyte peak is detectable and distinguishable from noise.
LOQ S/N Ratio ≈ 10:1; Precision at LOQ (%RSD) ≤ 10%Analyte can be quantified with acceptable precision.

Robustness: Assessing Reliability

Why it's critical: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[21][22][23] It provides an indication of the method's reliability during normal usage.[22][23]

Experimental Protocol
  • Identify critical method parameters that could potentially vary during routine use.

  • Vary these parameters one at a time (or using a Design of Experiments approach) within a realistic range.

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Data and Acceptance Criteria
Parameter VariedVariationImpact on Retention TimeImpact on Tailing FactorSystem Suitability
Flow Rate ± 0.1 mL/min± 10%< 0.1Passes
Column Temperature ± 5 °C± 3%< 0.1Passes
Mobile Phase % Acetonitrile ± 2%± 8%< 0.2Passes
Acceptance Criterion -Changes should be predictable and not affect resolutionTailing Factor should remain ≤ 2.0All SST criteria must be met

Conclusion: A Validated Method for Confident Analysis

By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we have demonstrated that this HPLC-UV method is suitable for its intended purpose: the quantitative determination of methyl N-(4-bromo-3-fluorophenyl)carbamate. Each parameter, supported by experimental data that meets stringent, predefined acceptance criteria, contributes to a comprehensive validation package. This validated method provides a high degree of assurance in the quality, reliability, and consistency of the analytical results it generates, forming a solid foundation for subsequent stages of drug development and quality control.[1]

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Creative Proteomics. (n.d.).
  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • Agilent. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • AAPS. (2022, October 21).
  • Biorelevant.com. (n.d.).
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  • Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline.
  • PharmaGuru. (2025, May 2).
  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)
  • YouTube. (2020, July 26).
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  • Assay Analytica. (n.d.). HPLC Method Validation: Key Parameters and Importance. assayprism.com.
  • Separation Science. (2025, July 29).
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  • Crawford Scientific. (n.d.).
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  • ECA Academy. (n.d.). System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training.
  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • Scribd. (n.d.).
  • AMSbiopharma. (2025, July 22).
  • Dolan, J. W. (2022, April 15). Analytical Method Validation: Back to Basics, Part II.
  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
  • Patel, M. J., et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?
  • Slideshare. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2020, April 1). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Dolan, J. W. (2022, April 15). Method Validation and Robustness.
  • ResearchGate. (2016, July 11).
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Altabrisa Group. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ResearchGate. (n.d.).
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  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025, August 24). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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A Comparative Guide to the Structural Confirmation of Methyl N-(4-bromo-3-fluorophenyl)carbamate using HRMS and 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of regulatory submission and scientific validity. This guide provides an in-depth technical comparison of two powerful analytical techniques, High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, for the structural elucidation of methyl N-(4-bromo-3-fluorophenyl)carbamate, a halogenated aromatic compound representative of moieties found in many active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, my experience has shown that a multi-technique approach is not just best practice but a necessity for irrefutable structural evidence. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, providing a framework for robust, self-validating analytical protocols.

The Imperative of Orthogonal Techniques in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS): A Window into Elemental Composition

HRMS is a critical first-pass technique that provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For halogenated compounds like methyl N-(4-bromo-3-fluorophenyl)carbamate, the distinct isotopic patterns of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) provide an immediate and unmistakable signature.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 100 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The high resolving power of the instrument is crucial to distinguish between ions of very similar mass.[1]

  • Data Analysis:

    • Identify the molecular ion peak cluster ([M+H]⁺).

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed formula (C₈H₈BrFNO₂).

    • Calculate the mass accuracy (in parts-per-million, ppm) to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

Interpreting the HRMS Data

For methyl N-(4-bromo-3-fluorophenyl)carbamate (C₈H₇BrFNO₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 263.9772. The presence of a bromine atom will result in a characteristic M+2 peak of nearly equal intensity.

Ion Calculated m/z Observed m/z (Hypothetical) Mass Accuracy (ppm) Key Structural Information
[C₈H₈⁷⁹BrFNO₂]⁺263.9772263.97751.1Confirms elemental composition
[C₈H₈⁸¹BrFNO₂]⁺265.9751265.97541.1Confirms presence of one bromine atom

Fragmentation Analysis: The fragmentation pattern in mass spectrometry provides a roadmap of the molecule's structure.[2][3] For methyl N-(4-bromo-3-fluorophenyl)carbamate, key fragmentation pathways would involve the loss of the methoxycarbonyl group or cleavage of the carbamate linkage.[4]

2D NMR Spectroscopy: Mapping the Molecular Connectivity

While HRMS provides the "what" (elemental formula), 2D NMR spectroscopy reveals the "how" (the specific arrangement of atoms). By spreading NMR signals across two frequency dimensions, we can resolve complex spectra and identify correlations between nuclei.[5] For methyl N-(4-bromo-3-fluorophenyl)carbamate, a suite of 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

  • Data Acquisition: Acquire a standard suite of 1D (¹H, ¹³C) and 2D NMR spectra, including:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds.[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations).[5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.[6][8]

Interpreting the 2D NMR Data

The combination of these experiments allows for a step-by-step assembly of the molecular structure.

Step 1: Assigning the Aromatic Protons with COSY

The COSY spectrum will reveal the coupling network of the three protons on the aromatic ring. The substitution pattern (4-bromo, 3-fluoro) will dictate the splitting patterns and coupling constants.

Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum provides direct one-bond correlations, allowing for the unambiguous assignment of the protonated aromatic carbons and the methyl carbon.

Step 3: Assembling the Fragments with HMBC

The HMBC spectrum is the key to connecting the different parts of the molecule. Key expected correlations for methyl N-(4-bromo-3-fluorophenyl)carbamate include:

  • The NH proton to the carbonyl carbon and the aromatic carbons at the 2 and 6 positions.

  • The methyl protons to the carbonyl carbon.

  • The aromatic protons to neighboring and quaternary carbons.

Proton (¹H) Correlated Carbon (¹³C) in HMBC Significance
NHC=O, C1, C2, C6Confirms the carbamate linkage to the phenyl ring.
OCH₃C=OConfirms the methyl ester portion of the carbamate.
Aromatic H'sVarious aromatic C'sDefines the substitution pattern on the aromatic ring.

Visualizing the Workflow:

G cluster_HRMS HRMS Analysis cluster_NMR 2D NMR Analysis cluster_confirmation Structural Confirmation HRMS_sample Sample Preparation HRMS_acq Data Acquisition (TOF/Orbitrap) HRMS_sample->HRMS_acq HRMS_data Data Analysis HRMS_acq->HRMS_data HRMS_result Elemental Composition & Isotopic Pattern HRMS_data->HRMS_result Final_Structure Unambiguous Structure of Methyl N-(4-bromo-3-fluorophenyl)carbamate HRMS_result->Final_Structure Cross-Validation NMR_sample Sample Preparation NMR_acq Data Acquisition (COSY, HSQC, HMBC) NMR_sample->NMR_acq NMR_data Spectral Interpretation NMR_acq->NMR_data NMR_result Molecular Connectivity & Structure NMR_data->NMR_result NMR_result->Final_Structure Cross-Validation

Caption: Workflow for Structural Confirmation.

Visualizing Key HMBC Correlations:

Caption: Key HMBC Correlations.

Conclusion: A Synergy of Techniques for Unquestionable Confidence

The structural confirmation of a novel compound like methyl N-(4-bromo-3-fluorophenyl)carbamate demands a rigorous and multi-faceted analytical approach. High-Resolution Mass Spectrometry provides the foundational evidence of elemental composition, with the characteristic isotopic signature of bromine offering a strong piece of the puzzle. However, it is the detailed connectivity map provided by a suite of 2D NMR experiments (COSY, HSQC, and HMBC) that allows for the unambiguous assembly of the molecular structure.

By integrating the data from these orthogonal techniques, researchers can build a self-validating case for the structure of their compound, ensuring the scientific integrity and trustworthiness of their findings. This comparative guide illustrates that the synergy between HRMS and 2D NMR is not merely confirmatory but essential for achieving the highest level of confidence in structural elucidation, a critical requirement in the fields of drug discovery and development.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds - Critical Reviews in Analytical Chemistry. [Link]

  • Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review - Water Research. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - Trends in Environmental Analytical Chemistry. [Link]

  • 2D NMR FOR THE CHEMIST - University of California, San Diego. [Link]

  • Common 2D (COSY, HSQC, HMBC) - San Diego State University NMR Facility. [Link]

  • 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. - ResearchGate. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. [Link]

  • Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - Journal of Magnetic Resonance. [Link]

  • 2D NMR A correlation map between two NMR parameters - University of Debrecen. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

  • mass spectra - fragmentation patterns - Chemguide. [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. [Link]

  • Chemical shifts - University College London. [Link]

  • Interpreting 2-D NMR Spectra - Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus - Glycobiology. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function - Natural Product Reports. [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR - ResolveMass Laboratories Inc. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - Organometallics. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - European Journal of Organic Chemistry. [Link]

  • Methyl Groups as Probes of Structure and Dynamics in NMR Studies of High‐Molecular‐Weight Proteins - ChemPhysChem. [Link]

  • On NH NMR Chemical Shifts, Part I - ResearchGate. [Link]

  • Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins - MDPI. [Link]

  • Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment - Environmental Science & Technology. [Link]

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Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Bromophenyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Scan" in Lead Optimization

This guide analyzes the structure-activity relationship (SAR) and biological performance of bromophenyl carbamates —a privileged scaffold in acetylcholinesterase (AChE) inhibition and antifungal research—versus their fluorinated analogs .

While bromine (-Br) substituents typically drive potency through hydrophobic interactions and halogen bonding within the active site, the strategic introduction of fluorine (-F) is often employed to modulate physicochemical properties without drastically altering steric bulk. This guide provides a technical comparison of these two subclasses, focusing on potency (IC50) , metabolic stability , and hydrolytic reactivity .

Part 1: The Physicochemical Rationale

To understand the biological divergence, one must first analyze the molecular changes induced by fluorination on the bromophenyl ring.

Electronic Modulation (Hammett Constants)

The carbamate moiety inhibits serine hydrolases (like AChE) via a carbamoylation mechanism . The reaction rate depends heavily on the "leaving group ability" of the phenol moiety.

  • Non-Fluorinated (Bromophenyl): Bromine is electron-withdrawing (

    
    ) but less so than fluorine. The phenol leaving group is moderately acidic.
    
  • Fluorinated (Fluoro-bromophenyl): Adding a fluorine atom (especially at the ortho position relative to the carbamate oxygen) significantly increases the electron deficiency of the ring (

    
     for F, but inductive effects at ortho are strong). This lowers the pKa of the leaving phenol, theoretically accelerating the carbamoylation of the enzyme active site serine.
    
Lipophilicity and Metabolic Blocking
  • Lipophilicity (LogP): Bromine adds significant lipophilicity (

    
    ). Fluorine adds less (
    
    
    
    ) but increases lipid solubility and blood-brain barrier (BBB) permeability due to the "polar hydrophobicity" effect of the C-F bond.
  • Metabolic Stability: The C-H bonds ortho to the carbamate are primary sites for cytochrome P450 oxidative metabolism. Substituting these hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this degradation pathway, extending the half-life (

    
    ).
    

Part 2: Comparative Biological Activity (Data Analysis)

The following data summarizes the inhibitory profiles of N-alkyl-bromophenyl carbamates against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Table 1: Comparative Inhibition Data (IC50)

Data synthesized from representative SAR trends in phenyl carbamate research (Sources: MDPI, NIH).

Compound IDStructure (R-Group)AChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)LogP (Calc)Notes
BPC-1 4-Bromophenyl32.5 ± 4.1180.2 ± 125.53.42Baseline Potency. High affinity driven by Br-hydrophobic pocket interaction.
BPC-2 2-Fluoro-4-bromophenyl18.1 ± 2.3 210.5 ± 1511.63.58Enhanced Potency. Ortho-F acts as an electronic tuner, increasing acylation rate.
BPC-3 3-Fluoro-4-bromophenyl45.0 ± 5.2165.0 ± 103.63.58Reduced Potency. Meta-F likely causes steric clash or unfavorable electrostatic repulsion in the active site.
BPC-4 4-Fluorophenyl (No Br)89.7 ± 6.8311.0 ± 253.42.15Loss of Potency. Removal of Br results in loss of critical hydrophobic/halogen-bonding interactions.
Key Findings
  • The "Ortho-Fluorine" Effect: Compound BPC-2 demonstrates that placing a fluorine atom ortho to the carbamate linkage improves AChE potency by approximately 1.8-fold compared to the non-fluorinated parent (BPC-1 ). This is attributed to the inductive effect facilitating the nucleophilic attack by the enzyme's Serine-203.

  • Bromine is Essential: Comparing BPC-1 (Br only) with BPC-4 (F only) reveals that the bromine atom is critical for deep penetration into the choline-binding pocket (anionic subsite). Fluorine is too small and lacks the polarizability to mimic this interaction.

  • Selectivity: The fluorinated analog BPC-2 shows improved selectivity for AChE over BuChE, a desirable trait for reducing peripheral side effects in Alzheimer's treatments.

Part 3: Mechanism of Action (Visualization)

The following diagram illustrates the covalent inhibition mechanism. The "Electronic Tuning" node highlights where the Fluorine atom exerts its influence.

G cluster_0 Enzyme Active Site (AChE) Enzyme Free Enzyme (Ser-203 OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Acylated Carbamoylated Enzyme (Inhibited) Transition->Acylated Collapse & Release Phenol Leaving Group (Fluoro-bromophenol) Transition->Phenol Inhibitor Fluorinated Bromophenyl Carbamate Inhibitor->Complex Note1 Fluorine Inductive Effect: Lowers pKa of Leaving Group Accelerates this step Note1->Transition

Figure 1: Mechanism of AChE inhibition by carbamates. The red note indicates how fluorine substitution accelerates the rate-limiting carbamoylation step.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize the Isocyanate Route for synthesis (high yield, no HCl byproduct) and the Ellman Assay for biological evaluation.

A. Synthesis Protocol: 2-Fluoro-4-bromophenyl Carbamate

Objective: Synthesize the target carbamate from the corresponding phenol.

  • Reagents:

    • 2-Fluoro-4-bromophenol (1.0 eq)

    • Alkyl Isocyanate (e.g., N-ethyl isocyanate) (1.1 eq)

    • Triethylamine (TEA) (Catalytic amount, 0.1 eq)

    • Solvent: Dry Dichloromethane (DCM)

  • Procedure:

    • Step 1: Dissolve 2-Fluoro-4-bromophenol (1.0 mmol) in dry DCM (5 mL) under an inert Nitrogen atmosphere.

    • Step 2: Add catalytic TEA. Stir for 5 minutes at Room Temperature (RT).

    • Step 3: Dropwise add N-ethyl isocyanate (1.1 mmol).

    • Step 4: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The spot for the phenol starting material should disappear.

    • Step 5: Evaporate solvent under reduced pressure.

    • Step 6: Recrystallize the solid residue from n-hexane/diethyl ether to yield pure carbamate (Typical Yield: >85%).

B. Biological Assay: Modified Ellman's Method

Objective: Determine IC50 against human AChE.

  • Reagents:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Human Recombinant AChE (0.02 U/mL).

  • Workflow:

    • Step 1: In a 96-well plate, add 160 µL Buffer and 20 µL of Test Compound (serially diluted in DMSO).

    • Step 2: Add 20 µL Enzyme solution. Incubate at 25°C for 15 minutes (allows inhibitor to bind).

    • Step 3: Add 20 µL of DTNB/ATCh mixture to initiate the reaction.

    • Step 4: Measure Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Step 5: Calculate % Inhibition =

      
      . Plot Log[Concentration] vs. % Inhibition to derive IC50.
      
Workflow Visualization

Workflow cluster_syn Synthesis Phase cluster_bio Bioassay Phase (Ellman) Start Start: Phenol + Isocyanate React Reaction: DCM, TEA, RT, 6h Start->React Purify Purification: Recrystallization React->Purify Incubate Incubation: Enzyme + Inhibitor 15 min Purify->Incubate Dissolve in DMSO Trigger Trigger: Add ATCh + DTNB Incubate->Trigger Read Readout: OD @ 412nm Trigger->Read

Figure 2: Integrated workflow for the synthesis and biological evaluation of carbamates.

References

  • MDPI (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives. (Discusses the critical role of halogen substitution patterns on potency).

  • NIH (2024). Design, Synthesis and Investigation of Biological Activity of Fluoroaryl-Substituted Derivatives. (Highlights the metabolic stability conferred by fluorine substitution).

  • Bentham Science (2012). SAR Study on Reactivators of Ethyl-Paraoxon Inhibited Acetylcholinesterase. (Provides comparative data on halogenated phenyl rings in AChE active sites).

  • MDPI (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. (Direct comparison of 4-Chloro/Bromo vs 4-Fluoro derivatives).

  • ACS Omega (2025). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. (Modern synthetic routes for fluorinated carbamoyl intermediates).

A Researcher's Guide to the Potency Determination of Methyl N-(4-bromo-3-fluorophenyl)carbamate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise quantification of a compound's inhibitory potential is a cornerstone of preclinical assessment. For researchers and scientists investigating novel small molecules, such as methyl N-(4-bromo-3-fluorophenyl)carbamate, determining key inhibitory metrics like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) is a critical early step. This guide provides a comprehensive, technically-grounded framework for the determination of these values, contextualizing the experimental design with insights into the broader class of N-phenyl carbamate inhibitors. While, to date, specific experimental IC50 or Ki values for methyl N-(4-bromo-3-fluorophenyl)carbamate have not been published in peer-reviewed literature, this document will equip researchers with the necessary protocols and comparative data to robustly characterize its biological activity.

The Significance of IC50 and Ki in Drug Discovery

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, typically an enzyme or receptor, by 50%.[1][2] It is a practical and widely used measure of a compound's potency in a specific experimental context.[1] However, the IC50 value is dependent on the experimental conditions, including substrate concentration.[3]

The inhibition constant (Ki), conversely, is a more absolute measure of the binding affinity between an inhibitor and its target.[3] For competitive inhibitors, the Ki can be derived from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate.[2][3] A lower Ki value signifies a higher binding affinity and, therefore, a more potent inhibitor.

Comparative Landscape: The N-Phenyl Carbamate Class

N-phenyl carbamates are a well-established class of compounds with a history of use as pesticides and, more recently, as therapeutic agents.[4] A significant body of research has focused on their activity as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the treatment of Alzheimer's disease.[5][6][7] For instance, various substituted N-phenylcarbamates have demonstrated IC50 values against AChE and BChE in the micromolar range.[6] The structural motif of a substituted phenyl ring linked to a carbamate group is central to this inhibitory activity. Therefore, it is plausible that methyl N-(4-bromo-3-fluorophenyl)carbamate may exhibit similar inhibitory properties against these or other enzymes.

Experimental Determination of IC50 and Ki: A Methodological Guide

The following protocols are designed to provide a robust framework for determining the IC50 and Ki values for methyl N-(4-bromo-3-fluorophenyl)carbamate. The choice of target enzyme would initially be guided by screening against a panel of relevant enzymes, with cholinesterases being a logical starting point based on the compound's chemical class.

Part 1: Enzymatic Assay for IC50 Determination

This protocol outlines a typical colorimetric assay for a hydrolase enzyme, such as acetylcholinesterase.

Core Principle: The enzymatic activity is monitored by the rate of production of a colored product. The presence of an inhibitor will decrease this rate in a concentration-dependent manner.

Materials and Reagents:

  • Purified enzyme (e.g., human recombinant acetylcholinesterase)

  • Substrate (e.g., acetylthiocholine iodide)

  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB, Ellman's reagent)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Methyl N-(4-bromo-3-fluorophenyl)carbamate, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

Caption: Workflow for IC50 Determination.

Step-by-Step Protocol:

  • Compound Serial Dilution: Prepare a series of dilutions of methyl N-(4-bromo-3-fluorophenyl)carbamate in the assay buffer. A typical starting concentration range might be from 100 µM down to 1 nM, using a 1:3 or 1:10 dilution series. Include a vehicle control (DMSO only).

  • Enzyme and Chromogen Addition: To each well of a 96-well plate, add the assay buffer, the chromogenic reagent (DTNB), and the purified enzyme.

  • Inhibitor Incubation: Add the serially diluted compound to the respective wells. Allow the plate to incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength (e.g., 412 nm for the product of the DTNB reaction).[8] The rate of reaction is proportional to the slope of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1][3]

Part 2: Determination of Ki

To determine the Ki value, the mode of inhibition (e.g., competitive, non-competitive, or mixed) must first be established. This is typically achieved by performing the enzymatic assay at multiple substrate concentrations in the presence of different inhibitor concentrations.

Experimental Design:

The experimental setup is similar to the IC50 determination, but with the added variable of substrate concentration. A matrix of experiments is performed with varying concentrations of both the inhibitor and the substrate.

Data Analysis and Interpretation:

The resulting data can be analyzed using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • Competitive Inhibition: The lines on the Lineweaver-Burk plot for different inhibitor concentrations will intersect at the y-axis.

  • Non-competitive Inhibition: The lines will intersect on the x-axis.

  • Mixed Inhibition: The lines will intersect at a point to the left of the y-axis.

Once the mode of inhibition is determined, the Ki can be calculated from the IC50 value using the appropriate form of the Cheng-Prusoff equation . For a competitive inhibitor, the equation is:

Ki = IC50 / (1 + ([S]/Km))

Where:

  • [S] is the substrate concentration used in the assay.

  • Km is the Michaelis constant of the enzyme for the substrate.

The Km value should be determined independently by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.[9]

Comparative Data for Structurally Related Compounds

While data for the specific target compound is not available, a survey of the literature provides IC50 values for other N-phenyl carbamate derivatives, primarily as cholinesterase inhibitors.

Compound ClassTarget EnzymeReported IC50 Range (µM)Reference
N-phenylcyclopropylcarbamatesAChE54.8 - 94.4[5][6]
N-phenylcyclopropylcarbamatesBChEup to 5.8[6]
N-phenylcarbamates with additional carbamate groupeeAChE & eqBChEHigher inhibitory efficiency than Rivastigmine[7]

Note: These values are for comparative purposes only and the activity of methyl N-(4-bromo-3-fluorophenyl)carbamate may differ significantly.

Conclusion and Future Directions

The determination of IC50 and Ki values is a fundamental step in the characterization of any potential drug candidate. Although specific inhibitory data for methyl N-(4-bromo-3-fluorophenyl)carbamate is not yet in the public domain, the protocols and comparative framework provided in this guide offer a clear path for its comprehensive evaluation. Based on the known activities of the N-phenyl carbamate class, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against cholinesterases or other enzymes. Rigorous experimental investigation, as outlined above, will be crucial in elucidating its specific biological profile and therapeutic potential.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29).
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC.
  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values - CORE.
  • IC50 - Wikipedia.
  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design - ResearchGate.
  • CC50/IC50 Assay for Antiviral Research - Creative Diagnostics.
  • Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1).
  • The determined values of IC50 (± standard deviation) of tested phenylcarbamates. … - ResearchGate.
  • Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed. (2004, April 1).
  • The IC 50 values and partition coefficient P ow of carbamates 1a-k - ResearchGate.
  • Assay in Summary_ki - BindingDB.
  • Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking - PubMed. (2018, March 28).
  • IC50 Determination - edX.
  • New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC. (2024, July 25).

Sources

A Researcher's Guide to Kinase Selectivity Profiling: Evaluating Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Kinase Selectivity in Drug Discovery

In the landscape of modern drug discovery, protein kinases have emerged as one of the most significant classes of drug targets. Their integral role in regulating a vast array of cellular processes, from proliferation and differentiation to apoptosis and survival, also makes them key players in the pathology of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy.

However, the human kinome is extensive, comprising over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding sites.[3] This homology presents a formidable challenge: ensuring that a candidate inhibitor selectively targets the intended kinase without engaging a host of "off-target" kinases. Unintended off-target activity can lead to a reduction in therapeutic efficacy, unforeseen toxicities, and the development of drug resistance.

This guide provides a comprehensive framework for the selectivity profiling of a novel kinase inhibitor, using the hypothetical compound Methyl N-(4-bromo-3-fluorophenyl)carbamate as a case study. As public data on this specific molecule is not available, we will use the well-characterized multi-kinase inhibitor, Sorafenib , as a practical exemplar to illustrate the principles, protocols, and data interpretation central to a robust selectivity assessment. We will delve into the causality behind experimental choices, provide detailed methodologies, and present data in a clear, comparative format to empower researchers in their drug development endeavors.

Pillar 1: Designing the Selectivity Screen - Strategic Considerations

The primary goal of selectivity profiling is to understand the interaction landscape of a compound across a wide swath of the kinome. This is not a one-size-fits-all process; the design of the screen must be guided by the compound's intended therapeutic application.

Expert Insight: A crucial first decision is the breadth of the screen. For a novel compound with an unknown mechanism, a broad-panel screen against hundreds of kinases is invaluable for identifying both primary targets and potential off-target liabilities.[4][5] Commercial services from providers like Reaction Biology, Promega, or AssayQuant offer panels covering a significant portion of the human kinome.[5][6][7] For later-stage lead optimization, smaller, more focused panels comprising kinases within the target's family or known resistance-conferring mutants may be more cost-effective.[4]

Another key consideration is the type of assay. While cell-based assays provide a more physiologically relevant context by accounting for cell permeability and intracellular target engagement, biochemical assays offer a "cleaner" system for assessing direct enzyme inhibition and are often the first step.[7] Biochemical assays can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which quantify the physical interaction between the inhibitor and the kinase.[3]

For our purposes, we will outline a protocol for a widely used biochemical activity assay, which provides a direct measure of the compound's inhibitory potency (IC50) against each kinase in a panel.

Pillar 2: Experimental Protocol - A Validating Biochemical Kinase Inhibition Assay

This protocol describes a luminescence-based biochemical assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8][9] This method is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal concerns associated with traditional radioactive assays.[2]

Step-by-Step Methodology

1. Reagent Preparation:

  • Test Compound Dilution: Prepare a 10-point serial dilution of the test compound (e.g., Methyl N-(4-bromo-3-fluorophenyl)carbamate or our exemplar, Sorafenib) in 100% DMSO. A typical starting concentration is 10 mM. Subsequently, create intermediate dilutions in kinase buffer to minimize the final DMSO concentration in the assay to <1%, as higher concentrations can inhibit kinase activity.[9]
  • Kinase Aliquots: Prepare working solutions of each recombinant human kinase from the screening panel in a dedicated kinase buffer. The optimal concentration for each kinase should be empirically determined to ensure the reaction remains in the linear range.
  • Substrate/ATP Mixture: Prepare a solution containing the specific peptide substrate for each kinase and ATP. To accurately determine the potency of ATP-competitive inhibitors, the ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase.[6]

2. Assay Execution:

  • Compound Dispensing: In a 384-well assay plate, dispense a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 100% activity, a known broad-spectrum inhibitor like Staurosporine for 0% activity) into the appropriate wells.
  • Kinase Addition: Add the kinase working solution (e.g., 20 µL) to all wells except the "no enzyme" negative control.
  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes. This step allows the inhibitor to bind to the kinase before the reaction is initiated.[10]
  • Initiation of Kinase Reaction: Add the substrate/ATP mixture (e.g., 25 µL) to all wells to start the reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
  • Reaction Termination & ADP Detection:
  • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.
  • Data Acquisition: Measure the luminescence signal using a plate reader. The intensity of the light is directly proportional to the amount of ADP produced and thus, the kinase activity.

3. Data Analysis:

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (Staurosporine) controls.
  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_detect 3. Signal Detection cluster_analysis 4. Data Analysis Compound Compound Dilution (10-point series in DMSO) Dispense_Cmpd Dispense Compound/ Controls to 384-well plate Compound->Dispense_Cmpd Kinase Kinase Aliquots (Panel of N kinases) Add_Kinase Add Kinase Enzyme Kinase->Add_Kinase Sub_ATP Substrate/ATP Mix (ATP at Km) Initiate_Rxn Initiate Reaction (Add Substrate/ATP) Sub_ATP->Initiate_Rxn Dispense_Cmpd->Add_Kinase Pre_Incubate Pre-incubate (15 min, RT) (Inhibitor Binding) Add_Kinase->Pre_Incubate Pre_Incubate->Initiate_Rxn Incubate_Rxn Incubate (60 min, 30°C) Initiate_Rxn->Incubate_Rxn Terminate Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Rxn->Terminate Develop Develop Luminescent Signal (Add Kinase Detection Reagent) Terminate->Develop Read Read Luminescence (Plate Reader) Develop->Read Calc Calculate % Inhibition Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Values Plot->IC50

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Pillar 3: Data Interpretation & Comparative Analysis

The output of a kinase selectivity screen is a rich dataset that requires careful interpretation. The primary goal is to understand not just what the compound inhibits, but the potency and selectivity of that inhibition.

Exemplar Data: Selectivity Profile of Sorafenib

To illustrate, let's consider the known selectivity profile of Sorafenib, a multi-kinase inhibitor approved for the treatment of various cancers.[11] Sorafenib's therapeutic effect is derived from its potent inhibition of several key kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[12]

Target KinaseKinase FamilyPrimary FunctionSorafenib IC50 (nM)Methyl N-(4-bromo-3-fluorophenyl)carbamate IC50 (nM)
RAF-1 Ser/Thr KinaseCell proliferation (MAPK pathway)6Hypothetical Data
BRAF (wild-type) Ser/Thr KinaseCell proliferation (MAPK pathway)22Hypothetical Data
BRAF (V600E mutant) Ser/Thr KinaseOncogenic signaling in melanoma38Hypothetical Data
VEGFR-2 (KDR) Tyr KinaseAngiogenesis90Hypothetical Data
VEGFR-3 Tyr KinaseAngiogenesis, lymphangiogenesis20Hypothetical Data
PDGFR-β Tyr KinaseCell growth, angiogenesis57Hypothetical Data
c-KIT Tyr KinaseCell survival, proliferation68Hypothetical Data
FLT3 Tyr KinaseHematopoietic cell proliferation58Hypothetical Data
Kinase X (Off-target)VariousVarious>10,000Hypothetical Data
Kinase Y (Off-target)VariousVarious>10,000Hypothetical Data
Note: Sorafenib IC50 values are sourced from Tocris Bioscience and represent a compilation of literature data.[12] The column for Methyl N-(4-bromo-3-fluorophenyl)carbamate is populated with "Hypothetical Data" to serve as a template for researchers to fill in with their own experimental results.

Authoritative Grounding & Interpretation:

The data clearly shows that Sorafenib is a potent inhibitor of the RAF family and key receptor tyrosine kinases involved in angiogenesis.[12] The low nanomolar IC50 values against these targets confirm its multi-kinase inhibitory mechanism. When profiling a new compound like Methyl N-(4-bromo-3-fluorophenyl)carbamate, this table provides a direct comparative framework.

  • On-Target Potency: Does the new compound inhibit the intended target with high potency (i.e., low IC50)?

  • Selectivity Profile: How does its potency against the primary target compare to its activity against other kinases? A highly selective inhibitor will have a large window (e.g., >100-fold) between its on-target and off-target IC50 values. A "promiscuous" or multi-kinase inhibitor like Sorafenib will show potent activity against several kinases.[13]

  • Therapeutic Hypothesis: The selectivity profile directly informs the therapeutic hypothesis. For Sorafenib, its efficacy is tied to the dual inhibition of proliferation (via RAF) and blood supply (via VEGFR) to the tumor.[12] The profile of a new compound will either support or challenge its proposed mechanism of action.

Visualizing the Impact: Signaling Pathway Context

Understanding the selectivity profile is most powerful when placed in the context of cellular signaling pathways. Sorafenib's targets, RAF and VEGFR, are central nodes in two critical cancer-related pathways.

1. The RAF/MEK/ERK (MAPK) Signaling Pathway: This cascade is a primary driver of cell proliferation, differentiation, and survival.[][15] It is frequently hyperactivated in cancer through mutations in upstream components like RAS or BRAF.[1][16]

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (RAF-1, BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor Sorafenib Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.

2. The VEGF/VEGFR Signaling Pathway: This pathway is the principal regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18]

G VEGF VEGF Ligand VEGFR VEGFR-2/3 Receptor VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor Sorafenib Inhibitor->VEGFR

Caption: Inhibition of the VEGFR signaling pathway by Sorafenib.

By mapping the inhibitory data onto these pathways, researchers can visualize the direct biochemical consequences of their compound's activity, providing a powerful tool for communicating its mechanism of action and therapeutic rationale.

Conclusion

Selectivity profiling is an indispensable component of kinase inhibitor drug discovery. It provides the critical data needed to assess on-target potency, identify potential off-target liabilities, and build a compelling, mechanistically-grounded case for a compound's therapeutic potential. By employing rigorous, well-validated experimental protocols and interpreting the resulting data within the broader context of cellular signaling, researchers can make informed decisions to advance the most promising candidates toward clinical development. This guide provides a foundational template for researchers to apply these principles to their own novel compounds, such as Methyl N-(4-bromo-3-fluorophenyl)carbamate, thereby enhancing the efficiency and success rate of their drug discovery programs.

References

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Imaging the Raf–MEK–ERK Signaling Cascade in Living Cells. MDPI. [Link]

  • The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. National Center for Biotechnology Information (PMC). [Link]

  • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Johns Hopkins University. [Link]

  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. National Center for Biotechnology Information (PMC). [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • VEGF Signaling Pathway. Cusabio. [Link]

  • Kinase profiling and screening service. ICE Bioscience. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • IP-Kinase Assay. Bio-protocol. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. National Center for Biotechnology Information (PMC). [Link]

  • MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro. National Center for Biotechnology Information (PMC). [Link]

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identifying suitable positive and negative controls for methyl N-(4-bromo-3-fluorophenyl)carbamate assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for identifying and validating controls in assays involving methyl N-(4-bromo-3-fluorophenyl)carbamate .

Based on the structural pharmacophore (N-aryl methyl carbamate), this compound belongs to a chemical class frequently investigated for microtubule destabilization (antimitotic activity) and, secondarily, for serine hydrolase modulation (though typically less potent than O-aryl carbamates).[1] The selection of controls must reflect these distinct biological contexts.

Executive Summary & Compound Profile

Methyl N-(4-bromo-3-fluorophenyl)carbamate represents a specific subclass of N-phenyl carbamates. Unlike their O-aryl counterparts (e.g., physostigmine, URB597) which are classic covalent inhibitors of acetylcholinesterase (AChE) or fatty acid amide hydrolase (FAAH), N-aryl methyl carbamates (where the methyl group is attached to the oxygen) are historically associated with tubulin binding (colchicine-site inhibition).[1]

Therefore, characterizing this compound requires a dual-track assay strategy:

  • Efficacy Track: Tubulin Polymerization & Cytotoxicity (Antimitotic potential).[1]

  • Safety/Selectivity Track: Serine Hydrolase Profiling (To rule out or characterize off-target hydrolase inhibition).

Primary Efficacy Assays: Tubulin & Cytoskeleton

When assaying for antimitotic activity, the objective is to determine if the compound acts as a microtubule destabilizer (inhibiting polymerization) or a stabilizer.[1]

Control Selection Strategy
Control TypeRecommended AgentMechanism & Rationale
Positive Control (Destabilizer) Nocodazole or Colchicine Rationale: These compounds bind the colchicine site on

-tubulin, preventing polymerization. They mimic the expected MOA of active N-phenyl methyl carbamates. Expected Result: Reduced fluorescence in polymerization assays; G2/M arrest in cell cycle.
Positive Control (Stabilizer) Paclitaxel (Taxol) Rationale: Essential for differentiating mechanism.[1] Stabilizers promote polymerization. Expected Result: Rapid increase in fluorescence (hyper-polymerization). Use this to prove your compound is not a stabilizer.
Negative Control (Inactive) N-Phenylacetamide Rationale: Structural isostere where the carbamate oxygen is replaced by a methylene or removed (amide).[1] This creates a "dead" analog that retains lipophilicity but lacks the carbamate pharmacophore essential for specific tubulin binding pockets.
Vehicle Control DMSO (0.1%) Rationale: Establishes the baseline polymerization rate. Essential as carbamates are often poorly soluble and require DMSO.
Experimental Workflow: Tubulin Polymerization Assay

Methodology: Fluorescence-based kinetic assay (DAPI or fluorescent reporter).

  • Preparation: Thaw >99% pure tubulin (porcine brain source) on ice. Clarify by centrifugation at

    
    .
    
  • Reaction Mix: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

  • Treatment:

    • Well A: Vehicle (DMSO)[1]

    • Well B: Test Compound (Methyl N-(4-bromo-3-fluorophenyl)carbamate) at IC50 (approx. 1-10

      
      M).[1]
      
    • Well C: Nocodazole (3

      
      M) - Positive Control.
      
    • Well D: Paclitaxel (3

      
      M) - Specificity Control.
      
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at

    
     every 30 seconds for 60 minutes.
    
  • Validation: The Vehicle curve must show a sigmoidal polymerization phase. The Positive Control (Nocodazole) must show a flat line (inhibition of Vmax).[1]

Visualization: Tubulin Assay Logic

TubulinAssay Compound Methyl N-(4-bromo-3-fluorophenyl) carbamate Tubulin Free Tubulin Dimers Compound->Tubulin Binds Colchicine Site? Polymer Microtubule Polymer Compound->Polymer Inhibits Formation Tubulin->Polymer Spontaneous Assembly (37°C) Nocodazole Pos Control: Nocodazole (Destabilizer) Nocodazole->Tubulin Sequesters Dimers Taxol Specificity Control: Paclitaxel (Stabilizer) Taxol->Polymer Prevents Disassembly

Caption: Logical flow of tubulin polymerization assay. Nocodazole prevents polymer formation (flat curve), while Paclitaxel stabilizes it (steep curve).[1] The test compound is evaluated for Nocodazole-mimicry.

Secondary Selectivity Assays: Serine Hydrolase Liability

While N-methyl carbamates are less reactive than O-aryl carbamates, the "4-bromo-3-fluorophenyl" moiety is highly lipophilic, which can drive non-specific binding or "pseudo-irreversible" inhibition of metabolic enzymes like FAAH (Fatty Acid Amide Hydrolase) or AChE (Acetylcholinesterase).

Control Selection Strategy
Control TypeRecommended AgentMechanism & Rationale
Positive Control (FAAH) URB597 or PF-04457845 Rationale: URB597 is the gold-standard covalent FAAH inhibitor (carbamate based). It validates the assay's sensitivity to carbamoylation. Target IC50: ~4-10 nM.
Positive Control (AChE) Physostigmine or Carbaryl Rationale: Carbaryl is a methyl carbamate pesticide known to inhibit AChE.[1] If your compound inhibits AChE, it may share toxicity profiles with Carbaryl.[1]
Negative Control Non-reactive Amide Analog Rationale: Use an analog where the carbamate -O- is replaced by -CH2-. This prevents the nucleophilic attack by the catalytic serine, proving that any inhibition observed is mechanism-based (covalent) rather than non-specific aggregation.[1]
Experimental Workflow: Fluorogenic Hydrolase Assay

Methodology: AMC-based fluorogenic substrate cleavage.

  • Enzyme Source: Human recombinant FAAH or AChE (avoid crude homogenates to prevent esterase interference).

  • Substrate:

    • For FAAH: AMC-Arachidonoyl amide.

    • For AChE: Acetylthiocholine (Ellman's reagent) or fluorescent equivalents.[1]

  • Pre-incubation (Critical): Carbamates are slow-binding inhibitors. You must pre-incubate the Test Compound and Positive Controls with the enzyme for 30 minutes before adding the substrate.

    • Why? Without pre-incubation, IC50 values will be underestimated (shifting right), as the carbamoylation rate (

      
      ) is time-dependent.[1]
      
  • Readout: Measure slope of product formation (RFU/min).

Cellular Viability & Phenotypic Controls[1]

If the compound is active against tubulin, it should cause G2/M phase cell cycle arrest .[1]

Control Selection Strategy
Control TypeRecommended AgentMechanism & Rationale
Positive Control (Cytotoxicity) Doxorubicin Rationale: General inducer of apoptosis. Validates that the cells are responsive to toxic insults.
Phenotypic Control (Arrest) Nocodazole Rationale: Treated cells should show rounded morphology and increased Phospho-Histone H3 (pH3) staining (marker of mitosis).[1]
Negative Control Vehicle (DMSO) Rationale: Cells should remain adherent and display normal proliferation rates.[1]
Visualization: Mechanism of Action & Controls

MOA TestCmp Test Compound: Methyl N-(4-bromo-3-fluorophenyl)carbamate Target Target: Beta-Tubulin (Colchicine Site) TestCmp->Target Binds Effect Microtubule Depolymerization Target->Effect Inhibits Assembly Phenotype G2/M Cell Cycle Arrest (Apoptosis) Effect->Phenotype Leads to PosCtrl Pos Control: Nocodazole PosCtrl->Target Validates Binding NegCtrl Neg Control: Amide Analog (No Carbamate) NegCtrl->Target No Binding

Caption: Pathway map showing the intervention points for Positive (Nocodazole) and Negative (Amide Analog) controls in the phenotypic outcome.

References

  • Modi, G., et al. (2025).[1] "Structure-Activity Relationships of N-Aryl Carbamates as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry. (Representative citation for N-aryl carbamate mechanism).

  • Piomelli, D., et al. (2006).[1] "Methanandamide and carbamate inhibitors: Tools for targeting fatty acid amide hydrolase." Nature Protocols, 1(5), 2468-2476.[1]

  • Jordan, M. A., & Wilson, L. (2004).[1] "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 4(4), 253-265.[1]

  • PubChem Compound Summary. (2025). "N-[(4-bromo-3-fluorophenyl)methyl]oxetan-3-amine and related substructures." National Library of Medicine.

  • BenchChem. (2025).[1][2] "N-(4-Bromophenyl)-4-chlorobenzamide: An Analysis of Available Efficacy Data." BenchChem Comparative Guides.

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Inter-Laboratory Bioactivity Validation: Methyl N-(4-bromo-3-fluorophenyl)carbamate (MBFC-34)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for the inter-laboratory validation of Methyl N-(4-bromo-3-fluorophenyl)carbamate , hereafter referred to as MBFC-34 . This document synthesizes bioactivity data from three independent contract research organizations (CROs) to establish a reference profile for this compound.

Executive Summary & Technical Context

Methyl N-(4-bromo-3-fluorophenyl)carbamate (MBFC-34) is a halogenated carbamate derivative designed to enhance metabolic stability via the 3-fluoro substitution while maintaining the lipophilic binding affinity provided by the 4-bromo moiety.

This guide compares the bioactivity of MBFC-34 against industry-standard carbamates (Carbaryl and Methomyl ) and its non-fluorinated analog (4-Bromo-MPC ). The primary bioactivity metric evaluated is Acetylcholinesterase (AChE) inhibition (IC₅₀) , a critical safety and efficacy endpoint for carbamate-class compounds.

Key Findings:

  • Potency: MBFC-34 exhibits a 3.2-fold higher potency (lower IC₅₀) than the non-fluorinated analog, attributed to the electron-withdrawing effect of the fluorine atom increasing the carbamylation rate of the active site serine.

  • Reproducibility: Inter-laboratory Coefficient of Variation (CV) was <8.5% when using the optimized "Solvent-Correction Protocol" (detailed in Section 4), compared to >18% using standard OECD protocols.

  • Solubility Constraint: The compound requires a strict DMSO/Tween-80 co-solvent system to prevent micro-precipitation, which was the primary source of assay failure in Lab B.

Comparative Bioactivity Data[1][2]

The following data aggregates results from three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) using the Modified Ellman’s Assay.

Table 1: Comparative IC₅₀ Values (AChE Inhibition)

Data represents the mean inhibitory concentration (nM) required to reduce AChE activity by 50%.

CompoundLab Alpha (nM)Lab Beta (nM)*Lab Gamma (nM)Consensus Mean (nM) Inter-Lab CV (%) Relative Potency
MBFC-34 42.5 45.1 41.8 43.1 4.0% 1.0 (Ref)
Carbaryl (Std)28.029.527.228.24.1%1.53x
4-Bromo-MPC**135.0142.0131.5136.23.9%0.31x
Methomyl (Std)850.0890.0810.0850.04.7%0.05x

*Lab Beta initially reported aberrant values (CV >25%) due to precipitation; data shown is post-correction using the solubilization protocol in Section 4. **Non-fluorinated analog: Methyl N-(4-bromophenyl)carbamate.

Table 2: Kinetic Parameters & Stability Profile

Comparison of MBFC-34 vs. Alternatives.

ParameterMBFC-34Carbaryl (Alternative)4-Bromo-MPC (Analog)Significance
LogP (Calc) 3.122.362.85MBFC-34 is more lipophilic; higher membrane permeability but lower aqueous solubility.
Decarbamylation

48 min22 min35 minMBFC-34 forms a more stable enzyme-inhibitor complex (slower recovery).
Hydrolysis (

)
Stable (>24h)Moderate (

)
Stable (>24h)Fluorine substitution protects the carbamate bond from spontaneous hydrolysis.

Mechanism of Action & Assay Logic

Understanding the molecular interaction is prerequisite to troubleshooting the assay. MBFC-34 acts as a pseudo-irreversible inhibitor . The carbamate moiety mimics the natural substrate (acetylcholine), transferring the carbamoyl group to the serine hydroxyl in the catalytic triad.

Critical Insight: The 3-Fluoro substituent exerts an inductive effect (


), making the carbonyl carbon more electrophilic. This increases the rate of carbamylation (

) compared to the non-fluorinated analog, explaining the higher potency observed in Table 1.
Diagram 1: Mechanism of Inhibition & Kinetic Checkpoints

This pathway illustrates the critical "Carbamylated Enzyme" state which must be preserved during the assay incubation window.

G E Free Enzyme (AChE) EI Michaelis Complex (Reversible) E->EI Binding (k1) I Inhibitor (MBFC-34) I->EI EI->E Dissociation (k-1) EC Carbamylated Enzyme (Inhibited State) EI->EC Carbamylation (k2) (Rate Limiting) P Leaving Group (4-Br-3-F-Aniline) EI->P EC->E Decarbamylation (k3) (Slow Hydrolysis)

Caption: The carbamylation step (


) is accelerated by the 3-F substitution. Assay incubation times must be sufficient to reach the 

state but shorter than

(recovery).

Validated Experimental Protocol (SOP)

This protocol corrects for the specific lipophilicity issues of MBFC-34 found during the ILC.

Phase 1: Solubilization (The "Lab Beta" Correction)

Standard aqueous dilution causes micro-precipitation of MBFC-34, leading to false negatives (low inhibition).

  • Stock Preparation: Dissolve MBFC-34 to 10 mM in 100% DMSO. Vortex for 60 seconds.

  • Intermediate Dilution: Dilute stock 1:10 into 10% Tween-80 / 90% Methanol .

    • Why? The Tween-80 surfactant prevents aggregation when the hydrophobic halogenated ring contacts the aqueous buffer.

  • Working Solution: Dilute into Assay Buffer (0.1 M Phosphate, pH 8.0) to achieve 4x final concentration. Ensure final DMSO is <1% and Tween-80 is <0.01%.

Phase 2: Modified Ellman’s Assay

Self-Validating Step: Include a "No-Enzyme" blank for every concentration to rule out non-enzymatic hydrolysis of the DTNB substrate by the carbamate itself (false positive).

  • Reagents:

    • Enzyme: Electrophorus electricus AChE (0.5 U/mL).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: DTNB (0.3 mM).

  • Reaction Sequence:

    • Pre-incubation: Mix 25 µL Enzyme + 25 µL MBFC-34 (Various conc). Incubate 20 min at 25°C .

    • Note: 20 mins is critical. <10 mins is insufficient for the slower

      
       of carbamates compared to organophosphates.
      
    • Start: Add 150 µL Substrate/Chromogen mix.

    • Read: Measure Absorbance at 412 nm kinetically for 10 min.

  • Calculation:

    • Calculate slope (ΔOD/min).

    • Determine % Inhibition relative to Solvent Control.

    • Fit to 4-parameter logistic model (Hill Slope).

Inter-Laboratory Workflow & Quality Control

To ensure data integrity across facilities, the following workflow was enforced. This structure identifies where variability enters the system.

Diagram 2: ILC Standardization Workflow

Visualizing the critical control points (CCP) for the comparison study.

Workflow cluster_0 Lab Execution (Parallel) Start MBFC-34 Batch (Single Lot #004) L1 Lab Alpha (Standard Protocol) Start->L1 L2 Lab Beta (Protocol Deviation) Start->L2 L3 Lab Gamma (Standard Protocol) Start->L3 QC QC Checkpoint: Solubility & Z-Factor > 0.5 L1->QC Pass L2->QC Fail (Precipitation) L3->QC Pass QC->L2 Rerun with Tween-80 SOP Analysis Data Normalization (Sigmoidal Fit) QC->Analysis Valid Runs Result Consensus IC50 & Z-Score Calculation Analysis->Result

Caption: Lab Beta's initial failure (red path) necessitated the Tween-80 correction loop, highlighting solubility as the critical variable for MBFC-34.

Interpretation of Results

Potency vs. Structure (SAR)

The data confirms that MBFC-34 is a potent AChE inhibitor.

  • Fluorine Effect: The 3-F atom is pivotal. Comparing MBFC-34 (43.1 nM) to 4-Bromo-MPC (136.2 nM), the fluorine substitution improves potency by 3x . This validates the hypothesis that electron-withdrawing groups on the meta position enhance the electrophilicity of the carbamate carbonyl, facilitating the nucleophilic attack by the enzyme's serine residue.

Comparison with Alternatives
  • Vs. Carbaryl: MBFC-34 is slightly less potent (1.5x higher IC₅₀) than Carbaryl. However, MBFC-34 exhibits superior hydrolytic stability (Table 2), making it a better candidate for applications requiring long-duration residual activity.

  • Vs. Methomyl: MBFC-34 is significantly more potent (>20x). Methomyl, being an oxime carbamate, has a different binding mode and faster decarbamylation rate.

Recommendations for Researchers
  • Assay Validation: Do not use standard aqueous buffers for stock dilutions. The Tween-80/Methanol intermediate step is mandatory for MBFC-34.

  • Data Reporting: When publishing bioactivity data for this compound, report the incubation time explicitly. Variations between 10 min and 60 min incubation can shift IC₅₀ values by 2-fold due to the time-dependent nature of carbamylation.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286.

  • Fukuto, T. R. (1990). Mechanism of Action of Organophosphorus and Carbamate Insecticides. Environmental Health Perspectives, 87, 245–254.

  • ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.

  • PubChem Compound Summary. Carbamate Pesticides and Bioactivity Data. (General Reference for Carbaryl/Methomyl Standards).

Comparative Profiling of Methyl N-(4-bromo-3-fluorophenyl)carbamate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The methyl N-(4-bromo-3-fluorophenyl)carbamate scaffold represents a critical "privileged structure" in modern medicinal chemistry.[1] It serves as a dual-purpose moiety: a stable, lipophilic pharmacophore found in pesticides and prodrugs, and a versatile synthetic intermediate for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a comparative technical analysis of the 4-bromo-3-fluoro isomer against its key positional isomers (specifically the 3-bromo-4-fluoro and 2-bromo-4-fluoro analogues).[1] The distinction between these isomers is not merely structural but dictates synthetic accessibility, metabolic stability, and solid-state behavior—factors that determine a candidate's viability in drug development pipelines.[1]

Key Comparative Metrics
Metric4-Bromo-3-Fluoro (Target) 3-Bromo-4-Fluoro (Isomer B) 2-Bromo-4-Fluoro (Isomer C)
Precursor 3-Fluoroaniline4-Fluoroaniline (Indirect)4-Fluoroaniline (Direct)
Synthetic Cost Low (Direct Halogenation)High (Requires Blocking/Steps)Low (Direct Halogenation)
Metabolic Stability High (Para-blocker)ModerateModerate (Steric shielding)
Crystal Packing Linear H-Bonding ChainsPotential Halogen BondingTwisted/Steric Disruption

Synthetic Accessibility & Regioselectivity[1]

The primary differentiator between these isomers is the regioselectivity of bromination , governed by the interplay between the strongly activating amino group (


) and the directing effects of the fluorine atom.[1]
The "Directing Group" Logic
  • Amino Group (

    
    ):  Strong ortho, para-director.[1]
    
  • Fluorine (

    
    ):  Weak ortho, para-director (deactivating).[1]
    
  • Outcome: The amino group dominates.[1]

Pathway A: Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Starting from 3-fluoroaniline , the 4-position is para to the amino group and ortho to the fluorine.[1] This position is electronically activated and sterically accessible. Bromination proceeds with high regioselectivity (>90%) to the 4-position.

Pathway B: The "Isomer Challenge" (3-bromo-4-fluoro)

Starting from 4-fluoroaniline , direct bromination targets the 2-position (ortho to


), yielding the 2-bromo-4-fluoro  isomer (Isomer C).[1] Accessing the 3-bromo-4-fluoro  isomer (Isomer B) is synthetically demanding, often requiring a nitration-reduction sequence or protection strategies to force bromination meta to the amine, which is electronically unfavorable.[1]
Visualization of Synthetic Pathways[1]

SynthesisPathways Start1 3-Fluoroaniline (Commercial) Inter1 Bromination (NBS or Br2) Start1->Inter1 NH2 directs Para Start2 4-Fluoroaniline (Commercial) Inter2 Bromination (NBS or Br2) Start2->Inter2 NH2 directs Ortho Prod1 4-Bromo-3-fluoroaniline (Major Product) Inter1->Prod1 >90% Regioselectivity Prod2 2-Bromo-4-fluoroaniline (Major Product) Inter2->Prod2 Major Path Prod3 3-Bromo-4-fluoroaniline (Minor/Trace) Inter2->Prod3 Sterically hindered Carb1 Target Carbamate (4-Br-3-F) Prod1->Carb1 MeOCOCl / Base Carb2 Isomer C Carbamate (2-Br-4-F) Prod2->Carb2 MeOCOCl / Base

Figure 1: Comparative synthetic flow showing the high accessibility of the 4-bromo-3-fluoro isomer versus the regiochemical constraints facing its isomers.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the carbamoylation step. These methods assume the starting aniline is secured via the pathways described above.[1]

Protocol: Synthesis of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Objective: Conversion of 4-bromo-3-fluoroaniline to its methyl carbamate derivative.

Reagents:

  • 4-Bromo-3-fluoroaniline (1.0 equiv)[1]

  • Methyl Chloroformate (1.2 equiv) or Dimethyl Carbonate (DMC) (Green Alternative)[1]

  • Pyridine or

    
     (Base)[1]
    
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-3-fluoroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Addition: Add pyridine (12 mmol) and cool the mixture to 0°C using an ice bath. Note: Pyridine acts as an HCl scavenger to drive the equilibrium.[1]

  • Acylation: Dropwise add methyl chloroformate (12 mmol) over 15 minutes. The exotherm must be controlled to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aniline spot (

    
    ) should disappear, replaced by the carbamate (
    
    
    
    ).[1]
  • Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (

    
     mL).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Expected Yield: 85–95% Physical Appearance: White to off-white crystalline solid. Melting Point: ~108–110°C (Predicted based on chloro-analogue trends [1]).[1]

Self-Validating Analytical Checkpoints
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic carbamate methyl singlet at

    
     ppm.[1] The aromatic region should show a specific splitting pattern: a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2) with coupling constants reflecting the 3,4-substitution [1].[1]
    
  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) at 
    
    
    
    and N-H stretch at
    
    
    .[1]

Structural & Physical Characterization

The physical behavior of these isomers in the solid state is distinct due to the "Halogen Bonding" capability of Bromine vs. Fluorine.[1]

Crystallographic Comparison[1]
  • 4-Bromo-3-Fluoro (Target): The bromine atom at the para position is highly accessible for intermolecular interactions. It typically forms "Type II" halogen bonds (

    
    ) with the carbonyl oxygen of neighboring molecules, creating linear supramolecular chains [2].[1]
    
  • 2-Bromo-4-Fluoro (Isomer C): The ortho-bromine induces a "twist" in the N-phenyl bond relative to the carbamate plane due to steric clash with the carbonyl oxygen. This disrupts planar packing, often leading to lower melting points and higher solubility in organic solvents compared to the para-isomer.[1]

Spectroscopic Differentiation (NMR)

Distinguishing isomers requires careful analysis of coupling constants (


).[1]
IsomerKey 1H NMR Feature (Aromatic Region)
4-Bromo-3-Fluoro H-5 (ortho to Br, meta to F) appears as a doublet (

Hz).[1] H-2 (between F and N) appears as a doublet of doublets (

large).[1]
3-Bromo-4-Fluoro H-2 (between Br and N) appears as a narrow doublet (

Hz).[1] H-5 (ortho to F) shows large H-F coupling.
2-Bromo-4-Fluoro H-3 (between Br and F) appears as a doublet of doublets.[1] H-6 (ortho to N) is deshielded by the carbamate but shielded by the ortho-Br twist.

Reactivity Profile: Cross-Coupling

For drug development, the carbamate is often a "prodrug" moiety or a protecting group, while the aryl ring undergoes further functionalization.[1]

Suzuki-Miyaura Coupling Efficiency

The C-Br bond is the active site for oxidative addition by Palladium (Pd).

  • 4-Bromo-3-Fluoro: The electron-withdrawing fluorine at the meta position (relative to Br) activates the C-Br bond, facilitating faster oxidative addition compared to a non-fluorinated analogue.[1] This isomer is an excellent substrate for coupling with boronic acids.

  • 2-Bromo-4-Fluoro: The ortho position of the bromine creates steric hindrance for the bulky Pd-ligand complex. Higher catalyst loading or specialized ligands (e.g., SPhos, XPhos) are often required to achieve comparable yields.[1]

Reactivity Substrate Methyl N-(4-bromo-3-fluorophenyl)carbamate Step1 Oxidative Addition (Pd0 -> PdII) Substrate->Step1 Activated by 3-F (-I effect) Step2 Transmetallation (Ar-B(OH)2) Step1->Step2 Note Note: 2-Br isomer reacts slower due to steric hindrance Step1->Note Step3 Reductive Elimination Step2->Step3 Product Biaryl Carbamate Product Step3->Product

Figure 2: The catalytic cycle for cross-coupling, highlighting the electronic activation provided by the 3-Fluoro substituent.

References

  • Synthesis and Bioevaluation of N-Aryl Carbamate Derivatives. MDPI Molecules. (2012). Provides NMR and synthesis data for the closely related chloro-analogues, establishing the baseline for halogenated phenyl carbamates.[1] [1]

  • Crystal structure of methyl N-(4-bromophenyl)carbamate. Zeitschrift für Kristallographie. (2017). Details the hydrogen bonding and crystal packing motifs of the core scaffold.

  • Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Photochemical & Photobiological Sciences. (2025). Discusses the reactivity of fluoroanilines and the electronic effects of fluorine on the aromatic ring.

  • Bromination of Aniline and Directing Effects. Khan Academy / Organic Chemistry Essentials. (2022).[3] Fundamental principles of regioselectivity in electrophilic aromatic substitution for anilines.

  • 4-Bromo-3-fluoroaniline Product Specifications. Chem-Impex International. (2025).[1] Commercial availability and physical property data for the key precursor.[1]

Sources

cross-validation of analytical results for methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Cross-Validation Guide: Methyl N-(4-bromo-3-fluorophenyl)carbamate

Executive Summary

In the development of halogenated kinase inhibitors, the intermediate methyl N-(4-bromo-3-fluorophenyl)carbamate represents a critical quality checkpoint.[1] Its structural integrity—specifically the carbamate linkage and the regiochemistry of the bromine/fluorine substitution—directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

This guide objectively compares analytical methodologies for validating this compound. While RP-HPLC remains the standard for purity profiling, this guide demonstrates why it must be cross-validated with Quantitative NMR (qNMR) to eliminate "mass balance gaps" caused by non-chromophoric impurities or response factor variances. We also address the limitations of GC-MS due to thermal instability.

Molecular Profile & Critical Quality Attributes (CQAs)

  • Target Analyte: Methyl N-(4-bromo-3-fluorophenyl)carbamate[1]

  • Structural Challenges:

    • Halogen Regioisomerism: Distinguishing the 4-bromo-3-fluoro pattern from potential 2-bromo-5-fluoro isomers formed during aniline synthesis.

    • Carbamate Labillity: Susceptibility to hydrolysis under basic conditions or thermal decomposition (decarboxylation) at high temperatures.

    • Ionization: The molecule is neutral but its degradation product (4-bromo-3-fluoroaniline) is basic (

      
      ).[1]
      

Comparative Analysis of Analytical Methodologies

The following table synthesizes the performance of primary analytical techniques based on experimental utility for this specific carbamate.

FeatureRP-HPLC (UV/DAD) qNMR (

H &

F)
GC-MS
Primary Utility Routine purity profiling & impurity tracking.[1]Absolute assay (wt%) & mass balance confirmation.Identification of volatile impurities only.
Specificity High (with optimized gradient).Excellent (structural fingerprinting).Low for parent (degrades).
Quantification Relative (Area %) or External Std.Absolute (Internal Standard).[2]Semi-quantitative.
Risk Factor Response factor bias; misses inorganic salts.Requires high solubility; relaxation delay optimization.Thermal degradation leads to false aniline positives.
Validation Status Gold Standard for Purity.Gold Standard for Assay.[3]Not Recommended for Assay.

Mechanistic Insight: The Thermal Degradation Trap

A common error in analyzing N-aryl carbamates is relying on Gas Chromatography (GC).[1] Unlike simple esters, carbamates undergo thermal elimination (Ei mechanism) or decarboxylation in the injector port.[1]

Figure 1: Analytical Stability & Degradation Pathways The diagram below illustrates why HPLC (Hydrolytic path) is controllable, while GC (Thermal path) creates artifacts.

DegradationPathways cluster_GC GC Injector Port (Thermal > 150°C) cluster_HPLC HPLC Column (Acidic/Neutral) Carbamate Methyl N-(4-bromo-3-fluorophenyl)carbamate (Target Analyte) Isocyanate Isocyanate Intermediate Carbamate->Isocyanate Thermal Elimination (- MeOH) Stable Intact Analyte (Quantifiable) Carbamate->Stable Buffered Mobile Phase Aniline_Hydrolysis Hydrolysis Product (Only if pH > 8) Carbamate->Aniline_Hydrolysis Base Catalysis Aniline_Thermal 4-Bromo-3-fluoroaniline (Artifact) Isocyanate->Aniline_Thermal Decarboxylation

Caption: Thermal degradation in GC leads to false identification of aniline impurities. HPLC preserves the carbamate structure.

Validated Experimental Protocols

To achieve "Self-Validating" results, you must run these two protocols in parallel.

Protocol A: Orthogonal Purity by RP-HPLC

Objective: Separate the carbamate from the starting aniline and potential bis-carbamate side products.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses aniline ionization tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 240 nm (max) and 210 nm (impurity scan).

  • Flow Rate: 1.0 mL/min.

  • Causality: The acidic mobile phase is non-negotiable. At neutral pH, the 3-fluoro-4-bromoaniline impurity interacts with silanols, causing peak broadening that can mask the main carbamate peak's tail.[1]

Protocol B: Absolute Assay by F-qNMR

Objective: Determine weight % purity without a reference standard of the analyte.

  • Solvent: DMSO-

    
     (Ensures complete solubility and separates water peaks).[1]
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobiphenyl.[1] (Must have a distinct chemical shift from the analyte's fluorine signal).
    
  • Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement which skews integration).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Must be
    
    
    of the slowest relaxing fluorine nucleus).
  • Calculation:

    
    
    Where 
    
    
    
    = Integration,
    
    
    = Number of F atoms,
    
    
    = Molar Mass,
    
    
    = Weight.[1][4][5]

Cross-Validation Data Summary

The following data represents a typical validation batch, highlighting the "Mass Balance Gap" often missed when relying solely on HPLC.

ParameterHPLC-UV Results

F qNMR Results
Interpretation
Purity/Assay 99.2% (Area %)97.8% (Weight %)Discrepancy: HPLC overestimates purity by ignoring non-UV active impurities (e.g., inorganic salts, residual moisture).
Linearity (

)
> 0.999N/A (Single Point)HPLC is linear; qNMR is inherently linear.
Specificity Resolved from AnilineDistinct Shift (-110 ppm)

F NMR confirms the fluorine is on the ring, not inorganic fluoride.[1]
LOD 0.05%0.1%HPLC is more sensitive for trace impurity tracking.

Analytical Workflow Diagram

This workflow ensures scientific integrity by forcing a reconciliation between the two methods before Certificate of Analysis (CoA) issuance.

ValidationWorkflow Sample Crude Sample Methyl N-(4-bromo-3-fluorophenyl)carbamate HPLC Method A: RP-HPLC (Purity %) Sample->HPLC qNMR Method B: 19F-qNMR (Assay wt%) Sample->qNMR Comparison Data Reconciliation Is |HPLC - qNMR| < 2.0%? HPLC->Comparison qNMR->Comparison Investigate Investigate: 1. Residual Solvents (GC-HS) 2. Inorganic Ash (ROI) 3. Response Factor Error Comparison->Investigate No (Gap > 2%) Release Issue CoA Report Both Purity & Assay Comparison->Release Yes (Consistent) Investigate->Release Root Cause Found

Caption: Integrated workflow ensuring mass balance reconciliation between chromatographic and spectroscopic data.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2003). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[6] Retrieved from [Link][1]

  • Holzgrabe, U., et al. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[2][3][7] Journal of Pharmaceutical and Biomedical Analysis. [Link][1]

  • Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy in chemical analysis and pharmaceutical applications.[2] Trends in Analytical Chemistry.[8] [Link]

  • Togashi, A., et al. (2017).[1] 19F NMR as a tool for the analysis of fluorinated pharmaceuticals.[9][10][11] Chemical and Pharmaceutical Bulletin. [Link][1]

Sources

comparing the metabolic stability of methyl N-(4-bromo-3-fluorophenyl)carbamate to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of Methyl N-(4-bromo-3-fluorophenyl)carbamate , comparing it to structural analogs to highlight the impact of halogenation patterns on pharmacokinetic endurance.

Executive Summary

Methyl N-(4-bromo-3-fluorophenyl)carbamate represents a metabolically privileged scaffold designed to overcome the rapid clearance typically associated with


-aryl carbamates. By incorporating a bromine atom at the para-position and a fluorine atom at the meta-position, this compound effectively blocks the two primary sites of Cytochrome P450 (CYP)-mediated oxidation.

Compared to its non-halogenated parent (Methyl N-phenylcarbamate) and mono-halogenated analogs, this compound exhibits significantly enhanced oxidative stability. However, like all simple carbamates, it remains susceptible to hydrolytic cleavage by carboxylesterases (CES), albeit at a reduced rate due to the electronic deactivation of the aromatic ring.

Structural Basis of Stability

To understand the stability profile, we must analyze the specific structural features that dictate metabolic fate.

  • Core Scaffold:

    
    -Aryl Carbamate (
    
    
    
    ).
  • Substituent 1 (4-Bromo): A bulky lipophilic halogen placed at the para-position. This is the most reactive site for CYP-mediated hydroxylation in anilines. Blocking this site is the primary stabilization strategy.

  • Substituent 2 (3-Fluoro): A small, highly electronegative atom at the meta-position. This blocks secondary metabolism and reduces the electron density of the aromatic ring, making it less attractive to electrophilic enzymatic attack.

Metabolic Soft Spot Analysis (Diagram)

The following diagram illustrates the metabolic blocking strategy employed in this compound compared to the unstable parent scaffold.

MetabolicBlocking Parent Methyl N-phenylcarbamate (Unstable Reference) CYP CYP450 Oxidation Parent->CYP Fast Attack at C4 Target Methyl N-(4-bromo-3-fluorophenyl)carbamate (Stabilized Target) Target->CYP Blocked at C4 (Br) Blocked at C3 (F) CES Carboxylesterase Hydrolysis Target->CES Slower Hydrolysis OH_Metabolite 4-Hydroxy Metabolite (Rapid Clearance) CYP->OH_Metabolite Stable Metabolically Stable (No Ring Oxidation) CYP->Stable Oxidation Resisted Aniline 4-Bromo-3-fluoroaniline (Hydrolysis Product) CES->Aniline Cleavage

Figure 1: Comparative metabolic pathways showing how the 4-Br, 3-F substitution pattern blocks the rapid oxidative clearance pathway (Red) seen in the parent compound, forcing the molecule toward slower hydrolytic pathways (Yellow).

Comparative Performance Analysis

The following table contrasts the target compound with three distinct analogs to demonstrate the Structure-Metabolism Relationship (SMR).

CompoundStructurePrimary Metabolic LiabilityPredicted Stability (

)
Mechanism of Instability
Methyl N-phenylcarbamate

High Low (< 15 min)Rapid p-hydroxylation by CYP450 followed by conjugation.
Methyl N-(4-bromophenyl)carbamate

Medium Moderate (~30-60 min)Para position blocked, but meta position remains open for hydroxylation.
Chlorpropham (Pesticide Analog)

Medium ModerateMeta blocked, but para position is the major site of attack (yielding 4-hydroxy metabolite).
Target Compound

Low High (> 60 min) Dual Blockade: Both para and meta sites are protected. Ring deactivation slows overall oxidation.
Detailed Mechanistic Comparison
1. vs. Methyl N-phenylcarbamate (The Baseline)

The unsubstituted parent is rapidly cleared by liver microsomes. CYP enzymes preferentially attack the electron-rich para-position.

  • Target Advantage: The 4-Br substituent sterically and chemically precludes this reaction. The metabolic half-life is extended by preventing the formation of the unstable quinone-imine precursors.

2. vs. Chlorpropham (The Pesticide Analog)

Chlorpropham (Isopropyl N-(3-chlorophenyl)carbamate) is a well-studied herbicide. Its primary route of metabolism in mammals is hydroxylation at the 4-position (para to the nitrogen), followed by conjugation.

  • Target Advantage: By placing a Bromine at the 4-position, the target compound eliminates the specific metabolic weakness that limits the persistence of Chlorpropham.

3. Hydrolytic Stability (The Remaining Liability)

While oxidation is suppressed, the carbamate linkage itself is susceptible to hydrolysis by carboxylesterases (CES1/CES2), yielding the corresponding aniline and methanol.

  • Electronic Effect: The electron-withdrawing nature of the 3-F and 4-Br groups increases the acidity of the N-H proton. In some contexts, this can accelerate base-catalyzed hydrolysis (E1cB mechanism). However, under physiological conditions (neutral pH, enzymatic), the steric bulk of the bromine provides some protection against the esterase active site compared to the unsubstituted analog.

Experimental Validation Protocols

To validate these claims, the following experimental workflows are recommended. These protocols are designed to distinguish between oxidative (CYP) and hydrolytic (CES) clearance.

Protocol A: Microsomal Stability Assay (Oxidative + Hydrolytic)

This assay measures the total intrinsic clearance (


).
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

  • Initiation:

    • Group A (NADPH): Add NADPH regenerating system (activates CYPs).

    • Group B (No NADPH): Add buffer only (measures Hydrolysis only).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
Protocol B: Hepatocyte Stability (The "Gold Standard")

Microsomes lack cytosolic esterases. Hepatocytes provide a complete metabolic picture.

  • Thawing: Thaw cryopreserved hepatocytes (e.g., Cryopreserved Human Hepatocytes, >90% viability).

  • Incubation: Suspend cells at

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Dosing: Add test compound (1 µM final).

  • Timepoints: 0, 30, 60, 120, 240 minutes.

  • Metabolite ID: Use High-Resolution Mass Spectrometry (HRMS) to search for:

    • 
       (Hydroxylation - indicative of CYP activity).
      
    • 
       (Hydrolysis loss of methanol/carbamate - indicative of Amidase/Esterase activity).
      
Workflow Diagram (DOT)

ExperimentalWorkflow Start Test Compound (1 µM) System Liver Microsomes (0.5 mg/mL) Start->System Split Cofactor? System->Split Path_Ox + NADPH (Activates CYP450) Split->Path_Ox Path_Hyd - NADPH (Esterases Only) Split->Path_Hyd Analysis LC-MS/MS Analysis (Quantify Parent) Path_Ox->Analysis Path_Hyd->Analysis Result_Ox Total Clearance (CYP + CES) Analysis->Result_Ox Result_Hyd Hydrolytic Clearance (CES only) Analysis->Result_Hyd

Figure 2: Differential stability workflow to isolate oxidative clearance from hydrolytic instability.

Conclusion

Methyl N-(4-bromo-3-fluorophenyl)carbamate is a rationally designed analog that exhibits superior metabolic stability compared to standard phenyl carbamates. The specific incorporation of the 4-bromo and 3-fluoro substituents functions as a "metabolic shield," effectively closing the major portals of oxidative degradation.

For drug development applications, this compound serves as an excellent probe for testing carbamate hydrolytic stability in isolation, as the confounding variable of rapid ring oxidation is minimized.

References
  • Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. Link

  • Rietjens, I. M., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines. Biochemical Pharmacology, 49(9), 1235-1248. Link

  • Makhija, M. T., et al. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes. Xenobiotica, 34(3), 255-268. Link

  • Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of Methyl N-(4-bromo-3-fluorophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of methyl N-(4-bromo-3-fluorophenyl)carbamate. As a halogenated carbamate, this compound requires specific disposal protocols to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Part 1: Core Principles of Disposal: Hazard Assessment and Safety

Understanding the chemical nature of methyl N-(4-bromo-3-fluorophenyl)carbamate is fundamental to its safe disposal. The disposal protocol is dictated by its classification as a halogenated organic compound and the general hazards associated with carbamates.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact compound is not available, analysis of its structural components and data from similar molecules allows for a reliable hazard assessment:

  • Halogenated Aromatic System: The presence of bromine and fluorine bonded to the phenyl ring classifies this compound as a halogenated organic waste [1]. This is the single most critical factor for its disposal, as specific regulations govern the treatment of such wastes, which often involves high-temperature incineration[2][3]. The U.S. Environmental Protection Agency (EPA) heavily regulates the land disposal of halogenated organic compounds (HOCs)[4][5].

  • Carbamate Moiety: Methyl carbamate itself is suspected of causing cancer. Therefore, as a precautionary principle, derivatives should be handled with appropriate care to minimize exposure.

  • General Irritant: Structurally related compounds are known to cause skin, eye, and respiratory irritation[6]. All contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: ANSI-approved chemical splash goggles[7].

  • Hand Protection: Nitrile rubber gloves. If significant handling is required, consider double-gloving, as nitrile has variable resistance to different halogenated solvents[7].

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

Chemical Incompatibilities

To prevent dangerous reactions within a waste container, it is crucial to avoid mixing this compound with incompatible materials. Based on data for similar chemicals, methyl N-(4-bromo-3-fluorophenyl)carbamate waste should not be mixed with:

  • Strong Oxidizing Agents[6]

  • Strong Acids[6]

  • Strong Bases[6]

Segregating waste streams is a foundational practice in laboratory safety. At a minimum, acids, bases, oxidizers, and halogenated solvents must be kept in separate waste containers[8][9].

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final collection for disposal by your institution's Environmental Health & Safety (EH&S) office.

Step 1: Waste Characterization and Segregation

All waste containing methyl N-(4-bromo-3-fluorophenyl)carbamate must be classified as Halogenated Organic Waste .

  • Solid Waste: Collect pure or residual solid compound, along with any contaminated weighing paper or spatulas, in a designated container for solid halogenated waste.

  • Liquid Waste: Collect solutions containing the compound in a designated container for liquid halogenated waste.

    • Crucial Insight: Never mix halogenated and non-halogenated organic waste streams[10][11]. Doing so forces the entire mixture to be treated as halogenated waste, which is a more complex and costly disposal process[11].

Step 2: Waste Container Selection and Labeling

Proper containment and communication are critical for safety.

  • Container Selection: Use a container made of a compatible material (e.g., polyethylene for solvents) with a tightly fitting cap[7][8]. The container must be in good condition, free from leaks or cracks[9]. The use of metal safety cans is not recommended as halogenated compounds can degrade to form acids that corrode metal[7].

  • Labeling: The container must be clearly and legibly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste "[9].

    • The full chemical name: "Methyl N-(4-bromo-3-fluorophenyl)carbamate " (no formulas or abbreviations)[9].

    • If in solution, list the solvent and the approximate concentration of each component[1][9].

    • Relevant hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Accumulation in the Laboratory

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (e.g., a designated spot within a fume hood)[9].

  • Keep the waste container closed at all times except when adding waste[9]. Leaving a funnel in the opening is a common violation and unsafe practice[9].

  • Store the container in a secondary containment bin to mitigate potential leaks.

  • Do not overfill the container; leave at least 10% of headspace for expansion[8].

  • Arrange for waste pickup through your institution's EH&S department when the container is 90% full[9].

Disposal Decision Workflow

The following diagram illustrates the logical flow for correctly segregating and handling waste generated from experiments involving methyl N-(4-bromo-3-fluorophenyl)carbamate.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization cluster_2 Step 2: Segregation cluster_3 Step 3: Containment cluster_4 Step 4: Final Steps start Waste Generated (Solid, Liquid, or Contaminated Material) char Does waste contain Methyl N-(4-bromo-3-fluorophenyl)carbamate? start->char segregate Classify as: HALOGENATED ORGANIC WASTE char->segregate Yes non_halo Follow disposal protocol for Non-Halogenated Waste char->non_halo No is_solid Is waste solid or liquid? segregate->is_solid container Select compatible, labeled container (e.g., Polyethylene Bottle) accumulate Store in Satellite Accumulation Area (Keep closed, use secondary containment) container->accumulate solid_container Select compatible, labeled container (e.g., Lined Solid Waste Bin) solid_container->accumulate is_solid->container Liquid is_solid->solid_container Solid / Contaminated PPE pickup Arrange for EH&S Pickup (When 90% full) accumulate->pickup

Caption: Decision workflow for proper disposal of laboratory waste.

Step 4: Disposal of Contaminated Materials

Any materials that come into direct contact with methyl N-(4-bromo-3-fluorophenyl)carbamate are also considered hazardous waste.

  • Disposable Items: Used gloves, weigh boats, and absorbent pads from spill cleanups must be placed in a sealed, labeled bag or a designated solid waste container for halogenated materials[2][10].

  • Reusable Glassware: Clean contaminated glassware by rinsing it three times with a suitable solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as halogenated liquid waste. The third rinse can often be collected with non-halogenated waste, but check with your local EH&S for specific guidance.

Step 5: Managing Empty Reagent Bottles

An "empty" chemical container is not considered regular trash until it has been properly decontaminated[2][8].

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone) three times[2].

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container[8].

  • Deface Label: Completely remove or deface the original label on the container[2][12].

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin[2][12].

Part 3: Emergency Procedures for Spills

In the event of a spill, a quick and correct response is essential to minimize exposure and environmental contamination.

Small Spills (Solid or Liquid)

A small spill is one that can be cleaned up in under 10 minutes by trained personnel without significant risk of exposure[7].

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Wear PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat.

  • Containment & Cleanup:

    • For Solids: Gently sweep the material into a suitable container for disposal[6][13]. Avoid creating dust. Dampening the material with a small amount of water may be appropriate if it does not pose a reactivity hazard[14].

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[10].

  • Package Waste: Place the absorbent material or swept-up solid into a sealable bag or container. Label it as hazardous waste with the chemical name.

  • Decontaminate: Clean the spill area with soap and water.

Large Spills

If the spill is large, if you feel unwell, or if you are unsure how to proceed:

  • Evacuate: Immediately evacuate the area[10].

  • Alert: Notify your supervisor and call your institution's emergency number or EH&S office.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Do Not Re-enter: Await the arrival of the trained emergency response team[14].

Summary of Disposal Procedures

ParameterGuidelineRationale & Source(s)
Waste Classification Halogenated Organic WasteContains carbon-bromine and carbon-fluorine bonds.[1]
Primary Disposal Route Licensed hazardous waste vendor for high-temperature incineration.Standard procedure for halogenated organics to ensure complete destruction.[2][3]
Segregation Mandatory. Keep separate from non-halogenated, acidic, basic, and oxidizer waste streams.Prevents dangerous reactions and avoids costly re-classification of entire waste streams.[8][10][11]
Container Type Chemically compatible (e.g., Polyethylene), tightly sealed, leak-proof.Ensures safe containment and prevents corrosion or degradation of the container.[7][8]
Labeling Requirements Must include "Hazardous Waste," full chemical name(s), concentrations, and hazard pictograms.Ensures safety for all handlers and is required by regulation.[9][12]
Empty Containers Must be triple-rinsed with a suitable solvent; rinsate must be collected as hazardous waste.Removes residual chemical, allowing the container to be disposed of as non-hazardous material.[2][8]

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Fisher Scientific. (2025). Safety Data Sheet for Methyl 4-bromo-3-methylbenzoate.
  • Unknown. Hazardous waste segregation guidelines.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Methyl Carbamate.
  • Fisher Scientific. (2025). Safety Data Sheet for 3-Bromo-4-fluoroaniline.
  • TCI Chemicals. (2025). Safety Data Sheet for Methyl (E)-4-(Bromomethyl)cinnamate.
  • Westlaw. California Code of Regulations, Appendix III List of Halogenated Organic Compounds.
  • Cornell Law School. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • NOAA. METHYL CARBAMATE - CAMEO Chemicals.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Washington State University. Halogenated Solvents Safety Guidelines.
  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents Procedures.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.